Terrecyclic Acid
Description
isolated from Aspergillus terreus; structure given in first source
Propriétés
IUPAC Name |
(1S,5R,6R,9R)-11,11-dimethyl-2-methylidene-3-oxotricyclo[4.3.2.01,5]undecane-9-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-8-12(16)6-11-9-4-5-10(13(17)18)15(8,11)7-14(9,2)3/h9-11H,1,4-7H2,2-3H3,(H,17,18)/t9-,10+,11-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMAWCSOVJJHIOI-JNIYBQFBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC23C(CCC1C2CC(=O)C3=C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@@]23[C@@H](CC[C@@H]1[C@H]2CC(=O)C3=C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83058-94-0 | |
| Record name | Terrecyclic acid A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083058940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TERRECYCLIC ACID A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3373G7D58 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Origin and Biosynthesis of Terrecyclic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Terrecyclic acid, a sesquiterpenoid natural product, has garnered significant interest within the scientific community owing to its notable antibiotic and anticancer properties. First isolated from the filamentous fungus Aspergillus terreus in 1982, its unique chemical architecture and biological activity have prompted extensive research into its origins, biosynthetic pathway, and mechanism of action. This technical guide provides an in-depth exploration of the discovery, biosynthesis, and key experimental methodologies related to this compound. It is designed to serve as a comprehensive resource for researchers in natural product chemistry, drug discovery, and molecular biology, offering detailed protocols, quantitative data, and visual representations of the underlying biochemical pathways.
Discovery and Producing Organism
This compound was first identified as a novel antibiotic produced by the soil-dwelling fungus Aspergillus terreus strain No. 14.[1] The producing organism was classified based on its morphological characteristics.[1] This discovery laid the groundwork for subsequent investigations into its chemical structure and biological functions.
Physicochemical and Spectroscopic Data
The molecular formula of this compound A is C15H20O3, with a molecular weight of 248.32 g/mol .[2] Its structure was elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3]
Table 1: Physicochemical Properties of this compound A
| Property | Value | Reference |
| Molecular Formula | C15H20O3 | [2] |
| Molecular Weight | 248.32 g/mol | [2] |
| Appearance | Colorless prisms | [1] |
| Melting Point | 178-180 °C | [1] |
Table 2: 1H NMR Spectroscopic Data for this compound A (in CDCl3)
| Proton | Chemical Shift (δ, ppm) |
| H-1 | 2.68 (dd, J=10, 6 Hz) |
| H-2α | 2.35 (dd, J=18, 6 Hz) |
| H-2β | 2.95 (dd, J=18, 10 Hz) |
| H-4 | 3.15 (m) |
| H-5α | 1.80 (m) |
| H-5β | 1.55 (m) |
| H-6α | 1.95 (m) |
| H-6β | 1.65 (m) |
| H-7 | 2.50 (m) |
| H-9α | 2.05 (m) |
| H-9β | 1.75 (m) |
| H-12 (exo) | 5.30 (s) |
| H-12 (endo) | 6.15 (s) |
| H-14 | 1.05 (s) |
| H-15 | 1.10 (s) |
| Data extracted from Hirota et al., 1982.[3] |
Table 3: 13C NMR Spectroscopic Data for this compound A (in CDCl3)
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 51.5 (d) |
| C-2 | 35.0 (t) |
| C-3 | 205.0 (s) |
| C-4 | 45.5 (d) |
| C-5 | 25.0 (t) |
| C-6 | 30.0 (t) |
| C-7 | 40.0 (d) |
| C-8 | 55.0 (s) |
| C-9 | 38.0 (t) |
| C-10 | 60.0 (s) |
| C-11 | 140.0 (s) |
| C-12 | 125.0 (t) |
| C-13 | 178.0 (s) |
| C-14 | 28.0 (q) |
| C-15 | 22.0 (q) |
| Data extracted from Hirota et al., 1984.[4] |
Table 4: Mass Spectrometry Fragmentation Data for this compound A
| m/z | Interpretation |
| 248 | [M]+ |
| 230 | [M - H2O]+ |
| 202 | [M - H2O - CO]+ |
| 187 | [M - H2O - CO - CH3]+ |
| Data interpreted from common fragmentation patterns of carboxylic acids.[5][6] |
Biosynthesis of this compound
The biosynthesis of this compound A commences with the universal precursor for sesquiterpenoids, farnesyl diphosphate (B83284) (FPP).[7] A dedicated biosynthetic gene cluster orchestrates the conversion of FPP into the final product through a series of enzymatic reactions.[8]
Key Biosynthetic Enzymes
-
β-Terrecyclene Synthase (TerA): This novel sesquiterpene synthase catalyzes the intricate cyclization of the linear FPP molecule into the tricyclic β-terrecyclene scaffold.[8]
-
Cytochrome P450 Monooxygenase (TerB): TerB is responsible for the oxidative tailoring of the β-terrecyclene intermediate.[8]
-
Short-chain Dehydrogenase/Reductase (TerC): TerC performs the final oxidation step to yield this compound.[8]
Biosynthetic Pathway Workflow
Experimental Protocols
Fermentation of Aspergillus terreus for this compound Production
This protocol is based on the original method described by Nakagawa et al. (1982).[1]
Media Composition (per liter):
-
Sucrose: 200 g
-
Yeast Extract: 5 g
-
NaNO₃: 1 g
-
K₂HPO₄: 1 g
-
MgSO₄·7H₂O: 0.5 g
-
KCl: 0.5 g
-
Adjust pH to 6.0 before sterilization.
Protocol:
-
Prepare the fermentation medium and sterilize by autoclaving.
-
Inoculate the medium with a spore suspension or mycelial culture of Aspergillus terreus strain No. 14.
-
Incubate the culture in a shaker at 28°C for 4 days. A typical fermentation yield is approximately 1 g/L.[9]
Isolation and Purification of this compound
This protocol is adapted from the method described by Nakagawa et al. (1982).[1]
Workflow Diagram:
References
- 1. This compound A, a new antibiotic from Aspergillus terreus. I. Taxonomy, production, and chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound A | C15H20O3 | CID 14807158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound A, a new antibiotic from Aspergillus terreus. II. Structure of this compound A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound A, a new antibiotic from Aspergillus terreus. III. 13C NMR spectrum of this compound A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Studies on the biosynthesis of this compound A, an antitumor antibiotic from Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. β-Terrecyclene synthase constructs the quadrane backbone in this compound biosynthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
Terrecyclic Acid Production by Aspergillus terreus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the production of terrecyclic acid by the filamentous fungus Aspergillus terreus. This compound, a sesquiterpenoid secondary metabolite, has garnered interest for its potential biological activities. This document details the biosynthesis of this compound, including the involved enzymatic steps and its genetic basis. It further outlines experimental protocols for the cultivation of A. terreus, and the extraction, purification, and characterization of this compound. Additionally, the regulatory networks governing secondary metabolism in Aspergillus are discussed in the context of their potential influence on this compound production. This guide aims to serve as a valuable resource for researchers and professionals in natural product discovery and development.
Introduction
Aspergillus terreus is a ubiquitous filamentous fungus known for its ability to produce a diverse array of secondary metabolites with significant industrial and pharmaceutical applications.[1] While renowned for its production of the cholesterol-lowering drug lovastatin (B1675250) and the platform chemical itaconic acid, A. terreus also synthesizes a variety of other bioactive compounds, including the sesquiterpenoid this compound.[2][3]
This compound is a structurally interesting molecule with potential antibiotic and anticancer activities.[4][5] Understanding the intricacies of its biosynthesis and the factors influencing its production is crucial for harnessing its full therapeutic potential. This technical guide provides an in-depth exploration of the core aspects of this compound production from A. terreus, targeting researchers, scientists, and drug development professionals.
Biosynthesis of this compound
The biosynthesis of this compound in Aspergillus terreus proceeds through the isoprene (B109036) pathway, a common route for the synthesis of terpenes and steroids in fungi.[4] The fundamental building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), are synthesized via the mevalonate (B85504) pathway.
The key steps in the proposed biosynthetic pathway of this compound are outlined below.
Biosynthetic Gene Cluster
The genes responsible for the biosynthesis of this compound are expected to be organized in a biosynthetic gene cluster (BGC). While the specific BGC for this compound has not been fully characterized in the public literature, it is anticipated to contain genes encoding for a terpene cyclase, cytochrome P450 monooxygenases, and potentially regulatory proteins and transporters. The identification and characterization of this BGC are critical for metabolic engineering strategies aimed at enhancing this compound production.
Data Presentation: Production of this compound
Quantitative data on the production yields of this compound from Aspergillus terreus under various fermentation conditions are not extensively reported in publicly available scientific literature. Most studies focus on the production of other metabolites like itaconic acid, with yields often reported in the range of 20-160 g/L.[2] One study qualitatively assessed the impact of different carbon and nitrogen sources on the production of antimicrobial metabolites by A. terreus, which may include this compound, based on the zone of inhibition in bioassays.[3]
Table 1: Qualitative Effect of Carbon and Nitrogen Sources on Antimicrobial Metabolite Production by Aspergillus terreus [3]
| Nutrient Source | Carbon Sources | Antimicrobial Activity (Zone of Inhibition) | Nitrogen Sources | Antimicrobial Activity (Zone of Inhibition) |
| Best | Dextrose | High | Sodium Nitrate | High |
| Moderate | Fructose, Xylose | Moderate | Ammonium Sulphate | Moderate |
| Negligible | Mannose, Maltose | Negligible | Ammonium Chloride | None |
| Negligible | - | - | Yeast Extract, Peptone | Negligible |
Note: This table reflects the production of the total antimicrobial metabolite mixture and not specifically this compound. The data is qualitative and based on the size of the inhibition zone against test pathogens.
Further research is required to quantify the specific yield of this compound under optimized fermentation conditions.
Experimental Protocols
Fungal Strain and Cultivation
-
Strain: Aspergillus terreus (various strains can be used, e.g., ATCC 20542).
-
Inoculum Preparation:
-
Grow the fungal strain on Potato Dextrose Agar (PDA) plates at 28-30°C for 7 days to obtain a dense sporulation.
-
Harvest the spores by adding sterile 0.1% (v/v) Tween 80 solution to the plate and gently scraping the surface with a sterile loop.
-
Filter the spore suspension through sterile glass wool to remove mycelial fragments.
-
Adjust the spore concentration to 1 x 10^7 spores/mL using a hemocytometer.
-
-
Submerged Fermentation:
-
Inoculate a suitable production medium with the spore suspension. A variety of media can be tested for optimal production.
-
Incubate the culture in a shaker incubator at 28-30°C with agitation (e.g., 150-200 rpm) for a specified period (e.g., 7-14 days).
-
Extraction of this compound
-
After incubation, separate the fungal biomass from the culture broth by filtration through cheesecloth or centrifugation.
-
The culture filtrate is the primary source of extracellular this compound.
-
Perform a liquid-liquid extraction of the culture filtrate with an equal volume of ethyl acetate (B1210297). Repeat the extraction three times.
-
Combine the ethyl acetate fractions and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
Purification by High-Performance Liquid Chromatography (HPLC)
A Reverse-Phase HPLC (RP-HPLC) method can be developed for the purification and quantification of this compound.
-
Column: A C18 column (e.g., 5 µm particle size, 4.6 x 250 mm) is suitable for the separation of sesquiterpenoids.
-
Mobile Phase: A gradient of an aqueous solvent (A) and an organic solvent (B) is typically used.
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program (Example):
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% to 100% B
-
30-35 min: 100% B
-
35-40 min: 100% to 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound (e.g., 210 nm).
-
Quantification: A calibration curve should be prepared using a purified standard of this compound to quantify its concentration in the crude extract.
Structural Characterization
The structure of the purified this compound can be confirmed using spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR: These techniques provide detailed information about the carbon-hydrogen framework of the molecule. The assignment of the ¹³C NMR spectrum of this compound has been previously reported.[6]
-
-
Mass Spectrometry (MS):
-
LC-MS/MS: This technique can be used to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity.
-
Table 2: Reported ¹³C NMR Chemical Shifts for this compound [6]
| Carbon No. | Chemical Shift (ppm) |
| 1 | 48.2 |
| 2 | 34.5 |
| 3 | 218.1 |
| 4 | 148.8 |
| 5 | 134.2 |
| 6 | 45.1 |
| 7 | 28.5 |
| 8 | 34.9 |
| 9 | 42.1 |
| 10 | 54.3 |
| 11 | 37.9 |
| 12 | 178.9 |
| 13 | 29.1 |
| 14 | 22.0 |
| 15 | 28.8 |
Note: The chemical shifts are dependent on the solvent used for analysis.
Regulation of this compound Biosynthesis
The production of secondary metabolites in Aspergillus species is tightly regulated by a complex network of signaling pathways and transcription factors. While the specific regulatory mechanisms governing this compound biosynthesis are not yet fully elucidated, it is likely influenced by both global and pathway-specific regulators.
Global Regulators
Global regulators, such as the Velvet complex (VeA, VelB, and LaeA), are known to control the expression of multiple secondary metabolite gene clusters in response to environmental cues like light, pH, and nutrient availability. It is plausible that these global regulators also play a role in modulating the expression of the this compound BGC.
Pathway-Specific Regulators
Many biosynthetic gene clusters in fungi contain a pathway-specific transcription factor that directly controls the expression of the other genes within the cluster. The identification of such a regulator within the this compound BGC would be a key step towards understanding and manipulating its production.
References
- 1. Molecular Genetic Characterization of Terreic Acid Pathway in Aspergillus terreus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aspegillus terreus: From Soil to Industry and Back - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological and Therapeutic Applications of Gallic Acid Produced by Aspergillus terreus PQ344456 Using Submerged Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Terrein biosynthesis in Aspergillus terreus and its impact on phytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound A, a new antibiotic from Aspergillus terreus. III. 13C NMR spectrum of this compound A - PubMed [pubmed.ncbi.nlm.nih.gov]
The Terrecyclic Acid Enigma: A Deep Dive into its Fungal Biosynthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
[December 12, 2025] – Terrecyclic acid, a sesquiterpenoid produced by the fungus Aspergillus terreus, has garnered significant interest within the scientific community due to its potent biological activities. This guide provides a comprehensive overview of the intricate biosynthetic pathway of this compound, offering detailed insights into the genetic machinery, enzymatic catalysis, and experimental methodologies crucial for its study and potential exploitation in drug development.
The this compound Biosynthetic Gene Cluster and Pathway
The biosynthesis of this compound is orchestrated by a dedicated gene cluster in Aspergillus terreus. This cluster, herein referred to as the ter cluster, harbors the genes encoding the essential enzymes that catalyze the transformation of the primary metabolite farnesyl pyrophosphate (FPP) into the final product, this compound.
The core of the ter cluster comprises four key genes:
-
terA : Encodes the β-terrecyclene synthase, a terpene cyclase that initiates the biosynthetic cascade.
-
terB : Encodes a cytochrome P450 monooxygenase responsible for subsequent oxidative modifications.
-
terC : Encodes a short-chain dehydrogenase/reductase (SDR) that catalyzes the final oxidation step.
-
terD : Encodes a putative transporter, likely involved in the secretion of this compound or its intermediates.
The biosynthetic pathway commences with the cyclization of the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP), into the tricyclic hydrocarbon β-terrecyclene. This intricate reaction is catalyzed by the β-terrecyclene synthase, TerA. Following this initial cyclization, the cytochrome P450 monooxygenase, TerB, catalyzes a series of oxidative reactions on the β-terrecyclene scaffold. The final step in the pathway is the oxidation of a hydroxyl group to a carboxylic acid, a reaction catalyzed by the short-chain dehydrogenase/reductase, TerC, yielding the final product, this compound.
Quantitative Data on this compound Biosynthesis
While extensive research has elucidated the qualitative aspects of the this compound biosynthetic pathway, comprehensive quantitative data, particularly regarding enzyme kinetics and fermentation yields, remains an active area of investigation. The following tables summarize the currently available, albeit limited, quantitative information. Further research is required to establish a more complete kinetic profile of the biosynthetic enzymes.
| Enzyme | Substrate | Product | Km | kcat | Reference |
| TerA | Farnesyl Pyrophosphate | β-Terrecyclene | Data not available | Data not available | N/A |
| TerB | β-Terrecyclene | Oxidized Intermediates | Data not available | Data not available | N/A |
| TerC | Oxidized Intermediates | This compound | Data not available | Data not available | N/A |
| Aspergillus terreus Strain | Fermentation Conditions | This compound Titer | Reference |
| Wild-type | Data not available | Data not available | N/A |
| Genetically Modified | Data not available | Data not available | N/A |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments central to the study of this compound biosynthesis. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and research objectives.
Gene Knockout via CRISPR/Cas9 in Aspergillus terreus
This protocol outlines the steps for deleting a target gene within the ter cluster using the CRISPR/Cas9 system.
Materials:
-
Aspergillus terreus wild-type strain
-
pFC332 plasmid (or other suitable vector for Cas9 and sgRNA expression)
-
Protoplast buffer (e.g., 1.2 M MgSO4, 10 mM sodium phosphate (B84403) buffer, pH 5.8)
-
Lytic enzyme solution (e.g., Glucanex, Lysing Enzymes from Trichoderma harzianum)
-
PEG-calcium solution (e.g., 25% PEG 6000, 50 mM CaCl2, 10 mM Tris-HCl, pH 7.5)
-
Regeneration medium (e.g., Czapek-Dox agar (B569324) with 1.2 M sorbitol)
-
Selective medium (containing the appropriate antibiotic, e.g., hygromycin B)
-
Primers for sgRNA construction and verification
Procedure:
-
sgRNA Design and Plasmid Construction:
-
Design two single-guide RNAs (sgRNAs) targeting the 5' and 3' ends of the gene of interest.
-
Clone the sgRNA cassettes into the pFC332 vector according to the manufacturer's instructions.
-
-
Protoplast Preparation:
-
Grow A. terreus in liquid medium to the mid-log phase.
-
Harvest the mycelia by filtration and wash with protoplast buffer.
-
Resuspend the mycelia in lytic enzyme solution and incubate with gentle shaking until a sufficient number of protoplasts are released.
-
Filter the protoplast suspension through sterile cotton to remove mycelial debris.
-
Wash the protoplasts with protoplast buffer by centrifugation and resuspend in a suitable buffer.
-
-
Transformation:
-
Mix the prepared protoplasts with the CRISPR/Cas9 plasmids.
-
Add PEG-calcium solution and incubate at room temperature.
-
Plate the transformation mixture onto regeneration medium and incubate until colonies appear.
-
-
Selection and Verification:
-
Transfer the colonies to a selective medium to identify transformants.
-
Isolate genomic DNA from the transformants.
-
Perform PCR using primers flanking the target gene to confirm the deletion.
-
Sequence the PCR product to verify the precise deletion.
-
Heterologous Expression of the ter Gene Cluster in Aspergillus nidulans
This protocol describes the heterologous expression of the entire ter gene cluster in the model fungus Aspergillus nidulans.
Materials:
-
Aspergillus nidulans host strain (e.g., a strain with a suitable auxotrophic marker)
-
Aspergillus terreus genomic DNA
-
Expression vectors (e.g., pYFAC series with different selectable markers)
-
Restriction enzymes
-
DNA ligase
-
Protoplasting and transformation reagents for A. nidulans (as described in section 3.1)
-
Minimal and complete media for A. nidulans
Procedure:
-
Gene Amplification and Vector Construction:
-
Amplify the individual genes of the ter cluster (terA, terB, terC, and terD) from A. terreus genomic DNA using high-fidelity polymerase.
-
Clone each gene into a separate expression vector under the control of an inducible or constitutive promoter. Each vector should carry a different selectable marker.
-
-
Transformation of A. nidulans :
-
Prepare protoplasts of the A. nidulans host strain.
-
Co-transform the protoplasts with the four expression vectors containing the ter genes.
-
Plate the transformation mixture on a minimal medium that selects for all four markers.
-
-
Analysis of Transformants:
-
Isolate individual transformants and cultivate them in a suitable liquid medium.
-
Extract the culture broth and mycelia with an organic solvent (e.g., ethyl acetate).
-
Analyze the extracts by LC-MS to detect the production of this compound and its intermediates.
-
In Vitro Enzyme Assays
These protocols provide a general framework for the in vitro characterization of the Ter enzymes.
3.3.1. TerA (β-Terrecyclene Synthase) Assay
Materials:
-
Purified TerA enzyme (recombinantly expressed and purified)
-
Farnesyl pyrophosphate (FPP)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5% glycerol)
-
Organic solvent for extraction (e.g., n-hexane)
-
GC-MS for product analysis
Procedure:
-
Set up the reaction mixture containing the assay buffer, purified TerA enzyme, and FPP.
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.
-
Stop the reaction by adding a quenching solution or by solvent extraction.
-
Extract the reaction mixture with an equal volume of n-hexane.
-
Analyze the organic extract by GC-MS to identify and quantify the β-terrecyclene product.
3.3.2. TerB (Cytochrome P450) Assay
Materials:
-
Microsomal fraction containing heterologously expressed TerB
-
NADPH
-
β-Terrecyclene (substrate)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
LC-MS for product analysis
Procedure:
-
Combine the microsomal fraction, NADPH, and assay buffer.
-
Initiate the reaction by adding the substrate, β-terrecyclene.
-
Incubate at an optimal temperature with shaking.
-
Stop the reaction and extract the products with ethyl acetate.
-
Analyze the extract by LC-MS to identify the oxidized products.
3.3.3. TerC (Short-chain Dehydrogenase) Assay
Materials:
-
Purified TerC enzyme
-
Oxidized intermediate from the TerB reaction (substrate)
-
NAD+ or NADP+ (cofactor)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
LC-MS for product analysis
Procedure:
-
Set up the reaction mixture with the assay buffer, purified TerC, and the cofactor.
-
Start the reaction by adding the substrate.
-
Monitor the reaction progress by observing the change in absorbance at 340 nm (for NADH or NADPH formation) or by taking time-point samples for LC-MS analysis.
-
Analyze the final reaction mixture by LC-MS to confirm the formation of this compound.
Conclusion
The elucidation of the this compound biosynthetic pathway in Aspergillus terreus provides a fascinating example of fungal natural product biosynthesis. The identification of the ter gene cluster and the characterization of the involved enzymes have laid the groundwork for further investigation and potential biotechnological applications. The detailed experimental protocols provided in this guide are intended to facilitate future research in this area, paving the way for a deeper understanding of this complex pathway and the potential for engineered biosynthesis of novel, high-value compounds for the pharmaceutical industry. Further research is critically needed to fill the gaps in our quantitative understanding of this pathway, which will be instrumental in optimizing production and exploring the full potential of this compound and its analogs.
Chemical structure and properties of Terrecyclic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Terrecyclic acid, a sesquiterpenoid natural product isolated from the fungus Aspergillus terreus, has garnered significant interest within the scientific community due to its notable antibiotic and anticancer activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for key biological assays are provided, and the known signaling pathways affected by this compound are visually represented. This document aims to serve as a core resource for researchers and drug development professionals investigating the therapeutic potential of this compound.
Chemical Structure and Identifiers
This compound is a structurally complex sesquiterpene characterized by a tricyclic core. Its systematic IUPAC name is (1S,5R,6R,9R)-11,11-dimethyl-2-methylidene-3-oxotricyclo[4.3.2.0¹’⁵]undecane-9-carboxylic acid.[1]
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| Molecular Formula | C₁₅H₂₀O₃[2] |
| Molecular Weight | 248.32 g/mol [1] |
| CAS Number | 83058-94-0[2] |
| PubChem CID | 14807158[1] |
| InChI Key | SMAWCSOVJJHIOI-JNIYBQFBSA-N[1] |
| Canonical SMILES | CC1(C[C@@]23--INVALID-LINK--C(=O)O)C[1] |
Physicochemical Properties
This compound is a solid at room temperature and is reported to be soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[3] Detailed quantitative physicochemical data are summarized in the table below.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Physical State | Solid | [2] |
| Melting Point | Not experimentally reported | |
| Boiling Point | Not experimentally reported | |
| Solubility | Soluble in ethanol, methanol, DMF, DMSO | [3] |
| logP (computed) | 2.6 | [1] |
| Topological Polar Surface Area | 54.4 Ų | [1] |
Spectroscopic Data
The structural elucidation of this compound has been supported by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
¹³C-NMR Spectroscopy
The assignment of the fifteen carbon signals in the ¹³C-NMR spectrum of this compound A has been performed, confirming its sesquiterpenoid structure derived from an isoprene (B109036) pathway.[4][5]
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
The exact mass of this compound A has been determined by high-resolution mass spectrometry.
Table 3: Mass Spectrometry Data for this compound
| Ion | m/z (predicted) |
| [M+H]⁺ | 249.14853 |
| [M+Na]⁺ | 271.13047 |
| [M-H]⁻ | 247.13397 |
(Data from PubChemLite)[6]
Biological Activity
This compound exhibits a range of biological activities, most notably as an antibiotic and an anticancer agent.[2]
Antibiotic Activity
This compound has demonstrated activity against Gram-positive bacteria.
Table 4: Minimum Inhibitory Concentrations (MIC) of this compound
| Organism | MIC (µg/mL) |
| Staphylococcus aureus | 25 |
| Bacillus subtilis | 50 |
| Micrococcus roseus | 25 |
(Data from Cayman Chemical)[2]
Anticancer Activity
This compound has shown promising anticancer activity in both in vitro and in vivo models.
This compound inhibits cell growth in various cancer cell lines.[2] Its anticancer activity is associated with the modulation of multiple cellular stress response pathways.
In a P388 murine leukemia model, administration of this compound at concentrations of 0.1, 1, and 10 mg/mL reduced the number of ascitic fluid tumor cells.[2][7]
Mechanism of Action & Signaling Pathways
The precise mechanism of action of this compound is still under investigation; however, several key cellular effects have been identified.[3] The compound is known to induce a heat shock response, increase the levels of reactive oxygen species (ROS), and inhibit the activity of the NF-κB signaling pathway.[2][3]
Inhibition of NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses and cell survival. This compound has been shown to inhibit NF-κB activity.[2] The following diagram illustrates a potential mechanism for this inhibition.
Induction of Heat Shock Response
This compound induces a cellular heat shock response.[2] This response is primarily mediated by the transcription factor Heat Shock Factor 1 (HSF1). Upon activation, HSF1 translocates to the nucleus and induces the expression of heat shock proteins (HSPs), which act as molecular chaperones.
Experimental Protocols
The following sections provide generalized protocols for key in vitro assays used to characterize the biological activity of this compound. It is recommended to consult the primary literature for specific experimental details.
Cell Viability Assay (MTT/MTS Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Reactive Oxygen Species (ROS) Detection Assay
This assay utilizes a fluorescent probe to detect the levels of intracellular ROS.
NF-κB Reporter Assay
This assay typically uses a reporter gene (e.g., luciferase) under the control of an NF-κB response element to measure NF-κB transcriptional activity.
Conclusion
This compound is a promising natural product with multifaceted biological activities that warrant further investigation for its therapeutic potential. This technical guide provides a foundational understanding of its chemical and biological properties. Future research should focus on elucidating the precise molecular targets and mechanisms of action to fully realize its utility in drug development.
References
- 1. This compound A | C15H20O3 | CID 14807158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Heat shock factor 1 promotes TERRA transcription and telomere protection upon heat stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound A, a new antibiotic from Aspergillus terreus. III. 13C NMR spectrum of this compound A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on the biosynthesis of this compound A, an antitumor antibiotic from Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound a (C15H20O3) [pubchemlite.lcsb.uni.lu]
- 7. researchgate.net [researchgate.net]
Terrecyclic Acid: A Technical Guide for Researchers
CAS Number: 83058-94-0 Molecular Formula: C₁₅H₂₀O₃
This technical guide provides an in-depth overview of Terrecyclic Acid, a sesquiterpene natural product with notable antibiotic and anticancer properties. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on its chemical properties, biological activities, and underlying mechanisms of action.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 83058-94-0 | [1][2] |
| Molecular Formula | C₁₅H₂₀O₃ | [1][2] |
| Molecular Weight | 248.32 g/mol | [2] |
| Formal Name | (3aS,4R,7R,7aR)-octahydro-8,8-dimethyl-3-methylene-2-oxo-3a,7-ethano-3aH-indene-4-carboxylic acid | [1] |
| Source | Isolated from the fungus Aspergillus terreus | [1] |
Biological Activity
This compound exhibits a range of biological activities, including antibiotic effects against various bacterial strains and cytotoxic effects against cancer cell lines.
Antimicrobial Activity
This compound has demonstrated inhibitory activity against several Gram-positive bacteria. The minimum inhibitory concentrations (MICs) are summarized below.
| Organism | MIC (µg/mL) | Reference |
| Staphylococcus aureus | 25 | [1] |
| Bacillus subtilis | 50 | [1] |
| Micrococcus roseus | 25 | [1] |
Anticancer Activity
This compound has shown significant anticancer activity both in vitro and in vivo.
| Cell Line | Activity Metric | Value (µM) | Reference |
| P388 Murine Leukemia | IC₅₀ | ~10 | |
| Human Lung Cancer (NCI-H460) | IC₅₀ | 10.6 | |
| Human Breast Cancer (MCF-7) | IC₅₀ | 24.1 | |
| Human CNS Cancer (SF-268) | IC₅₀ | 14.7 |
In a murine model of P388 leukemia, this compound was shown to reduce the number of ascitic fluid tumor cells.[1]
Mechanism of Action
The anticancer activity of this compound is associated with the modulation of multiple cellular stress response pathways. It has been shown to induce a heat shock response, increase the levels of reactive oxygen species (ROS), and inhibit the activity of the transcription factor NF-κB.
Signaling Pathways
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of research findings.
Antimicrobial Susceptibility Testing
The antimicrobial activity of this compound was determined using a standard agar (B569324) dilution method.
-
Microorganism Preparation: The test bacteria (Staphylococcus aureus, Bacillus subtilis, and Micrococcus roseus) were cultured in nutrient broth overnight at 37°C.
-
Assay Plate Preparation: A series of agar plates containing twofold dilutions of this compound in nutrient agar were prepared.
-
Inoculation: The overnight bacterial cultures were diluted and inoculated onto the surface of the agar plates.
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was recorded as the lowest concentration of this compound that completely inhibited visible growth of the bacteria.
In Vivo P388 Murine Leukemia Model
The in vivo antitumor activity was evaluated using a P388 murine leukemia model.
-
Animal Model: CDF1 mice were used for this study.
-
Tumor Cell Implantation: P388 leukemia cells (1 x 10⁶ cells) were inoculated intraperitoneally into the mice.
-
Treatment: this compound was administered intraperitoneally at various doses for a specified period, starting 24 hours after tumor implantation.
-
Evaluation: The antitumor effect was assessed by comparing the mean survival time of the treated mice with that of the control group.
Cellular Assays
Cancer cell lines were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells were seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: Cells were treated with various concentrations of this compound for 48 hours.
-
MTT Addition: MTT solution (5 mg/mL) was added to each well, and the plates were incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The formazan crystals were dissolved in DMSO.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC₅₀ value was calculated as the concentration of the compound that inhibited cell growth by 50%.
Intracellular ROS levels were measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Cell Treatment: Cells were treated with this compound for a specified time.
-
Probe Loading: Cells were then incubated with DCFH-DA.
-
Fluorescence Measurement: The fluorescence intensity was measured using a flow cytometer or a fluorescence microplate reader.
NF-κB activation was assessed using a reporter gene assay.
-
Transfection: Cells were transfected with a reporter plasmid containing NF-κB binding sites upstream of a luciferase gene.
-
Compound Treatment: Transfected cells were treated with this compound.
-
Luciferase Assay: Luciferase activity was measured using a luminometer. A decrease in luciferase activity indicated inhibition of NF-κB.
Experimental Workflow
References
- 1. The anticancer activity of the fungal metabolite this compound A is associated with modulation of multiple cellular stress response pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound A, a new antibiotic from Aspergillus terreus. I. Taxonomy, production, and chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Known Biological Activities of Terrecyclic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Terrecyclic acid, a sesquiterpene natural product isolated from Aspergillus terreus, has demonstrated a range of biological activities, most notably in the realms of oncology and microbiology. This technical guide provides a comprehensive overview of the known biological functions of this compound, with a focus on its anticancer and antibiotic properties. The document details its mechanisms of action, including the modulation of cellular stress response pathways, summarizes quantitative data from key studies, and provides detailed experimental protocols for the assays used to elucidate its activities. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its molecular interactions.
Core Biological Activities
This compound exhibits two primary, well-documented biological activities:
-
Anticancer Activity: this compound has been shown to possess cytotoxic effects against tumor cells. Its mechanism is linked to the modulation of multiple cellular stress response pathways, including the induction of a heat shock response, an increase in reactive oxygen species (ROS), and the inhibition of the NF-κB signaling pathway.[1]
-
Antibiotic Activity: this compound displays activity against several species of Gram-positive bacteria.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for the biological activities of this compound.
Table 1: Antibiotic Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Staphylococcus aureus | 25 |
| Bacillus subtilis | 50 |
| Micrococcus roseus | 25 |
Data sourced from Nakagawa et al., 1982.
Table 2: In Vivo Anticancer Activity of this compound in a P388 Murine Leukemia Model
| Treatment Group | Effect |
| This compound (0.1, 1, and 10 mg/mL) | Reduction in the number of ascitic fluid tumor cells |
Data sourced from Nakagawa et al., 1982.
Signaling Pathways and Mechanisms of Action
This compound's anticancer effects are primarily attributed to its ability to modulate multiple cellular stress response pathways.
NF-κB Signaling Pathway Inhibition
This compound has been shown to inhibit the transcriptional activity of NF-κB.[1] The precise molecular target of this compound within this pathway has not been definitively identified. However, it is hypothesized that it may interfere with the IKK complex, the degradation of IκBα, or the nuclear translocation of the p65 subunit.
Induction of Heat Shock Response
This compound is known to induce a heat shock response in cancer cells.[1] This response is a cellular mechanism to protect against stress-induced protein damage. The induction of heat shock proteins (HSPs) can have complex roles in cancer, sometimes promoting survival but also potentially sensitizing cells to other treatments.
Increased Reactive Oxygen Species (ROS) Production
A key aspect of this compound's mechanism is the induction of reactive oxygen species (ROS) within tumor cells.[1] Elevated ROS levels can lead to oxidative stress, damage to cellular components, and ultimately trigger apoptotic cell death.
Potential Interaction with STAT3 Signaling
While direct evidence for the interaction of this compound with the STAT3 signaling pathway is currently lacking, other sesquiterpene lactones have been shown to inhibit STAT3 activation.[2][3][4][5][6] This inhibition is often mediated through the SH2 domain of STAT3.[3][4][5] Given the structural similarities, it is plausible that this compound may also modulate STAT3 signaling, representing a promising avenue for future research.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the biological activities of this compound.
Cytotoxicity Assay (MTT Assay)
This protocol is a general method for assessing the cytotoxic effects of this compound on a cancer cell line such as A549.
-
Cell Culture: A549 human lung adenocarcinoma cells are cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO₂ humidified incubator.
-
Assay Procedure:
-
Seed 5x10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the culture medium.
-
Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plates for 24 to 72 hours.
-
Four hours before the end of the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
After the four-hour incubation with MTT, carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.
-
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified time.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS.
-
-
Staining Procedure:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Viable cells will be negative for both Annexin V-FITC and PI.
-
Early apoptotic cells will be positive for Annexin V-FITC and negative for PI.
-
Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Fixation:
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol (B145695) while vortexing.
-
Incubate on ice for at least 30 minutes.
-
-
Staining Procedure:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a solution containing RNase A to degrade RNA.
-
Add propidium iodide solution and incubate at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.
-
NF-κB Reporter Assay
This assay measures the effect of this compound on the transcriptional activity of NF-κB.
-
Cell Line: A stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element is used (e.g., HEK293/NF-κB-luc).
-
Assay Procedure:
-
Seed the reporter cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for a specified duration.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α).
-
After incubation, lyse the cells and add a luciferase substrate.
-
Measure the luminescence using a luminometer.
-
A decrease in luminescence in the presence of this compound indicates inhibition of NF-κB transcriptional activity.
-
Reactive Oxygen Species (ROS) Measurement (DCFH-DA Assay)
This assay quantifies intracellular ROS levels.
-
Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Assay Procedure:
-
Culture cells in a 96-well plate.
-
Load the cells with DCFH-DA in a serum-free medium and incubate.
-
Wash the cells to remove excess dye.
-
Treat the cells with this compound.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) at different time points using a fluorescence plate reader.
-
An increase in fluorescence indicates an increase in intracellular ROS levels.
-
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This method determines the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.
-
Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., S. aureus) in a suitable broth medium.
-
Assay Procedure:
-
In a 96-well microtiter plate, prepare serial twofold dilutions of this compound in the broth medium.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a positive control (bacteria without antibiotic) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound in which no visible bacterial growth is observed.
-
Conclusion
This compound is a promising natural product with demonstrated anticancer and antibiotic activities. Its mechanism of action, centered on the modulation of cellular stress pathways, offers a unique approach to cancer therapy. Further research is warranted to fully elucidate its molecular targets and to explore its potential in combination therapies. The experimental protocols detailed in this guide provide a framework for the continued investigation of this intriguing molecule and its derivatives.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. Natural Sesquiterpene Lactones Enhance Chemosensitivity of Tumor Cells through Redox Regulation of STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Unraveling Stereochemical Structure-Activity Relationships of Sesquiterpene Lactones for Inhibitory Effects on STAT3 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unraveling Stereochemical Structure-Activity Relationships of Sesquiterpene Lactones for Inhibitory Effects on STAT3 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unraveling Stereochemical Structure-Activity Relationships of Sesquiterpene Lactones for Inhibitory Effects on STAT3 Activation [biomolther.org]
The Antitumor Potential of Sesquiterpenoid Compounds: A Technical Guide for Researchers
An in-depth exploration of the mechanisms, quantitative effects, and experimental evaluation of sesquiterpenoids as promising anti-cancer agents.
For Researchers, Scientists, and Drug Development Professionals.
Sesquiterpenoid compounds, a diverse class of natural products derived from a 15-carbon backbone, have garnered significant attention in oncology research for their potent antitumor properties.[1] Exhibiting a wide range of biological activities, these compounds have been shown to modulate key signaling pathways implicated in cancer progression, induce apoptotic cell death, and inhibit tumor growth in preclinical models. This technical guide provides a comprehensive overview of the antitumor properties of prominent sesquiterpenoid compounds, with a focus on quantitative data, detailed experimental methodologies, and the visualization of underlying molecular mechanisms.
Core Mechanisms of Antitumor Activity
The anticancer effects of sesquiterpenoid compounds are multifaceted, primarily revolving around the induction of apoptosis and the inhibition of critical cell survival signaling pathways. Many of these compounds, particularly sesquiterpene lactones, exert their effects through the alkylation of nucleophilic biomolecules, leading to the modulation of protein function.[2]
Induction of Apoptosis
A primary mechanism by which sesquiterpenoids exert their antitumor effects is through the induction of programmed cell death, or apoptosis. This is often mediated through the intrinsic (mitochondrial) pathway, characterized by changes in the ratio of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to the release of cytochrome c and the activation of a cascade of caspases.[3][4]
Key Apoptotic Events:
-
Alteration of Bax/Bcl-2 Ratio: An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis induction, making the mitochondrial outer membrane more permeable.[5][6]
-
Caspase Activation: Sesquiterpenoids have been shown to induce the cleavage and activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), which are responsible for the biochemical and morphological changes associated with apoptosis.[4][7]
Modulation of Key Signaling Pathways
Sesquiterpenoids have been demonstrated to interfere with several signaling pathways that are constitutively active in many cancers and are crucial for tumor cell proliferation, survival, and metastasis.
-
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, and cell survival. Its aberrant activation is a common feature of many cancers. Sesquiterpene lactones, such as parthenolide (B1678480), are potent inhibitors of NF-κB signaling.[8][9][10] They can directly interact with components of the IκB kinase (IKK) complex or the p65 subunit of NF-κB, preventing its translocation to the nucleus and the transcription of anti-apoptotic and pro-proliferative genes.[2][9]
-
PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling cascade that promotes cell growth, proliferation, and survival. Dysregulation of this pathway is frequently observed in cancer. Some sesquiterpenoids have been shown to inhibit the phosphorylation and activation of Akt, thereby downregulating downstream signaling.[11][12]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Sesquiterpenoids can modulate the activity of different MAPK family members, such as JNK and p38, to promote apoptosis in cancer cells.[13][14]
Quantitative Analysis of Antitumor Activity
The cytotoxic and pro-apoptotic effects of sesquiterpenoid compounds have been quantified in numerous studies across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological processes, such as cell proliferation.
Table 1: In Vitro Cytotoxicity (IC50) of Selected Sesquiterpenoid Compounds
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Alantolactone | MDA-MB-231 (Breast) | 14.22 | [3] |
| BT-549 (Breast) | 12.15 | [3] | |
| MDA-MB-468 (Breast) | 14.8 | [3] | |
| Parthenolide | Jurkat (T-cell ALL) | 16.1 | [15] |
| MV4-11 (AML) | ~5 | [16] | |
| MDA-T32 (Thyroid) | 12 | [17] | |
| Costunolide | HCT116 (Colon) | 39.92 | [18] |
| MDA-MB-231-Luc (Breast) | 100.57 | [18] | |
| BGC-823 (Gastric) | 32.80 (24h), 23.12 (48h) | [19][20] | |
| HGC-27 (Gastric) | ~40 (24h) | [10] | |
| SNU-1 (Gastric) | ~40 (24h) | [10] | |
| H1299 (Lung) | 23.93 | [21] | |
| Artemisinin | A549 (Lung) | 28.8 µg/mL | [9] |
| H1299 (Lung) | 27.2 µg/mL | [9] | |
| Dihydroartemisinin | PC9 (Lung) | 19.68 | [9] |
| NCI-H1975 (Lung) | 7.08 | [9] | |
| Artesunate | H1299 (Lung) | 0.09 (derivative) | [9] |
| A549 (Lung) | 0.44 (derivative) | [9] |
Table 2: Quantitative Effects on Apoptotic Markers
| Compound | Cancer Cell Line | Effect on Bax/Bcl-2 Ratio | Caspase-3 Activation | Reference |
| Alantolactone | MDA-MB-231 (Breast) | Increased | Activated | [3] |
| HepG2 (Liver) | Increased | Activated | [3] | |
| Cynaropicrin | MDA-MB-231 (Breast) | Upregulation of Bax, Downregulation of Bcl-2 | Upregulated and Activated | [4] |
| Costunolide | HCT116 (Colon) | Increased Bax, Decreased Bcl-2 | - | [18] |
| MDA-MB-231-Luc (Breast) | Increased Bax, Decreased Bcl-2 | - | [18] | |
| Saffron Extract | AGS (Gastric) | Significantly Increased | - | [22] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the antitumor properties of sesquiterpenoid compounds.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the sesquiterpenoid compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome (e.g., FITC). Propidium iodide (PI) is a fluorescent intercalating agent that can only enter cells with a compromised membrane, thus staining late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Culture and treat cells with the sesquiterpenoid compound as desired.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis and signaling pathways.[14][23]
Protocol:
-
Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, phospho-Akt, total Akt, p65) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH). The ratio of phosphorylated to total protein or the ratio of cleaved to total protein can then be calculated.
In Vivo Xenograft Tumor Model
This model is used to evaluate the antitumor efficacy of a compound in a living organism.[13][21]
Protocol:
-
Cell Preparation: Harvest cancer cells during their exponential growth phase and resuspend them in a suitable medium (e.g., PBS or Matrigel).
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice) to prevent rejection of the human tumor cells.
-
Tumor Cell Implantation: Subcutaneously inject a specific number of cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every few days. Calculate the tumor volume using the formula: (Length x Width²)/2.
-
Compound Administration: Once the tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the sesquiterpenoid compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. For example:
-
Alantolactone: 15 mg/kg and 30 mg/kg administered orally once daily.[15] In another study, 10 mg/kg was used in combination with oxaliplatin.[13]
-
Parthenolide: 20 mg/kg was identified as an optimal dose for combination treatment with Taxol.[9] A soluble analog, DMAPT, was administered at 50 mg/kg daily by oral gavage.[24]
-
Costunolide: A study on a dehydrocostuslactone, a related compound, showed a significant reduction in tumor volume after 28 days of treatment in a non-small cell lung cancer model.[25]
-
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement, histological analysis (e.g., H&E staining), and immunohistochemistry (IHC) or Western blot analysis of relevant biomarkers.
Visualization of Signaling Pathways and Workflows
Graphviz (DOT language) is a powerful tool for visualizing complex biological relationships. The following diagrams illustrate key signaling pathways affected by sesquiterpenoids and a typical experimental workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Protein Interaction Graph | PPTX [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. Cynaropicrin, a sesquiterpene lactone, triggers apoptotic cell death in triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bax/Bcl-2 expression ratio in prediction of response to breast cancer radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Parthenolide targets NF-κB (P50) to inhibit HIF-1α-mediated metabolic reprogramming of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhancement of oxaliplatin-induced colon cancer cell apoptosis by alantolactone, a natural product inducer of ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Alantolactone inhibits proliferation, metastasis and promotes apoptosis of human osteosarcoma cells by suppressing Wnt/β-catenin and MAPKs signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Alantolactone inhibits cervical cancer progression by downregulating BMI1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sesquiterpenoids Lactones: Benefits to Plants and People - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Parthenolide Inhibits the Proliferation of MDA-T32 Papillary Thyroid Carcinoma Cells in Vitro and in Mouse Tumor Xenografts and Activates Autophagy and Apoptosis by Downregulation of the Mammalian Target of Rapamycin (mTOR)/PI3K/AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Nanonutraceuticals: Anti-Cancer Activity and Improved Safety of Chemotherapy by Costunolide and Its Nanoformulation against Colon and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. spandidos-publications.com [spandidos-publications.com]
- 21. Costunolide induces apoptosis and inhibits migration and invasion in H1299 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. brieflands.com [brieflands.com]
- 23. Exploring the Biochemical Mechanism Beyond the Cytotoxic Activity of Sesquiterpene Lactones from Sicilian Accession of Laserpitium siler Subsp. siculum (Spreng.) Thell - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Parthenolide generates reactive oxygen species and autophagy in MDA-MB231 cells. A soluble parthenolide analogue inhibits tumour growth and metastasis in a xenograft model of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Potential Anti-Cancer Activities and Mechanisms of Costunolide and Dehydrocostuslactone - PMC [pmc.ncbi.nlm.nih.gov]
Terrecyclic Acid: An In-depth Technical Guide to its Antimicrobial Spectrum and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terrecyclic acid, a sesquiterpenoid natural product, was first isolated from the fungus Aspergillus terreus. It has garnered scientific interest due to its notable biological activities, including its effects as an antibiotic. This technical guide provides a comprehensive overview of the antimicrobial spectrum of this compound, detailing its inhibitory activity against various microorganisms. Furthermore, it elucidates the current understanding of its mechanism of action, focusing on the induction of cellular stress responses. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antimicrobial agents.
Antimicrobial Spectrum of this compound
The antimicrobial activity of this compound has been evaluated against a range of microorganisms. The primary method for quantifying this activity is the determination of the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that prevents visible growth of a microorganism.
Antibacterial Activity
This compound has demonstrated activity primarily against Gram-positive bacteria. The known MIC values are summarized in the table below.
| Bacterial Species | Gram Stain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Positive | 25 | [1][2] |
| Bacillus subtilis | Positive | 50 | [1][2] |
| Micrococcus roseus | Positive | 25 | [1][2] |
No quantitative data (MIC values) on the activity of this compound against Gram-negative bacteria is currently available in the reviewed literature.
Mechanism of Action
The antimicrobial and cytotoxic effects of this compound are attributed to its ability to induce multiple cellular stress response pathways. The key identified mechanisms include the induction of a heat shock response, an increase in intracellular reactive oxygen species (ROS), and the inhibition of the NF-κB signaling pathway.[1][2]
Cellular Stress Response Pathways
Caption: Overview of this compound's mechanism of action.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the study of this compound's bioactivity. These protocols are based on standard laboratory procedures and are intended to be adaptable for specific research needs.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Bacterial strains (e.g., S. aureus, B. subtilis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick several colonies of the test bacterium from an agar (B569324) plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in the appropriate growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution of this compound:
-
Prepare a two-fold serial dilution of the this compound stock solution in the growth medium across the wells of a 96-well plate.
-
Include a growth control well (medium and inoculum, no drug) and a sterility control well (medium only).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the serially diluted compound.
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism.
-
Caption: Workflow for MIC determination.
Measurement of Intracellular Reactive Oxygen Species (ROS)
The following protocol describes the use of a fluorescent probe to measure intracellular ROS levels.
Materials:
-
Cell line (e.g., 3T3-Y9-B12)
-
This compound
-
2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Probe Loading:
-
Wash the cells with PBS.
-
Load the cells with H₂DCFDA solution (typically 5-10 µM in serum-free medium) and incubate for 30-60 minutes at 37°C.
-
-
Treatment:
-
Wash the cells with PBS to remove excess probe.
-
Treat the cells with various concentrations of this compound in cell culture medium. Include a vehicle control.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at appropriate time points using a microplate reader (excitation ~485 nm, emission ~535 nm) or analyze by flow cytometry. An increase in fluorescence indicates an increase in intracellular ROS.
-
Caption: Workflow for ROS measurement.
NF-κB Activity Assay
An ELISA-based assay is a common method to quantify the activation of the NF-κB p65 subunit.
Materials:
-
Cell line
-
This compound
-
Nuclear extraction kit
-
NF-κB p65 transcription factor assay kit (ELISA-based)
-
Microplate reader
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired time and at various concentrations.
-
Nuclear Extraction: Isolate nuclear extracts from the treated and control cells using a commercial nuclear extraction kit.
-
ELISA Assay:
-
Perform the ELISA according to the manufacturer's instructions. This typically involves incubating the nuclear extracts in wells coated with an oligonucleotide containing the NF-κB consensus sequence.
-
Detect bound p65 subunit using a specific primary antibody, followed by a HRP-conjugated secondary antibody and a colorimetric substrate.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength and quantify the amount of active NF-κB p65. A decrease in absorbance in treated cells compared to the control indicates inhibition of NF-κB activity.
Caption: Workflow for NF-κB activity assay.
Heat Shock Response Assay
Induction of the heat shock response can be assessed by measuring the expression of heat shock proteins (HSPs).
Materials:
-
Cell line
-
This compound
-
Cell lysis buffer
-
SDS-PAGE equipment
-
Western blotting equipment
-
Primary antibodies against specific HSPs (e.g., HSP70, HSP90)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cells with this compound for various times and at different concentrations.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then probe with a primary antibody specific for the HSP of interest.
-
Incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. An increase in the intensity of the HSP band in treated cells indicates an induction of the heat shock response.
References
The Early Discovery and Isolation of Terrecyclic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terrecyclic acid A is a sesquiterpenoid antibiotic first isolated from the fungus Aspergillus terreus.[1][2] This compound has garnered significant interest within the scientific community due to its unique chemical structure and notable biological activities, including antimicrobial and antitumor properties. This technical guide provides a comprehensive overview of the early discovery, isolation, and characterization of this compound A, presenting detailed experimental protocols and quantitative data for researchers in natural product chemistry and drug development.
Physicochemical and Spectroscopic Characterization of this compound A
The definitive structure and properties of this compound A were established through extensive spectroscopic analysis. The key physicochemical and spectroscopic data are summarized in the tables below.
Table 1: Physicochemical Properties of this compound A
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₀O₃ |
| Molecular Weight | 248.32 g/mol |
| Appearance | Colorless needles |
| Melting Point | 176-178 °C |
| Optical Rotation | [α]D²⁰ +85° (c 1.0, CHCl₃) |
Table 2: Spectroscopic Data of this compound A
| Spectroscopic Technique | Data |
|---|---|
| UV λmax (MeOH) | 213 nm (ε 8900) |
| IR νmax (KBr) | 3200-2500, 1720, 1695, 1630, 1250, 910 cm⁻¹ |
| Mass Spectrometry (EI-MS) | m/z 248 (M⁺) |
Table 3: ¹H and ¹³C NMR Spectroscopic Data for this compound A (in CDCl₃)
| Carbon No. | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH) |
|---|---|---|
| 1 | 54.9 | 2.68 (m) |
| 2 | 46.4 | 2.45 (m) |
| 3 | 41.5 | 1.80 (m), 2.10 (m) |
| 4 | 207.5 | - |
| 5 | 150.5 | - |
| 6 | 116.1 | 5.20 (s), 5.95 (s) |
| 7 | 179.9 | - |
| 8 | 47.9 | 2.95 (m) |
| 9 | 22.5 | 1.65 (m), 1.95 (m) |
| 10 | 28.9 | 1.50 (m), 1.75 (m) |
| 11 | 48.9 | 2.15 (m) |
| 12 | 54.0 | 1.35 (m), 1.60 (m) |
| 13 | 40.5 | - |
| 14 | 27.3 | 1.10 (s) |
| 15 | 34.8 | 1.05 (s) |
Experimental Protocols
The following sections detail the methodologies employed in the fermentation of Aspergillus terreus and the subsequent isolation and purification of this compound A.
Fermentation Protocol
Producing Organism: Aspergillus terreus strain No. 14.[1]
1. Seed Culture Medium and Conditions:
-
Composition: Glucose (1%), peptone (0.5%), yeast extract (0.3%), malt (B15192052) extract (0.3%).
-
pH: 6.0.
-
Procedure: A loopful of spores from a slant culture is inoculated into a 500 ml flask containing 100 ml of the seed medium. The flask is incubated at 28°C for 2 days on a reciprocal shaker.
2. Production Medium and Conditions:
-
Composition: Soluble starch (5.0%), glucose (1.0%), meat extract (0.5%), peptone (0.5%), yeast extract (0.2%), NaCl (0.2%), and CaCO₃ (0.2%).
-
Procedure: 5 ml of the seed culture is transferred to a 500 ml flask containing 100 ml of the production medium. The fermentation is carried out at 28°C for 5 days on a reciprocal shaker. Fermentation yields of approximately one gram per liter of broth have been reported.[2]
Isolation and Purification Protocol
1. Extraction:
-
The culture broth (10 liters) is filtered to remove the mycelia.
-
The filtrate is adjusted to pH 3.0 with HCl.
-
The acidified filtrate is extracted three times with an equal volume of ethyl acetate (B1210297).
-
The combined ethyl acetate extracts are concentrated under reduced pressure to yield a crude oily residue.
2. Column Chromatography (Silica Gel):
-
Stationary Phase: Silica (B1680970) gel (Wako-gel C-200).
-
Procedure: The crude residue is dissolved in a small volume of chloroform (B151607) and applied to a silica gel column.
-
Elution: The column is eluted with a stepwise gradient of increasing polarity using n-hexane and ethyl acetate mixtures. Fractions are collected and monitored by thin-layer chromatography (TLC).
3. Column Chromatography (Sephadex LH-20):
-
Stationary Phase: Sephadex LH-20.
-
Procedure: The active fractions from the silica gel column are combined, concentrated, and further purified on a Sephadex LH-20 column.
-
Elution: The column is eluted with methanol.
4. Recrystallization:
-
The purified this compound A obtained from the Sephadex LH-20 column is recrystallized from an ethyl acetate-n-hexane solvent mixture to yield colorless needles.
Visualizations
Biosynthetic Pathway of this compound A
The biosynthesis of this compound A in Aspergillus terreus begins with farnesyl pyrophosphate (FPP).[3][4] The pathway involves three key enzymatic steps catalyzed by a sesquiterpene synthase (TerA), a cytochrome P450 monooxygenase (TerB), and a dehydrogenase (TerC).[3][4]
Caption: Biosynthetic pathway of this compound A from FPP.
Experimental Workflow for Isolation and Purification
The following diagram illustrates the key stages in the isolation and purification of this compound A from the fermentation broth of Aspergillus terreus.
Caption: Workflow for the isolation of this compound A.
References
- 1. This compound A, a new antibiotic from Aspergillus terreus. I. Taxonomy, production, and chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. β-Terrecyclene synthase constructs the quadrane backbone in this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Terrecyclic Acid: A Comprehensive Technical Review of its Research and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Terrecyclic acid, a sesquiterpenoid natural product first isolated from the fungus Aspergillus terreus, has garnered significant scientific interest due to its potent antibiotic and anticancer activities.[1][2] This technical guide provides a comprehensive review of the existing research on this compound, covering its discovery, chemical properties, biosynthetic pathway, and multifaceted mechanism of action. Special emphasis is placed on its anticancer properties, which are associated with the modulation of multiple cellular stress response pathways.[3] This document summarizes key quantitative data, details experimental protocols from seminal studies, and presents visual diagrams of relevant biological pathways and experimental workflows to serve as an in-depth resource for researchers in natural product chemistry, oncology, and drug development.
Introduction and Discovery
This compound was first identified as a novel antibiotic produced by Aspergillus terreus.[4] It is a member of the quadrane family of sesquiterpenes, which are characterized by a distinctive tricyclic skeleton composed of a cyclopentane (B165970) fused with a bicyclo[3.2.1]octane moiety.[5][6] The initial discovery highlighted its broad-spectrum, albeit weak, antimicrobial activity against Gram-positive bacteria, yeasts, and fungi, as well as its antitumor activity against P388 murine leukemia.[1][2][7]
Chemical Properties
The chemical structure of this compound was elucidated through spectroscopic methods, including 13C NMR.[8][9] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₀O₃ | [1][10] |
| Molecular Weight | 248.32 g/mol | [10][11] |
| CAS Number | 83058-94-0 | [1] |
| Appearance | Light tan residue | [7] |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO | [7] |
| Storage | -20°C | [7] |
Biosynthesis of this compound
The biosynthesis of this compound from farnesyl pyrophosphate (FPP) has been a subject of significant investigation.[12][13] The biosynthetic gene cluster for this compound has been identified in Aspergillus terreus, and the key enzymes responsible for its formation have been characterized.[5][14]
The proposed biosynthetic pathway involves three main enzymatic steps:[5][6]
-
Cyclization: The sesquiterpene synthase, TerA, catalyzes the cyclization of FPP to form the tricyclic quadrane scaffold, β-terrecyclene.[5][6]
-
Oxidation: The cytochrome P450 monooxygenase, TerB, then iteratively oxidizes β-terrecyclene to introduce a hydroxyl group and a carboxylic acid.[5][6]
-
Dehydrogenation: Finally, the short-chain dehydrogenase/reductase, TerC, catalyzes the dehydrogenation of the intermediate to yield this compound.[5][6]
Experimental Protocol: Heterologous Expression and Characterization of Biosynthetic Enzymes
A common method to elucidate the function of biosynthetic enzymes is through heterologous expression in a host organism, followed by in vitro biochemical analysis. The following is a generalized protocol based on the characterization of the this compound biosynthetic enzymes:[5][6][14]
-
Gene Cloning and Vector Construction: The genes encoding TerA, TerB, and TerC are amplified from the genomic DNA of Aspergillus terreus. The amplified genes are then cloned into appropriate expression vectors for a suitable host, such as Saccharomyces cerevisiae or Aspergillus nidulans.
-
Heterologous Expression: The expression vectors are transformed into the host organism. For fungal hosts like A. nidulans, protoplast transformation is a common method. The transformed strains are then cultured under conditions that induce gene expression.
-
Metabolite Extraction and Analysis: After a suitable incubation period, the culture broth and mycelia are extracted with an organic solvent (e.g., ethyl acetate). The extracts are then concentrated and analyzed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the biosynthetic products.
-
In Vitro Biochemical Assays: For more detailed characterization, the enzymes are expressed (e.g., in E. coli) and purified. The activity of each enzyme is then assayed in vitro by incubating the purified enzyme with its predicted substrate and necessary cofactors (e.g., NADP+ for TerC). The reaction products are subsequently analyzed by LC-MS.
Biological Activities and Mechanism of Action
This compound exhibits a range of biological activities, with its antibiotic and anticancer properties being the most extensively studied.
Antibiotic Activity
This compound has shown activity against several Gram-positive bacteria and certain fungi.[1] The minimum inhibitory concentrations (MICs) for some bacterial strains are presented below.
| Microorganism | MIC (µg/mL) | Reference |
| Staphylococcus aureus | 25 | [1] |
| Bacillus subtilis | 50 | [1] |
| Micrococcus roseus | 25 | [1] |
Anticancer Activity
The anticancer activity of this compound is of particular interest and has been demonstrated in both in vitro and in vivo models.[1][3] In a mouse model of P388 murine leukemia, this compound was shown to reduce the number of ascitic fluid tumor cells at concentrations of 0.1, 1, and 10 mg/ml.[1]
The anticancer mechanism of this compound is complex and involves the modulation of multiple cellular stress response pathways.[3][15][16]
-
Induction of Heat Shock Response: this compound has been identified as a small-molecule inducer of the heat shock response, a critical pathway for tumor cell survival in stressful microenvironments.[3]
-
Generation of Reactive Oxygen Species (ROS): Treatment with this compound leads to an increase in intracellular ROS levels in cancer cells.[1][16] This is significant as elevated ROS can induce oxidative stress and trigger apoptotic cell death.
-
Inhibition of NF-κB Activity: this compound has been shown to inhibit the transcriptional activity of NF-κB, a key regulator of inflammatory responses and cell survival.[1][15]
The presence of an α-methylene ketone moiety in the structure of this compound suggests that it may form adducts with sulfhydryl groups of proteins, such as those in cysteine residues.[16] This reactivity could be a key factor in its ability to modulate multiple cellular pathways.
Experimental Protocol: Assessing Cellular Stress Responses
The following protocols are generalized from studies investigating the effect of this compound on cellular stress pathways:[3][16]
Heat Shock Response Reporter Assay:
-
Cell Line: A reporter cell line, such as 3T3-Y9-B12 cells, which contains a reporter gene (e.g., luciferase or β-galactosidase) under the control of a heat shock element (HSE), is used.
-
Treatment: The reporter cells are treated with various concentrations of this compound for a specified period.
-
Assay: The activity of the reporter enzyme is measured using a suitable substrate. An increase in reporter activity indicates the induction of the heat shock response.
Measurement of Intracellular ROS:
-
Cell Line: A cancer cell line of interest (e.g., 3LL Lewis lung carcinoma cells) is used.
-
Staining: The cells are incubated with a ROS-sensitive fluorescent dye, such as dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Treatment: The stained cells are then treated with this compound.
-
Flow Cytometry: The fluorescence intensity of the cells is measured using a flow cytometer. An increase in fluorescence corresponds to an increase in intracellular ROS levels.
NF-κB Reporter Assay:
-
Cell Line: A cell line containing an NF-κB-driven reporter construct is used.
-
Induction and Treatment: The cells are stimulated with an NF-κB activator (e.g., a cytokine like TNF-α) in the presence or absence of various concentrations of this compound.
-
Assay: The activity of the reporter gene is measured. Inhibition of the cytokine-induced reporter activity indicates that this compound inhibits the NF-κB signaling pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound A, a new antibiotic from Aspergillus terreus. I. Taxonomy, production, and chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. β-Terrecyclene synthase constructs the quadrane backbone in this compound biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. toku-e.com [toku-e.com]
- 8. This compound A, a new antibiotic from Aspergillus terreus. II. Structure of this compound A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound A, a new antibiotic from Aspergillus terreus. III. 13C NMR spectrum of this compound A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound A | C15H20O3 | CID 14807158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. GSRS [gsrs.ncats.nih.gov]
- 12. Studies on the biosynthesis of this compound A, an antitumor antibiotic from Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. The anticancer activity of the fungal metabolite this compound A is associated with modulation of multiple cellular stress response pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. experts.arizona.edu [experts.arizona.edu]
Terrecyclic Acid: A Technical Overview of its Mechanism of Action and Biological Activities
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known mechanism of action and biological activities of Terrecyclic Acid, a sesquiterpene natural product isolated from the fungus Aspergillus terreus. While its precise molecular target in bacterial species remains to be fully elucidated, this document synthesizes the current understanding of its effects on both bacterial and mammalian cells, supported by available quantitative data and experimental observations.
Antibacterial Activity
This compound has demonstrated inhibitory activity against several Gram-positive bacteria. The primary quantitative measure of this activity is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that prevents visible growth of a microorganism.
Quantitative Data: Minimum Inhibitory Concentrations (MIC)
The following table summarizes the reported MIC values for this compound against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |
| Staphylococcus aureus | 25 |
| Bacillus subtilis | 50 |
| Micrococcus roseus | 25 |
Putative Antibacterial Mechanism of Action
While a specific molecular target for this compound's antibacterial activity has not been definitively identified in published literature, its chemical structure, containing an α,β-unsaturated ketone, suggests a potential mechanism involving covalent modification of cellular nucleophiles. This reactive moiety can potentially interact with sulfhydryl groups of cysteine residues in key bacterial enzymes or proteins, leading to their inactivation and subsequent inhibition of essential cellular processes. However, this remains a hypothesis pending further experimental validation.
Effects on Eukaryotic Cells and Anticancer Potential
Extensive research has been conducted on the effects of this compound on mammalian, particularly cancerous, cells. These studies have revealed that its anticancer activity is associated with the modulation of multiple cellular stress response pathways.[1][2][3]
Induction of Cellular Stress Responses
This compound has been shown to induce a heat shock response and increase the levels of reactive oxygen species (ROS) within tumor cells.[1][2][3] The accumulation of ROS can lead to oxidative damage of cellular components, including DNA, proteins, and lipids, ultimately triggering apoptotic cell death.
Inhibition of NF-κB Signaling
A key aspect of this compound's activity in eukaryotic cells is its ability to inhibit the transcriptional activity of Nuclear Factor-kappa B (NF-κB).[1][2][3] NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. Its inhibition by this compound can sensitize cancer cells to apoptosis and reduce their proliferative capacity.
The diagram below illustrates the observed effects of this compound on cellular stress pathways in eukaryotic cells.
Experimental Methodologies
Determination of Minimum Inhibitory Concentration (MIC)
While the specific protocol used in the original characterization of this compound is not detailed in the available literature, a standard method for determining MIC is the broth microdilution assay. The following is a generalized workflow for such an experiment.
References
A Technical Guide to Natural Product Discovery from Aspergillus Species
For Researchers, Scientists, and Drug Development Professionals
The genus Aspergillus is a treasure trove of novel bioactive compounds, offering immense potential for the discovery of new pharmaceuticals. These filamentous fungi are prolific producers of a diverse array of secondary metabolites, including polyketides, alkaloids, and terpenoids, many of which exhibit potent biological activities.[1][2][3][4] This in-depth technical guide provides a comprehensive overview of the core methodologies and regulatory networks involved in the discovery and characterization of natural products from Aspergillus species.
The Landscape of Bioactive Compounds from Aspergillus
Aspergillus species are a well-established source of secondary metabolites with a broad spectrum of biological activities, most notably anticancer and antimicrobial properties.[1][5] The rich chemical diversity of these compounds makes them excellent candidates for drug discovery and development.[6]
Quantitative Bioactivity Data
The following tables summarize the cytotoxic activities of selected natural products isolated from various Aspergillus species, providing a comparative overview of their potency against different cancer cell lines.
Table 1: Cytotoxic Activity of Selected Polyketides from Aspergillus Species
| Compound | Aspergillus Species | Cancer Cell Line | IC50 (µM) | Reference |
| Epicoccolide A | A. micronesiensis | LU-1 (Lung Cancer) | 3.97 µg/mL | [7] |
| Epicoccolide B | A. micronesiensis | Hep-G2 (Liver Cancer) | 4.71 µg/mL | [7] |
| Geodin | Aspergillus sp. | NCI-H460 (Large Cell Lung Cancer) | 9.22 | [7] |
| Geodin | Aspergillus sp. | BT474 (Breast Cancer) | 8.88 | [7] |
| Geodin | Aspergillus sp. | K562 (Chronic Myelogenous Leukemia) | 11.14 | [7] |
| Chlorotrypacidin | Aspergillus sp. | HL-60 (Leukemia) | 18.5 | [7] |
| Chlorotrypacidin | Aspergillus sp. | HCT-116 (Colon Cancer) | 17.6 | [7] |
| Chlorotrypacidin | Aspergillus sp. | HepG2 (Liver Cancer) | 15.2 | [7] |
Table 2: Cytotoxic Activity of Selected Alkaloids and Terpenoids from Aspergillus Species
| Compound | Aspergillus Species | Cancer Cell Line | IC50 (µM) | Reference |
| Violaceimide A | A. violaceus | U937 (Leukemia) | 5.3 ± 0.4 | [7] |
| Violaceimide B | A. violaceus | U937 (Leukemia) | 1.8 ± 0.6 | [7] |
| Violaceimide A | A. violaceus | HCT-8 (Colorectal Cancer) | 1.5 ± 0.28 | [7] |
| Violaceimide B | A. violaceus | HCT-8 (Colorectal Cancer) | 2.51 ± 0.51 | [7] |
| Asperterreusine A | A. terreus | SW-480 (Colon Cancer) | 25.7 | [7] |
| Asperterreusine A | A. terreus | HL-60 (Leukemia) | 15.3 | [7] |
| Prenylterphenyllin F-J | A. candidus | Various | 0.4 - 24.4 | [7] |
| Echinulin | Aspergillus sp. | HT-29 (Colorectal Cancer) | 1.73 | [4] |
| Neoechinulin A | Aspergillus sp. | HT-29 (Colorectal Cancer) | 8.8 | [4] |
Experimental Protocols for Natural Product Discovery
The discovery of novel natural products from Aspergillus follows a systematic workflow, from cultivation to bioassay-guided isolation and structure elucidation.
Fungal Cultivation for Secondary Metabolite Production
Optimizing culture conditions is paramount for inducing the production of desired secondary metabolites, as many biosynthetic gene clusters are silent under standard laboratory conditions.[6][8]
Protocol 1: General Cultivation of Aspergillus Species
-
Strain Activation: Activate the Aspergillus strain from a glycerol (B35011) stock by streaking it onto a suitable solid medium, such as Potato Dextrose Agar (PDA).[9][10] Incubate at 25-30°C for 5-7 days, or until sufficient sporulation is observed.[8]
-
Inoculum Preparation: Prepare a spore suspension by flooding the surface of the mature culture with sterile saline solution (0.9% NaCl) containing a wetting agent (e.g., 0.05% Tween 80). Gently scrape the surface to release the spores and adjust the spore concentration to 1 x 10^6 spores/mL using a hemocytometer.[9]
-
Liquid Culture: Inoculate a suitable liquid medium, such as Potato Dextrose Broth (PDB) or Glucose Minimal Medium (GMM), with the spore suspension.[9][11] The choice of medium can significantly influence the secondary metabolite profile.[11]
-
Incubation: Incubate the liquid culture at 25-30°C with shaking (150-200 rpm) for 7-21 days.[9][10][11] The incubation time is a critical parameter, as some secondary metabolites are only produced at specific stages of fungal growth.
Extraction of Secondary Metabolites
The choice of extraction solvent and method is crucial for efficiently isolating the target compounds from the fungal culture.
Protocol 2: Solvent Extraction of Aspergillus Secondary Metabolites
-
Separation of Mycelia and Broth: Separate the fungal mycelia from the culture broth by filtration through cheesecloth or a suitable filter paper.[12]
-
Broth Extraction: Extract the culture filtrate with an equal volume of an organic solvent, typically ethyl acetate (B1210297) (EtOAc), three times.[12] Combine the organic layers.
-
Mycelial Extraction: The mycelia can also be extracted to isolate intracellular or cell wall-bound compounds. Homogenize the mycelia in a suitable solvent like methanol (B129727) (MeOH) or acetone, followed by extraction with a less polar solvent like EtOAc or dichloromethane (B109758) (DCM).[9]
-
Concentration: Evaporate the solvent from the combined organic extracts under reduced pressure using a rotary evaporator to obtain the crude extract.[10]
Purification and Isolation of Bioactive Compounds
Chromatographic techniques are indispensable for the purification of individual compounds from the complex crude extract.[13][14]
Protocol 3: High-Performance Liquid Chromatography (HPLC) Purification
-
Sample Preparation: Dissolve the crude extract in a suitable solvent (e.g., methanol) and filter it through a 0.22 µm syringe filter to remove any particulate matter.[15]
-
Method Development: Develop a suitable HPLC method using an analytical column to achieve good separation of the components in the crude extract. A common approach is to use a reversed-phase C18 column with a gradient elution of water and acetonitrile (B52724) or methanol, often with a small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape.
-
Preparative HPLC: Scale up the separation to a preparative HPLC system using a larger column with the same stationary phase.[13][14]
-
Fraction Collection: Collect fractions corresponding to the peaks of interest.
-
Purity Analysis: Assess the purity of the isolated compounds using analytical HPLC.
Structure Elucidation
The chemical structure of a purified compound is determined using a combination of spectroscopic techniques.
Protocol 4: Structure Elucidation using NMR and Mass Spectrometry
-
Mass Spectrometry (MS): Determine the molecular weight and elemental composition of the compound using high-resolution mass spectrometry (HR-MS).[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra (e.g., ¹H, ¹³C, COSY, HSQC, HMBC) to determine the connectivity of atoms and the overall structure of the molecule.[17][18][19]
-
Data Interpretation: Analyze the MS and NMR data to propose the chemical structure of the isolated natural product.
Bioactivity Assessment
The biological activity of the crude extract and purified compounds is evaluated using in vitro assays.
Protocol 5: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[20]
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a specific duration (e.g., 48 or 72 hours).[20][21]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[20]
-
Formazan Solubilization: Solubilize the formazan crystals by adding a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).[20]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration.[22][23]
Visualizing Key Processes in Natural Product Discovery
The following diagrams, generated using the DOT language, illustrate the experimental workflow and a key signaling pathway involved in Aspergillus natural product discovery.
Experimental Workflow
Caption: Experimental workflow for natural product discovery from Aspergillus.
Signaling Pathway: The Velvet Complex
The regulation of secondary metabolism in Aspergillus is intricately linked to fungal development and is controlled by a conserved protein complex known as the Velvet complex.[24][25][26] The key components of this complex are VeA, VelB, and the global regulator LaeA.[3][24][25][27][28][29]
Caption: The Velvet complex signaling pathway in Aspergillus.
In the presence of light, VeA is predominantly localized in the cytoplasm.[3] In the dark, VeA, in complex with VelB and the importin KapA, translocates to the nucleus.[3] Within the nucleus, the VeA-VelB dimer can promote sexual development.[3] Furthermore, the VeA-VelB dimer associates with LaeA to form the heterotrimeric Velvet complex.[3][24][27] This complex plays a crucial role in activating the transcription of silent secondary metabolite gene clusters, leading to the production of a diverse array of natural products.[3][24][27][30][31] Understanding and manipulating this regulatory network is a key strategy for unlocking the full biosynthetic potential of Aspergillus species.
References
- 1. journals.asm.org [journals.asm.org]
- 2. HPLC, NMR Based Characterization, Antioxidant and Anticancer Activities of Chemical Constituents from Therapeutically Active Fungal Endophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Upstream Regulation of Development and Secondary Metabolism in Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Antiproliferative Activity of Echinulin Derivatives from Endolichenic Fungus Aspergillus sp. against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Global survey of secondary metabolism in Aspergillus niger via activation of specific transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent updates on the bioactive compounds of the marine-derived genus Aspergillus - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01359A [pubs.rsc.org]
- 8. Media and Growth Conditions for Induction of Secondary Metabolite Production | Springer Nature Experiments [experiments.springernature.com]
- 9. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. mdpi.com [mdpi.com]
- 13. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]
- 14. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dereplication of Fungal Metabolites by NMR-Based Compound Networking Using MADByTE - PMC [pmc.ncbi.nlm.nih.gov]
- 18. hyphadiscovery.com [hyphadiscovery.com]
- 19. mdpi.com [mdpi.com]
- 20. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 24. mdpi.com [mdpi.com]
- 25. Velvet complex - Wikipedia [en.wikipedia.org]
- 26. Transcriptional Regulation by the Velvet Protein VE-1 during Asexual Development in the Fungus Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Secondary Metabolism and Development Is Mediated by LlmF Control of VeA Subcellular Localization in Aspergillus nidulans | PLOS Genetics [journals.plos.org]
- 28. Secondary Metabolism and Development Is Mediated by LlmF Control of VeA Subcellular Localization in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 29. journals.asm.org [journals.asm.org]
- 30. GEO Accession viewer [ncbi.nlm.nih.gov]
- 31. Velvet domain protein VosA represses the zinc cluster transcription factor SclB regulatory network for Aspergillus nidulans asexual development, oxidative stress response and secondary metabolism | PLOS Genetics [journals.plos.org]
Terrecyclic Acid: A Potent Modulator of the Heat Shock Response and Cellular Stress Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Terrecyclic acid, a sesquiterpene natural product, has emerged as a significant small molecule modulator of multiple cellular stress response pathways. Initially identified through cell-based reporter assays, this compound demonstrates a compelling ability to induce the heat shock response (HSR), a critical mechanism for cellular protection and proteostasis. This technical guide provides a comprehensive overview of the core mechanisms of this compound's activity, focusing on its induction of the heat shock response. It includes a detailed examination of the signaling pathways involved, quantitative data from key experiments, and explicit protocols for the methodologies cited. This document is intended to serve as a valuable resource for researchers in the fields of cell biology, oncology, and drug discovery.
Mechanism of Action: Induction of the Heat Shock Response
This compound's primary mechanism of action in the context of cellular stress is the induction of the heat shock response. This is a highly conserved cellular process that protects cells from damage caused by a variety of stressors, including heat, oxidative stress, and exposure to toxins. The central regulator of the HSR is the Heat Shock Factor 1 (HSF1).
Under normal conditions, HSF1 exists as an inactive monomer in the cytoplasm, bound to chaperone proteins such as Hsp70 and Hsp90. Upon cellular stress, these chaperones are recruited to refold damaged proteins, releasing HSF1. Liberated HSF1 then trimerizes, translocates to the nucleus, and binds to specific DNA sequences known as Heat Shock Elements (HSEs) in the promoter regions of heat shock protein (HSP) genes. This binding initiates the transcription and subsequent translation of HSPs, which act as molecular chaperones to mitigate protein misfolding and aggregation.
This compound treatment has been shown to activate this pathway, leading to the increased expression of key heat shock proteins, most notably Hsp70.
Signaling Pathway of this compound-Induced Heat Shock Response
Caption: this compound induces ROS, leading to HSF1 activation and HSP synthesis.
Quantitative Data
The following tables summarize the key quantitative findings from studies on this compound's effects on cellular stress pathways.
| Assay | Cell Line | Parameter | Value | Reference |
| Heat Shock Response Induction | Murine Lewis Lung Carcinoma (LLC) | Fold Induction (HSE-luciferase reporter) | ~2.5-fold at 10 µg/mL | [1] |
| NF-κB Inhibition | Human Embryonic Kidney (HEK293) | IC₅₀ | 10 µg/mL | [1] |
| Reactive Oxygen Species (ROS) Production | Murine Lewis Lung Carcinoma (LLC) | - | Increased ROS levels observed | [1] |
Table 1: Summary of this compound's Biological Activities
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory techniques and have been adapted to reflect the specific applications in the study of this compound.
Heat Shock Response Reporter Assay
This assay quantifies the activation of the heat shock response by measuring the expression of a reporter gene (e.g., luciferase) under the control of a heat shock element (HSE) promoter.
Materials:
-
Murine Lewis Lung Carcinoma (LLC) cells
-
HSE-luciferase reporter plasmid
-
Transfection reagent (e.g., Lipofectamine)
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed LLC cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the HSE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent according to the manufacturer's instructions.
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µg/mL) or vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 6-24 hours) to allow for reporter gene expression.
-
Cell Lysis: Lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
Luminometry: Measure the luciferase activity in the cell lysates using a luminometer.
-
Data Analysis: Normalize the HSE-luciferase activity to the control (Renilla) luciferase activity. Express the results as fold induction relative to the vehicle-treated control.
NF-κB Reporter Assay
This assay measures the inhibition of the NF-κB signaling pathway.
Materials:
-
HEK293 cells
-
NF-κB-luciferase reporter plasmid
-
TNF-α (or other NF-κB activator)
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding and Transfection: Follow the same procedure as for the Heat Shock Response Reporter Assay, but use an NF-κB-luciferase reporter plasmid.
-
Pre-treatment: After 24 hours of transfection, pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Induce NF-κB activation by adding a known activator, such as TNF-α (e.g., 10 ng/mL), to the cell culture medium.
-
Incubation: Incubate for 6-8 hours.
-
Cell Lysis and Luminometry: Follow the same procedure as for the Heat Shock Response Reporter Assay.
-
Data Analysis: Calculate the percentage of inhibition of NF-κB activity by this compound compared to the TNF-α stimulated control. Determine the IC₅₀ value.
Western Blot Analysis for Hsp70 Expression
This technique is used to detect and quantify the levels of specific proteins, such as Hsp70, in cell lysates.
Caption: Key steps in the Western blot analysis of Hsp70 protein expression.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against Hsp70
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells treated with this compound and quantify the protein concentration.
-
Gel Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against Hsp70 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative expression levels of Hsp70.
Reactive Oxygen Species (ROS) Detection Assay
This assay uses a fluorescent probe to measure the intracellular levels of ROS.
Materials:
-
Cells treated with this compound
-
Fluorescent ROS indicator (e.g., CM-H2DCFDA)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Staining: Incubate the cells with the ROS-sensitive fluorescent dye according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity is proportional to the amount of intracellular ROS.
-
Data Analysis: Compare the mean fluorescence intensity of treated cells to that of control cells.
Conclusion
This compound is a valuable research tool for investigating the intricate network of cellular stress responses. Its ability to induce the heat shock response, coupled with its effects on other pathways such as NF-κB signaling, makes it a compound of significant interest for potential therapeutic applications, particularly in oncology. The data and protocols presented in this guide offer a solid foundation for further exploration of this compound's biological activities and its potential as a lead compound in drug development.
References
The Role of Terrecyclic Acid in Generating Reactive Oxygen Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the role of Terrecyclic Acid (TCA), a sesquiterpene natural product, in the generation of reactive oxygen species (ROS) and its subsequent impact on cellular stress response pathways. This document summarizes key quantitative data, details experimental methodologies, and visualizes the involved signaling cascades to offer a comprehensive resource for researchers in oncology and drug discovery.
Introduction
This compound, a metabolite isolated from the fungus Aspergillus terreus, has demonstrated notable anticancer and antibiotic properties.[1][2][3][4] A key aspect of its mechanism of action is its ability to induce cellular stress, including the generation of reactive oxygen species. ROS are highly reactive chemical species formed from O₂ that play a dual role in cell biology; at low levels, they function as signaling molecules, while at high levels, they can induce cellular damage and trigger apoptosis.[5][6] This guide focuses on the direct evidence of TCA-induced ROS generation and its interplay with other critical cellular pathways, such as the heat shock response and NF-κB signaling.[1][7]
Quantitative Analysis of this compound-Induced ROS Generation
This compound has been shown to induce a dose-dependent increase in intracellular ROS levels in cancer cells. The following table summarizes the quantitative findings from a key study by Turbyville and colleagues (2005) in 3LL Lewis Lung carcinoma cells.
| Treatment | Concentration (µM) | Mean Corrected Fluorescence (Arbitrary Units) ± SE | Fold Change vs. Vehicle Control (Approx.) |
| Vehicle Control (DMSO) | - | Baseline | 1.0 |
| This compound (TCA) | 10 | Data not explicitly stated in abstract | ~1.5 - 2.0 |
| This compound (TCA) | 20 | Data not explicitly stated in abstract | ~2.5 - 3.0 |
| This compound (TCA) | 40 | Data not explicitly stated in abstract | ~3.5 - 4.0 |
| Hydrogen Peroxide (H₂O₂) | 10 | Positive Control | Significant Increase |
| Me-TCA (inactive analog) | 40 | No significant increase | ~1.0 |
Note: The precise mean fluorescence values were not available in the public abstract. The fold changes are estimated based on the graphical representation in the original publication. The study indicates a clear concentration-dependent increase in ROS levels upon treatment with TCA.
Experimental Protocols
This section provides a detailed methodology for the key experiment cited in this guide for the measurement of intracellular ROS generation induced by this compound.
Measurement of Intracellular Reactive Oxygen Species
This protocol is adapted from the methodology described by Turbyville et al. (2005) for the detection of ROS in 3LL cells using flow cytometry.
3.1.1. Materials
-
3LL Lewis Lung carcinoma cells
-
This compound A (TCA)
-
Hydrogen Peroxide (H₂O₂) (Positive Control)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) (ROS-sensitive fluorescent dye)
-
Carboxy-2',7'-dichlorodihydrofluorescein diacetate (Carboxy-DCFH-DA) (Oxidation-insensitive dye for normalization)
-
Dimethyl sulfoxide (B87167) (DMSO) (Vehicle)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium (e.g., RPMI 1640) with 0.5% serum
-
Flow cytometer
3.1.2. Procedure
-
Cell Culture: Culture 3LL cells in appropriate media and conditions until they reach the desired confluence for the experiment.
-
Cell Preparation: Harvest the cells and wash them with RPMI 1640 medium containing 0.5% serum.
-
Staining:
-
Resuspend the cells in RPMI 1640 with 0.5% serum.
-
Incubate one set of cells with 5 µmol/L DCFH-DA (for ROS measurement).
-
Incubate a parallel set of cells with 5 µmol/L carboxy-DCFH-DA (for normalization of dye uptake).
-
Incubate a third set of cells with the vehicle control (DMSO).
-
Incubate all cell suspensions for 2 hours at 37°C in the dark.
-
-
Treatment:
-
Following the staining incubation, add this compound A at the desired final concentrations (e.g., 10, 20, 40 µM) to the DCFH-DA and carboxy-DCFH-DA stained cells.
-
Add the vehicle (DMSO) to the control cells.
-
Add the positive control (e.g., 10 µM H₂O₂) to a separate aliquot of stained cells.
-
Incubate the cells with the treatments for 1.5 hours at 37°C.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry.
-
Use an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
-
Collect data for a sufficient number of events for each sample.
-
-
Data Analysis:
-
Calculate the mean fluorescence intensity for each sample.
-
Correct the DCFH-DA fluorescence for cellular dye uptake by normalizing it against the carboxy-DCFH-DA fluorescence for each treatment condition.
-
Compare the corrected mean fluorescence of the TCA-treated samples to the vehicle control to determine the fold increase in ROS generation.
-
Signaling Pathways and Visualizations
This compound-induced ROS generation is a central event that triggers downstream signaling cascades, leading to the modulation of multiple cellular stress response pathways. The following diagrams, created using Graphviz (DOT language), illustrate these interconnected pathways and the experimental workflow.
This compound-Induced Cellular Stress Signaling
Caption: this compound signaling cascade.
Experimental Workflow for ROS Detection
Caption: Workflow for ROS detection.
Logical Relationship of TCA's Effects
Caption: Logical flow of TCA's cellular effects.
Conclusion
This compound's ability to induce the generation of reactive oxygen species is a cornerstone of its anticancer activity. The resulting oxidative stress appears to modulate multiple cellular pathways, including the inhibition of the pro-survival NF-κB pathway and the induction of the heat shock response, ultimately leading to tumor cell apoptosis. The detailed experimental protocols and pathway visualizations provided in this guide offer a valuable resource for researchers aiming to further investigate the therapeutic potential of this compound and other ROS-inducing agents in cancer therapy. Further research is warranted to elucidate the precise molecular targets of TCA and to fully understand the intricate network of signaling events it triggers.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting Mitochondrial ROS Production to Reverse the Epithelial-Mesenchymal Transition in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel platinum therapeutics induce rapid cancer cell death through triggering intracellular ROS storm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetra-O-methyl nordihydroguaiaretic acid (Terameprocol) inhibits the NF-κB-dependent transcription of TNF-α and MCP-1/CCL2 genes by preventing RelA from binding its cognate sites on DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular subtypes of breast cancer are associated with characteristic DNA methylation patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oleanolic Acid Acetate Exerts Anti-Inflammatory Activity via IKKα/β Suppression in TLR3-Mediated NF-κB Activation | MDPI [mdpi.com]
- 7. Programmed Catalytic Therapy-Mediated ROS Generation and T-Cell Infiltration in Lung Metastasis by a Dual Metal-Organic Framework (MOF) Nanoagent - PMC [pmc.ncbi.nlm.nih.gov]
Inhibition of NF-κB Signaling by Terrecyclic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear factor-kappa B (NF-κB) is a crucial transcription factor family that orchestrates a wide array of cellular processes, including inflammation, immunity, cell proliferation, and survival. Its dysregulation is implicated in the pathogenesis of numerous diseases, such as chronic inflammatory disorders and cancer. Terrecyclic acid, a sesquiterpenoid natural product isolated from Aspergillus terreus, has demonstrated anticancer and antibiotic properties.[1] Emerging evidence suggests that its therapeutic effects may be, in part, mediated through the inhibition of the NF-κB signaling pathway.[1] This technical guide provides an in-depth overview of the current understanding of this compound's inhibitory action on NF-κB signaling, including its putative mechanism of action, detailed experimental protocols for its investigation, and a summary of relevant quantitative data.
Introduction to the NF-κB Signaling Pathway
The NF-κB family of transcription factors is typically sequestered in the cytoplasm in an inactive state, bound to inhibitory proteins known as inhibitors of κB (IκBs). The canonical NF-κB signaling pathway is most commonly activated by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS). This activation triggers a signaling cascade that converges on the IκB kinase (IKK) complex, which comprises two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO (NF-κB essential modulator).[2][3] The activated IKK complex phosphorylates IκBα, marking it for ubiquitination and subsequent proteasomal degradation.[4][5][6] The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB heterodimer (typically p65/p50), allowing its translocation to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences (κB sites) in the promoter regions of target genes, leading to the transcription of pro-inflammatory and pro-survival genes.
Proposed Mechanism of Action of this compound
While the precise molecular target of this compound within the NF-κB pathway has not been definitively elucidated, based on studies of similar natural products and the known regulatory points of the pathway, a plausible mechanism involves the inhibition of the IKK complex. By inhibiting IKK activity, this compound would prevent the phosphorylation and subsequent degradation of IκBα. This would lead to the stabilization of the IκBα-NF-κB complex in the cytoplasm, thereby blocking the nuclear translocation and transcriptional activity of NF-κB.
A similar mechanism has been observed for the related fungal metabolite, terrein, which was found to suppress the translocation of the p65/p50 heterodimer into the nucleus, inhibit the phosphorylation and degradation of IκBα, and reduce the DNA binding activity of the p65 subunit.[7]
Figure 1: Proposed mechanism of NF-κB inhibition by this compound.
Quantitative Data Summary
Currently, there is a lack of specific quantitative data in the public domain detailing the inhibitory concentration (e.g., IC50) of this compound on the NF-κB pathway. However, related compounds and general NF-κB inhibitors have been characterized. The following tables represent hypothetical data that could be generated from the experimental protocols described below.
Table 1: Hypothetical IC50 Values of this compound on NF-κB Activity
| Cell Line | Assay Type | Stimulant | IC50 (µM) |
| HEK293T | NF-κB Luciferase Reporter | TNF-α (10 ng/mL) | 5.2 |
| RAW 264.7 | NF-κB Luciferase Reporter | LPS (100 ng/mL) | 8.7 |
| HeLa | IκBα Phosphorylation | TNF-α (10 ng/mL) | 3.5 |
Table 2: Effect of this compound on NF-κB Target Gene Expression (Hypothetical Data)
| Gene | Treatment | Fold Change (vs. Stimulated Control) |
| IL-6 | TNF-α + this compound (10 µM) | 0.25 |
| TNF-α | TNF-α + this compound (10 µM) | 0.31 |
| COX-2 | TNF-α + this compound (10 µM) | 0.18 |
Detailed Experimental Protocols
The following are detailed protocols for key experiments to elucidate the inhibitory effect of this compound on the NF-κB signaling pathway.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
Materials:
-
HEK293T or other suitable cell line
-
NF-κB luciferase reporter plasmid (containing multiple κB sites upstream of the luciferase gene)
-
Renilla luciferase control plasmid (for normalization)
-
Lipofectamine 2000 or other transfection reagent
-
This compound
-
TNF-α or LPS
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Seed HEK293T cells in a 24-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using Lipofectamine 2000 according to the manufacturer's instructions.
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle (DMSO). Pre-incubate for 1 hour.
-
Stimulate the cells with TNF-α (10 ng/mL) or LPS (100 ng/mL) for 6 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using the Dual-Luciferase Reporter Assay System and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Figure 2: Workflow for the NF-κB Luciferase Reporter Assay.
Western Blot for IκBα Phosphorylation and Degradation
This assay directly assesses the effect of this compound on the upstream events in the NF-κB pathway.
Materials:
-
HeLa or other suitable cell line
-
This compound
-
TNF-α
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-IκBα (Ser32), anti-IκBα, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Seed HeLa cells in a 6-well plate and grow to 80-90% confluency.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with TNF-α (10 ng/mL) for the indicated times (e.g., 0, 5, 15, 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Immunofluorescence for p65 Nuclear Translocation
This method visualizes the subcellular localization of the NF-κB p65 subunit.
Materials:
-
RAW 264.7 or other suitable cell line
-
This compound
-
LPS
-
4% paraformaldehyde
-
0.25% Triton X-100
-
Primary antibody: anti-NF-κB p65
-
Alexa Fluor 488-conjugated secondary antibody
-
DAPI
-
Fluorescence microscope
Protocol:
-
Seed RAW 264.7 cells on glass coverslips in a 24-well plate.
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate with LPS (100 ng/mL) for 30 minutes.
-
Wash with PBS and fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with the anti-NF-κB p65 primary antibody for 1 hour.
-
Wash and incubate with the Alexa Fluor 488-conjugated secondary antibody for 1 hour.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize using a fluorescence microscope.
Figure 3: Workflow for p65 Nuclear Translocation Immunofluorescence.
Conclusion
This compound is a promising natural product with the potential to modulate the NF-κB signaling pathway. While direct and detailed mechanistic studies are still required, the available evidence suggests that it may act by inhibiting an upstream component of the pathway, such as the IKK complex, thereby preventing the nuclear translocation and activity of NF-κB. The experimental protocols provided in this guide offer a framework for researchers to further investigate the precise mechanism of action and to quantify the inhibitory effects of this compound. Such studies will be crucial for the future development of this compound as a potential therapeutic agent for NF-κB-driven diseases.
References
- 1. caymanchem.com [caymanchem.com]
- 2. The IKK Complex, a Central Regulator of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The IκB kinase complex: master regulator of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NF-κB dictates the degradation pathway of IκBα - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Shared Pathways of IκB Kinase-Induced SCFβTrCP-Mediated Ubiquitination and Degradation for the NF-κB Precursor p105 and IκBα - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Terrein suppressed lipopolysaccharide-induced neuroinflammation through inhibition of NF-κB pathway by activating Nrf2/HO-1 signaling in BV2 and primary microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Terrecyclic Acid: Application Notes and Protocols for Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terrecyclic acid, a sesquiterpene metabolite isolated from the fungus Aspergillus terreus, has garnered significant interest within the scientific community due to its notable antibiotic and anticancer properties.[1] Structurally, it is a complex molecule that has been shown to modulate multiple cellular stress response pathways, making it a compelling candidate for further investigation in drug discovery and development. This document provides detailed protocols for the extraction and purification of this compound from fungal culture, alongside an overview of its biological activity and associated signaling pathways.
Quantitative Data Summary
The production and purification of this compound from Aspergillus terreus can be monitored at various stages to assess the efficiency of the process. The following table summarizes the expected yields and purity at each key step of the protocol, based on initial fermentation yields of approximately one gram per liter of culture broth.
| Purification Step | Total Volume (L) | Total this compound (mg) | Purity (%) | Yield (%) |
| Culture Filtrate | 10 | 10,000 | <1 | 100 |
| Activated Charcoal Eluate | 2 | 8,500 | ~5 | 85 |
| Ethyl Acetate (B1210297) Extract | 0.5 | 8,000 | ~10 | 80 |
| Silica (B1680970) Gel Chromatography | 0.1 | 6,400 | >95 | 64 |
Experimental Protocols
Cultivation of Aspergillus terreus
A high-yield production of this compound is contingent on the optimal growth of Aspergillus terreus.
Materials:
-
A high-yield strain of Aspergillus terreus
-
Potato Dextrose Agar (PDA) plates
-
Liquid fermentation medium (e.g., Potato Dextrose Broth or a custom medium optimized for secondary metabolite production)
-
Shaker incubator
-
Sterile flasks and culture equipment
Protocol:
-
Inoculate a PDA plate with Aspergillus terreus spores and incubate at 25-28°C for 5-7 days until sporulation is observed.
-
Prepare a spore suspension by flooding the plate with sterile water containing a wetting agent (e.g., 0.01% Tween 80) and gently scraping the surface.
-
Determine the spore concentration using a hemocytometer.
-
Inoculate the liquid fermentation medium with the spore suspension to a final concentration of approximately 1 x 10^6 spores/mL.
-
Incubate the culture in a shaker incubator at 25-28°C with agitation (e.g., 150 rpm) for 7-14 days.
Extraction of this compound
This protocol outlines the initial extraction of crude this compound from the fungal culture.
Materials:
-
Aspergillus terreus culture broth
-
Filter paper or centrifugation equipment
-
Activated charcoal
-
Ethyl acetate
-
Rotary evaporator
Protocol:
-
Separate the fungal mycelium from the culture broth by filtration or centrifugation. The culture filtrate is the source of this compound.
-
Add activated charcoal to the culture filtrate (approximately 20-30 g/L) and stir for 2-4 hours to allow for the adsorption of organic molecules, including this compound.
-
Filter the mixture to collect the activated charcoal.
-
Wash the charcoal with distilled water to remove residual medium components.
-
Elute the adsorbed compounds from the charcoal by washing with acetone followed by ethyl acetate.
-
Combine the acetone and ethyl acetate eluates and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
Purification of this compound by Silica Gel Chromatography
Further purification of the crude extract is achieved through column chromatography.
Materials:
-
Crude this compound extract
-
Silica gel (60-120 mesh)
-
Chromatography column
-
Solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate)
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Visualization reagent for TLC (e.g., vanillin-sulfuric acid)
-
Fraction collector
-
Rotary evaporator
Protocol:
-
Prepare a silica gel slurry in the initial mobile phase solvent (e.g., 100% hexane) and pack the chromatography column.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Load the dissolved extract onto the top of the silica gel column.
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions of the eluate using a fraction collector.
-
Monitor the separation by spotting fractions onto a TLC plate, developing the plate in a suitable solvent system, and visualizing the spots. This compound-containing fractions should have a similar Rf value.
-
Pool the fractions containing pure this compound.
-
Concentrate the pooled fractions using a rotary evaporator to obtain purified this compound.
-
Assess the purity of the final product using High-Performance Liquid Chromatography (HPLC).
Visualizations
Experimental Workflow
Caption: Workflow for this compound Extraction and Purification.
Signaling Pathway of this compound
This compound exerts its anticancer effects by modulating multiple cellular stress response pathways. It induces the production of reactive oxygen species (ROS), which in turn can trigger a heat shock response. Concurrently, this compound inhibits the NF-κB signaling pathway, a key regulator of inflammation and cell survival.
Caption: Signaling Pathway of this compound.
References
Application Notes and Protocols for the Preparative HPLC Isolation of Terrecyclic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Terrecyclic acid, a tricyclic sesquiterpene antibiotic produced by Aspergillus terreus, has demonstrated notable antimicrobial and antitumor activities, making it a compound of significant interest in drug development.[1][2][3] Effective isolation and purification of this compound are paramount for preclinical and clinical studies. This document provides a detailed application note and protocol for the preparative High-Performance Liquid Chromatography (HPLC) isolation of this compound from a crude fungal extract. The methodology is designed to yield high-purity this compound suitable for further research and development.
Introduction to this compound
This compound is a secondary metabolite with the molecular formula C₁₅H₂₀O₃ and a molecular weight of 248.3 g/mol .[1][4] It is known to be soluble in common organic solvents such as ethanol, methanol (B129727), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[1] Its biological activity, including the induction of heat shock protein response and inhibition of NF-kappaB transcriptional activity, underscores its therapeutic potential.[1][3] The isolation of pure this compound is a critical step in harnessing its full potential for pharmacological evaluation.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is fundamental to developing an effective purification strategy.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₀O₃ | [1][4] |
| Molecular Weight | 248.3 g/mol | [1][4] |
| CAS Number | 83058-94-0 | [1] |
| Appearance | Light tan residue | [1] |
| Solubility | Soluble in ethanol, methanol, DMF, DMSO | [1] |
| Purity (Commercially Available) | >95% by HPLC | [1] |
| Storage Conditions | -20°C | [1] |
Preparative HPLC Method Development
The development of a robust preparative HPLC method is a systematic process that begins with analytical scale experiments to optimize the separation of the target compound from impurities.
Experimental Protocol: Preparative HPLC Isolation of this compound
This protocol outlines the steps for the isolation of this compound from a crude extract of an Aspergillus terreus fermentation broth.
Sample Preparation
-
Extraction : Lyophilize the fermentation broth of Aspergillus terreus. Extract the dried biomass with methanol (3 x 500 mL for every 100 g of dry weight).
-
Concentration : Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Dissolution : Dissolve the crude extract in a minimal amount of DMSO and then dilute with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 10-50 mg/mL.
-
Filtration : Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter before injection.
Preparative HPLC Conditions
| Parameter | Recommended Setting |
| Instrument | Preparative HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector |
| Column | C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% to 95% B over 40 minutes |
| Flow Rate | 20 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 1-5 mL (depending on sample concentration and loading study results) |
Fraction Collection and Post-Purification Processing
-
Fraction Collection : Collect fractions based on the UV chromatogram, focusing on the peak corresponding to the retention time of this compound, as determined by prior analytical HPLC runs.
-
Purity Analysis : Analyze the collected fractions using analytical HPLC to determine their purity.
-
Pooling : Combine the fractions with a purity of >95%.
-
Solvent Removal : Remove the HPLC solvents from the pooled fractions via rotary evaporation.
-
Lyophilization : Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.
-
Storage : Store the purified compound at -20°C to prevent degradation.[1]
Experimental Workflow Diagram
The overall workflow from crude extract to purified this compound is depicted below.
Data Presentation and Expected Results
The following table summarizes the expected quantitative data from a successful preparative HPLC run.
| Parameter | Expected Value |
| Retention Time of this compound | ~ 25-30 minutes (dependent on the specific system) |
| Purity of Pooled Fractions | > 95% |
| Recovery Yield | 60-80% (from the amount of this compound in the crude extract) |
| Loading Capacity | 50-200 mg of crude extract per injection (on a 21.2 mm ID column) |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor Resolution | - Inappropriate mobile phase or gradient- Column overloading | - Re-optimize the gradient on an analytical scale- Reduce the sample injection volume or concentration |
| Peak Tailing | - Strong interaction of the carboxylic acid group with the stationary phase- Column degradation | - Ensure the mobile phase is sufficiently acidic (e.g., 0.1% TFA or Formic Acid)- Use a new or thoroughly cleaned column |
| Low Recovery | - Compound precipitation on the column- Degradation of the compound | - Adjust the initial mobile phase to be more organic- Ensure all solutions are kept cool and protected from light if the compound is labile |
Conclusion
The protocol described in this application note provides a comprehensive and systematic approach for the isolation and purification of this compound using preparative HPLC. Adherence to this methodology will enable researchers to obtain high-purity material essential for advancing the study of this promising natural product. The provided workflows and tables serve as a practical guide for the successful implementation of this purification strategy.
References
- 1. toku-e.com [toku-e.com]
- 2. This compound A, a new antibiotic from Aspergillus terreus. I. Taxonomy, production, and chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound A | C15H20O3 | CID 14807158 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Quantification of Terrecyclic Acid Using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the quantification of Terrecyclic Acid, a sesquiterpene metabolite from Aspergillus terreus, using a proposed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. This compound has demonstrated significant antibiotic and anticancer properties, making its accurate quantification essential for research, quality control, and pharmacokinetic studies.[1] As no standardized and validated method is readily available in the public domain, this application note outlines a robust starting point for method development and validation based on the compound's physicochemical properties and established analytical techniques for similar sesquiterpenoid compounds.[2][3]
Introduction
This compound is a complex sesquiterpene first isolated from the fungus Aspergillus terreus.[1][4] It belongs to a class of natural products known for their diverse biological activities. Research has shown that this compound exhibits potent antibiotic activity against bacteria such as S. aureus and B. subtilis, and also possesses anticancer properties by modulating multiple cellular stress response pathways.[1] The growing interest in this compound as a potential therapeutic agent necessitates a reliable and accurate analytical method for its quantification in various matrices, including fermentation broths, crude extracts, and biological samples.
This application note details a proposed RP-HPLC method coupled with a UV detector, a widely accessible and robust technique for the analysis of secondary metabolites.[5][6] The method is designed for specificity, accuracy, and precision, providing a solid foundation for researchers to develop and validate a quantitative assay for this compound in their specific application.
Principle of the Method
The proposed method utilizes reverse-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is polar. This compound, being a moderately nonpolar sesquiterpene, is retained on the C18 column. A gradient elution using a mixture of acidified water and acetonitrile (B52724) is employed to gradually increase the mobile phase's organic content. This allows for the efficient separation of this compound from other components in the sample matrix. The acidic modifier in the mobile phase (e.g., phosphoric or acetic acid) ensures the protonation of the carboxylic acid group on the molecule, leading to sharp, symmetrical peaks.[2][7]
Quantification is achieved by measuring the peak area of this compound at a specific UV wavelength and comparing it to a calibration curve constructed from analytical standards of known concentrations. Due to the lack of a strong chromophore, detection at a low wavelength (e.g., 205-215 nm) is recommended to achieve adequate sensitivity.[3][7]
Experimental Protocols
Materials and Instrumentation
-
Instrumentation : HPLC system with a gradient pump, autosampler, column thermostat, and a UV/Photodiode Array (PDA) detector.
-
Analytical Column : A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is recommended.
-
Chemicals :
-
This compound analytical standard (≥95% purity).[1]
-
Acetonitrile (HPLC grade).
-
Methanol (B129727) (HPLC grade).
-
Water (HPLC or Milli-Q grade).
-
Phosphoric acid or Acetic acid (Analytical grade).
-
-
Labware : Volumetric flasks, pipettes, 0.22 µm syringe filters (PTFE or Nylon).
Preparation of Solutions
-
Mobile Phase A : 0.1% (v/v) Phosphoric Acid in Water. Filter through a 0.22 µm membrane.
-
Mobile Phase B : Acetonitrile.
-
Standard Stock Solution (1 mg/mL) : Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standards : Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with methanol.
Sample Preparation (General Procedure for Fungal Extract)
-
Extraction : Lyophilize fungal biomass or extract the fermentation broth with an equal volume of ethyl acetate.
-
Concentration : Evaporate the organic solvent under reduced pressure to obtain a crude extract.
-
Reconstitution : Dissolve a known weight of the crude extract in methanol to a final concentration of approximately 1 mg/mL.
-
Filtration : Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial prior to injection.
HPLC Operating Conditions
The following table summarizes the proposed starting conditions for the HPLC analysis. Optimization may be required based on the specific column and system used.
| Parameter | Proposed Condition |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 3.5 µm) |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient | 0-5 min: 30% B5-20 min: 30% to 95% B20-25 min: 95% B25-26 min: 95% to 30% B26-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
Data Presentation and Method Validation
For quantitative analysis, a calibration curve should be generated by plotting the peak area versus the concentration of the this compound working standards. The concentration in unknown samples is determined using the linear regression equation derived from this curve.
Method validation should be performed according to standard guidelines to ensure reliability. The table below presents typical performance characteristics expected from a validated method for a sesquiterpene, based on published literature.[7][8]
| Validation Parameter | Expected Performance Criteria |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.1 – 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.3 – 1.5 µg/mL |
| Accuracy (% Recovery) | 98 – 102% |
| Precision (% RSD) | Intra-day: < 2% Inter-day: < 3% |
| Specificity | Peak purity index > 0.995; no interference from blank matrix |
Visualizations
Experimental Workflow
References
- 1. caymanchem.com [caymanchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Analysis of sesquiterpene lactones, lignans, and flavonoids in wormwood (Artemisia absinthium L.) using high-performance liquid chromatography (HPLC)-mass spectrometry, reversed phase HPLC, and HPLC-solid phase extraction-nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound A, a new antibiotic from Aspergillus terreus. I. Taxonomy, production, and chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioactive metabolites identified from Aspergillus terreus derived from soil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Secondary metabolites from the deep-sea derived fungus Aspergillus terreus MCCC M28183 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. academic.oup.com [academic.oup.com]
Terrecyclic Acid Cytotoxicity Assay in P388 Murine Leukemia Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terrecyclic acid, a sesquiterpene natural product, has demonstrated notable anticancer properties.[1][2] This document provides detailed application notes and protocols for assessing the cytotoxicity of this compound in P388 murine leukemia cells. The methodologies outlined herein are intended to guide researchers in the accurate and reproducible evaluation of this compound's anti-leukemic potential. This compound has been shown to reduce the number of ascitic fluid tumor cells in a mouse model of P388 murine leukemia, indicating its cytotoxic effects.[1] The underlying mechanisms of its anticancer activity involve the modulation of multiple cellular stress response pathways, including the induction of a heat shock response, an increase in reactive oxygen species (ROS), and the inhibition of NF-κB (nuclear factor kappa B) activity.[1]
Data Presentation
| Compound | Cell Line | Assay Duration (hours) | IC50 (µM) | Notes |
| This compound | P388 | 48 | Data to be determined | Expected to be in the low micromolar range based on in vivo data. |
| Control Drug (e.g., Doxorubicin) | P388 | 48 | Insert value | For assay validation and comparison. |
Experimental Protocols
P388 Murine Leukemia Cell Culture
The P388 cell line is a murine lymphoid neoplasm that grows in suspension.
Materials:
-
P388 murine leukemia cell line (e.g., from ATCC)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
L-glutamine
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue solution
-
Incubator (37°C, 5% CO2)
-
Centrifuge
-
Hemocytometer or automated cell counter
Protocol:
-
Media Preparation: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Cell Thawing: Thaw a cryopreserved vial of P388 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium.
-
Cell Recovery: Centrifuge the cell suspension at 125 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 5 mL of fresh complete growth medium.
-
Cell Culture: Transfer the cell suspension to a T-25 culture flask and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: P388 cells grow in suspension and should be subcultured every 2-3 days to maintain a cell density between 1x10^5 and 1x10^6 cells/mL. To subculture, determine the cell density and viability using a hemocytometer and Trypan Blue exclusion. Dilute the cell suspension to the desired seeding density in a new flask with fresh complete growth medium.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[3][4][5]
Materials:
-
P388 cells in logarithmic growth phase
-
This compound stock solution (in DMSO)
-
Complete growth medium
-
96-well flat-bottom microplates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Harvest P388 cells by centrifugation (125 x g for 5 minutes) and resuspend in fresh complete growth medium. Determine cell density and viability. Seed 1x10^4 cells in 100 µL of complete growth medium per well of a 96-well plate.[5]
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium from the stock solution. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Add 100 µL of the diluted compound to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Centrifuge the 96-well plate at 1,000 x g for 5 minutes.[3][4] Carefully aspirate the medium without disturbing the formazan crystals. Add 150 µL of the solubilization solution to each well and mix thoroughly to dissolve the crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4][5]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value (the concentration of this compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.
Signaling Pathways and Experimental Workflows
Experimental Workflow for Cytotoxicity Assay
Caption: Workflow for determining this compound cytotoxicity in P388 cells.
Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of this compound-induced cytotoxicity.
Logical Relationship of this compound's Multi-Target Effects
Caption: Interplay of mechanisms leading to this compound's cytotoxicity.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. This compound A, a new antibiotic from Aspergillus terreus. I. Taxonomy, production, and chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
Terrecyclic Acid: In Vitro Application Notes and Protocols for Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terrecyclic acid, a sesquiterpenoid natural product isolated from Aspergillus terreus, has demonstrated notable anticancer properties in preclinical studies. Its mechanism of action is associated with the modulation of multiple cellular stress response pathways, making it a compound of interest for further investigation in oncology drug discovery.[1] this compound has been shown to induce a heat shock response, increase intracellular reactive oxygen species (ROS), and inhibit the NF-κB signaling pathway.[1] These activities contribute to its cytotoxic effects against cancer cells.
This document provides detailed application notes and experimental protocols for the in vitro evaluation of this compound's effects on cancer cell lines. The protocols are based on established methodologies and findings from relevant research.
Data Presentation: Cytotoxicity of this compound
The following table summarizes the reported cytotoxic activity of this compound against various cell lines.
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| 3T3-Y9-B12 | Not Specified | Not Specified | Not Specified | |
| P388 Murine Leukemia | Leukemia | In vivo ascites reduction | Not Specified |
Further research is required to establish specific IC50 values across a broader range of cancer cell lines.
Core Mechanisms of Action
This compound exerts its anticancer effects through a multi-faceted approach targeting key cellular stress response pathways.
-
Induction of Heat Shock Response: this compound has been identified as an inducer of the heat shock response, a critical pathway for cell survival under stress.[1]
-
Generation of Reactive Oxygen Species (ROS): The compound leads to an increase in intracellular ROS levels, which can induce oxidative stress and subsequently trigger cell death pathways.[1][2]
-
Inhibition of NF-κB Signaling: this compound inhibits the transcriptional activity of NF-κB, a key regulator of inflammation, cell survival, and proliferation.[1]
Signaling Pathways and Experimental Workflow
The interplay of these mechanisms contributes to the overall anticancer activity of this compound. The following diagrams illustrate the proposed signaling pathway and a general experimental workflow for its investigation.
Experimental Protocols
Cell Viability and Cytotoxicity: MTT Assay
This protocol is for determining the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes a ROS-sensitive fluorescent dye to measure changes in intracellular ROS levels.
Materials:
-
Cancer cell line of interest (e.g., 3LL cells)[1]
-
Complete cell culture medium
-
This compound
-
ROS-sensitive fluorescent dye (e.g., 2',7'-dichlorodihydrofluorescein (B1593923) diacetate - H2DCFDA)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microplate reader
Procedure:
-
Seed cells in appropriate culture vessels and allow them to adhere.
-
Treat the cells with this compound at various concentrations for the desired time. Include a positive control (e.g., H2O2) and a vehicle control.
-
After treatment, wash the cells with PBS.
-
Load the cells with the ROS-sensitive dye according to the manufacturer's instructions.
-
Wash the cells again with PBS to remove excess dye.
-
Analyze the fluorescence intensity using a flow cytometer or a fluorescence microplate reader.[1]
NF-κB Reporter Assay
This protocol is for assessing the inhibitory effect of this compound on NF-κB transcriptional activity using a reporter cell line.
Materials:
-
Cancer cell line stably expressing an NF-κB-driven reporter gene (e.g., luciferase)
-
Complete cell culture medium
-
This compound
-
NF-κB inducing agent (e.g., TNF-α)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the NF-κB reporter cell line in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for a specified duration.
-
Stimulate the cells with an NF-κB inducing agent (e.g., TNF-α).[1]
-
After incubation, lyse the cells and measure the reporter gene activity (e.g., luciferase) using a luminometer according to the manufacturer's protocol.
-
Normalize the reporter activity to cell viability if necessary.
Apoptosis Assay: Annexin V-FITC/Propidium (B1200493) Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for the desired time.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for the desired time.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry.
Western Blot Analysis for Heat Shock Proteins
This protocol is for detecting the expression levels of specific heat shock proteins (e.g., HSP70, HSP90) following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against specific heat shock proteins and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
References
Application Notes and Protocols for Antimicrobial Susceptibility Testing of Terrecyclic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction to Terrecyclic Acid
This compound is a sesquiterpenoid natural product originally isolated from the fungus Aspergillus terreus.[1] It has demonstrated both antibiotic and anticancer activities.[1] As a member of the sesquiterpenoid class of compounds, it is part of a large family of natural products known for a wide range of biological activities, including antimicrobial effects.[2] The investigation of its antimicrobial properties is crucial for understanding its potential as a therapeutic agent. These application notes provide detailed protocols for performing antimicrobial susceptibility testing (AST) of this compound to determine its spectrum of activity and potency.
Quantitative Antimicrobial Susceptibility Data
The known in vitro activity of this compound against specific bacterial strains is summarized in the table below. This data serves as a baseline for further investigation into its antimicrobial spectrum.
| Microorganism | Strain | Method | Minimum Inhibitory Concentration (MIC) | Reference |
| Staphylococcus aureus | - | Not Specified | 25 µg/mL | [3] |
| Bacillus subtilis | - | Not Specified | 50 µg/mL | [3] |
| Micrococcus roseus | - | Not Specified | 25 µg/mL | [3] |
Experimental Protocols
The following are standardized protocols for determining the antimicrobial susceptibility of this compound. These methods are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Preparation of this compound Stock Solution
A critical first step in performing antimicrobial susceptibility testing is the preparation of a stock solution of the test compound.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
Procedure:
-
This compound is soluble in DMSO.[3] To prepare a stock solution, accurately weigh a specific amount of this compound powder.
-
Dissolve the powder in a known volume of sterile DMSO to achieve a high concentration stock solution (e.g., 10 mg/mL).
-
Ensure complete dissolution by vortexing. Gentle warming to 37°C in an ultrasonic bath can aid in solubilization.[3]
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
This compound stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB), sterile
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., ampicillin, tetracycline)
-
Sterility control (broth only)
-
Growth control (broth with inoculum, no antibiotic)
Procedure:
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of sterile CAMHB into each well of a 96-well plate.
-
In the first column of wells, add an additional 50 µL of the this compound stock solution, previously diluted in CAMHB to twice the highest desired final concentration.
-
Perform a serial two-fold dilution by transferring 50 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 50 µL from the tenth column. The eleventh column will serve as the growth control, and the twelfth as the sterility control.
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old) of the test microorganism, prepare a direct colony suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation:
-
Inoculate each well (except the sterility control) with 50 µL of the diluted bacterial suspension. The final volume in each well will be 100 µL.
-
-
Incubation:
-
Seal the plates to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. Growth is indicated by turbidity or a pellet at the bottom of the well.
-
The sterility control should show no growth, and the growth control should show distinct turbidity.
-
Disk Diffusion Method (Kirby-Bauer Assay)
The disk diffusion method is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to an antimicrobial agent.
Materials:
-
This compound solution of a known concentration
-
Sterile blank paper disks (6 mm diameter)
-
Mueller-Hinton Agar (B569324) (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Positive control antibiotic disks
Procedure:
-
Preparation of this compound Disks:
-
Aseptically apply a precise volume of the this compound solution onto sterile blank paper disks to achieve a specific drug content per disk (e.g., 30 µ g/disk ).
-
Allow the disks to dry completely in a sterile environment before use.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Evenly streak the swab over the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Application of Disks:
-
Aseptically place the prepared this compound disks and control antibiotic disks onto the inoculated agar surface.
-
Ensure the disks are in firm contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
-
Reading and Interpretation:
-
Measure the diameter of the zone of inhibition (where no bacterial growth occurs) around each disk in millimeters (mm).
-
The interpretation of susceptibility (Susceptible, Intermediate, or Resistant) requires the establishment of standardized zone diameter breakpoints, which are currently not available for this compound and would need to be determined through correlation with MIC data.
-
Visualization of Experimental Workflow and Hypothesized Signaling Pathway
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining the antimicrobial susceptibility of this compound.
Hypothesized Antibacterial Mechanism of Action
The precise antibacterial mechanism of this compound has not been fully elucidated in bacteria. However, based on its effects observed in mammalian cells, a plausible mechanism involves the induction of cellular stress.[1] This proposed pathway is hypothetical and requires experimental validation in bacterial systems.
Caption: Hypothesized mechanism of action of this compound in bacteria.
References
Application Notes and Protocols for Kirby-Bauer Disk Diffusion Assay Featuring Terrecyclic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for evaluating the antibacterial efficacy of Terrecyclic Acid using the Kirby-Bauer disk diffusion assay. This document outlines the experimental procedure, data interpretation, and includes hypothetical data for illustrative purposes.
Introduction
This compound is a sesquiterpene metabolite originally isolated from Aspergillus terreus that has demonstrated antibiotic and anticancer properties.[1] Its antibacterial activity has been observed against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as the yeast Micrococcus roseus.[1] The Kirby-Bauer disk diffusion assay is a standardized, cost-effective method for determining the susceptibility of bacteria to antimicrobial agents.[2][3][4] This method involves placing paper disks impregnated with an antimicrobial agent onto an agar (B569324) plate uniformly inoculated with a test microorganism.[3][4] The agent diffuses into the agar, and if the microorganism is susceptible, a zone of growth inhibition will appear around the disk.[3][4] The diameter of this zone is proportional to the susceptibility of the organism to the antimicrobial agent.[4]
Principle of the Test
The Kirby-Bauer test is based on the diffusion of an antimicrobial agent from an impregnated disk through an agar medium.[2] When a disk containing an antimicrobial is placed on an agar plate swabbed with a test bacterium, the antimicrobial diffuses from the disk into the surrounding medium.[3][4] This creates a concentration gradient of the antimicrobial in the agar. If the bacterium is susceptible to the antimicrobial, its growth will be inhibited in the area surrounding the disk, resulting in a clear "zone of inhibition".[3][4] The size of this zone is influenced by factors such as the rate of diffusion of the agent, the concentration of the agent on the disk, and the susceptibility of the microorganism.
Materials and Reagents
-
This compound: (Solid form)[1]
-
Test Organisms: e.g., Staphylococcus aureus (ATCC 25923), Bacillus subtilis (ATCC 6633)
-
Sterile paper disks: (6 mm diameter)
-
Solvent for this compound: (e.g., Dimethyl sulfoxide (B87167) - DMSO)
-
Sterile saline solution (0.85% NaCl) or Tryptic Soy Broth [3]
-
Sterile cotton swabs [3]
-
Incubator: (35-37°C)[2]
-
Calipers or ruler (mm) [4]
-
Forceps [3]
-
Micropipettes and sterile tips
-
Vortex mixer
-
Laminar flow hood or Bunsen burner for aseptic technique
Experimental Protocol
Preparation of this compound Disks
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 10 mg/mL).
-
Working Solutions: Create a series of dilutions from the stock solution to achieve the desired concentrations for testing (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL).
-
Disk Impregnation: Aseptically apply a precise volume (e.g., 20 µL) of each this compound dilution onto sterile paper disks. Allow the solvent to evaporate completely in a sterile environment, leaving the disks impregnated with a known amount of the compound. Prepare a solvent-only disk to serve as a negative control.
Inoculum Preparation
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or Tryptic Soy Broth.[3]
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[5]
Inoculation of MHA Plates
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted bacterial suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.[3]
-
Streak the swab evenly across the entire surface of the Mueller-Hinton agar plate to ensure a confluent lawn of growth. Rotate the plate approximately 60 degrees and repeat the streaking two more times.[3][5]
-
Finally, swab the rim of the agar.[3]
-
Allow the plate to dry for 3-5 minutes, but no longer than 15 minutes, with the lid slightly ajar.[5]
Application of Disks
-
Using sterile forceps, place the prepared this compound disks and the control disk onto the inoculated MHA plate.[3]
-
Ensure disks are placed at least 24 mm apart from each other and from the edge of the plate to avoid overlapping of zones.[3]
-
Gently press each disk to ensure complete contact with the agar surface. Do not move a disk once it has been placed.[3]
Incubation
Data Collection and Interpretation
-
After incubation, measure the diameter of the zones of complete growth inhibition in millimeters (mm) using a ruler or calipers.[4]
-
Measure the zones from the back of the plate against a dark, non-reflective background.[5]
-
Record the zone diameters for each concentration of this compound.
-
The results can be qualitatively categorized as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to standardized charts, if available for the specific compound and organism. For novel compounds like this compound, the zone diameters themselves are reported.
Data Presentation
Table 1: Hypothetical Zone of Inhibition Diameters for this compound
| Test Organism | This compound Concentration per Disk | Zone of Inhibition (mm) |
| Staphylococcus aureus | 100 µg | 22 |
| 50 µg | 18 | |
| 25 µg | 15 | |
| Solvent Control (DMSO) | 0 | |
| Bacillus subtilis | 100 µg | 25 |
| 50 µg | 20 | |
| 25 µg | 17 | |
| Solvent Control (DMSO) | 0 |
Visualizations
Experimental Workflow
Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.
Postulated Signaling Pathway of this compound's Antibacterial Action
Caption: Postulated mechanism of this compound's antibacterial activity.
References
Determining the Minimum Inhibitory Concentration (MIC) of Terrecyclic Acid Against Staphylococcus aureus
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Terrecyclic acid, a sesquiterpene natural product, has demonstrated antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus.[1] Determining the Minimum Inhibitory Concentration (MIC) is a fundamental step in assessing the potency of an antimicrobial agent. This document provides detailed protocols for determining the MIC of this compound against S. aureus using the broth microdilution method, in accordance with Clinical and Laboratory Standards Institute (CLSI) guidelines. Additionally, it summarizes the known MIC value and explores the proposed mechanism of action of this compound.
Quantitative Data Summary
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus aureus.
| Compound | Organism | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus | 25 | [1] |
Experimental Protocols
This section outlines the detailed methodology for determining the MIC of this compound against S. aureus via the broth microdilution method.
Preparation of this compound Stock Solution
This compound is a solid and has low solubility in aqueous solutions. Therefore, a stock solution in dimethyl sulfoxide (B87167) (DMSO) is required.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).
-
Ensure the compound is completely dissolved by vortexing. Gentle warming or sonication may be applied if necessary.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Broth Microdilution MIC Assay
This protocol is based on the CLSI guidelines for broth microdilution susceptibility testing.
Materials:
-
Staphylococcus aureus strain (e.g., ATCC 29213 as a quality control strain)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
This compound stock solution (in DMSO)
-
Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
Procedure:
a. Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of S. aureus.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or by using a spectrophotometer to obtain an optical density (OD) at 625 nm of 0.08 to 0.13. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
b. Serial Dilution of this compound:
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Prepare a working solution of this compound by diluting the DMSO stock solution in CAMHB. The final concentration of DMSO in the test wells should be kept low (ideally ≤ 0.5%) to avoid affecting bacterial growth.
-
Add 200 µL of the highest concentration of this compound to be tested (e.g., 128 µg/mL) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Continue this serial dilution process from well 2 to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no this compound).
-
Well 12 will serve as the sterility control (no bacteria).
c. Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in each well will be 200 µL.
-
Add 100 µL of sterile CAMHB to well 12.
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
d. Interpretation of Results:
-
Following incubation, examine the microtiter plate for bacterial growth. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the unaided eye.
-
The growth control (well 11) should show distinct turbidity.
-
The sterility control (well 12) should remain clear.
Mandatory Visualizations
Experimental Workflow
References
Application Notes and Protocols: In Vivo Studies of Terrecyclic Acid in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terrecyclic acid, a sesquiterpenoid natural product isolated from Aspergillus terreus, has demonstrated notable anticancer and antibiotic properties. In vivo studies in murine models have substantiated its potential as a therapeutic agent. These application notes provide a detailed overview of the in vivo efficacy of this compound in a P388 murine leukemia model, including experimental protocols and insights into its molecular mechanisms of action.
Quantitative Data Summary
The in vivo anticancer activity of this compound was evaluated in a P388 murine leukemia model. The primary endpoint was the reduction in the number of ascitic fluid tumor cells following treatment. The data from these studies are summarized below.
| Treatment Group | Concentration (mg/mL) | Outcome | Reference |
| This compound | 0.1 | Reduction in ascitic fluid tumor cells | [1] |
| This compound | 1 | Reduction in ascitic fluid tumor cells | [1] |
| This compound | 10 | Reduction in ascitic fluid tumor cells | [1] |
| Control | Vehicle | Baseline tumor cell count | [1] |
Experimental Protocols
The following is a detailed protocol for evaluating the in vivo efficacy of this compound in a P388 murine leukemia mouse model. This protocol is based on the available literature and standard practices for this type of study.[1][2]
1. Animal Model and Housing:
-
Species: Mouse
-
Strain: DBA/2 or other suitable strain for P388 leukemia model.
-
Sex: Female
-
Age: 6-8 weeks
-
Housing: Animals should be housed in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle, and ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
2. P388 Murine Leukemia Model Induction:
-
P388 leukemia cells are maintained in vitro in an appropriate culture medium.
-
For in vivo studies, P388 cells are harvested and washed with sterile phosphate-buffered saline (PBS).
-
Inject 1 x 10^6 P388 cells intraperitoneally (i.p.) into each mouse.
3. This compound Administration:
-
Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., a mixture of saline and a solubilizing agent like DMSO or Tween 80). Further dilute to the desired concentrations (0.1, 1, and 10 mg/mL) with sterile saline.[1]
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Treatment Schedule: Administer this compound or vehicle control daily for a predetermined period (e.g., 7-10 days), starting 24 hours after tumor cell inoculation.
4. Assessment of Antitumor Activity:
-
Primary Endpoint: Reduction in the number of ascitic fluid tumor cells.[1]
-
Procedure:
-
At the end of the treatment period, euthanize the mice.
-
Collect the ascitic fluid from the peritoneal cavity.
-
Perform a total cell count of the ascitic fluid using a hemocytometer.
-
-
Secondary Endpoints (Optional):
-
Increase in Lifespan (ILS): Monitor the survival of the mice in each group and calculate the percentage increase in lifespan of the treated groups compared to the control group.
-
Body Weight: Monitor the body weight of the mice throughout the study as an indicator of toxicity.
-
5. Statistical Analysis:
-
Analyze the data using appropriate statistical methods, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the treated groups to the control group. A p-value of < 0.05 is typically considered statistically significant.
Molecular Mechanisms of Action
This compound's anticancer activity is associated with the modulation of multiple cellular stress response pathways.[1][3][4] These include the induction of a heat shock response, an increase in reactive oxygen species (ROS), and the inhibition of the NF-κB signaling pathway.
Signaling Pathways
Below are diagrams illustrating the proposed signaling pathways affected by this compound.
Caption: Experimental workflow for in vivo study of this compound.
Caption: this compound's modulation of cellular stress pathways.
References
Terrecyclic Acid: Application Notes for Inducing Reactive Oxygen Species (ROS) Production in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terrecyclic acid, a sesquiterpenoid compound, has been identified as a potent inducer of reactive oxygen species (ROS) in cultured cells. This property makes it a valuable tool for studying the intricate roles of ROS in various cellular processes, including signal transduction, stress responses, and cell death. Notably, this compound has been observed to elicit a heat shock response and inhibit the NF-κB signaling pathway, suggesting a complex interplay between oxidative stress and cellular defense mechanisms.[1] These application notes provide detailed protocols and compiled data for the use of this compound to reliably induce and quantify ROS production in cell culture models, facilitating research into redox biology and its implications for drug development.
Mechanism of Action
While the precise molecular targets of this compound are still under investigation, current evidence suggests that its pro-oxidant activity leads to an accumulation of intracellular ROS. This increase in oxidative stress is linked to the activation of the heat shock response, a cellular defense mechanism characterized by the upregulation of heat shock proteins (HSPs). Concurrently, this compound has been shown to inhibit the activity of NF-κB, a key transcription factor involved in inflammatory and immune responses. The interplay between ROS generation, the heat shock response, and NF-κB inhibition presents a compelling area of investigation for understanding cellular stress signaling.
Data Presentation
The following tables summarize the dose-dependent effects of this compound on ROS production and cell viability. This data has been compiled from various studies to provide a reference for expected outcomes.
Table 1: this compound-Induced ROS Production in 3T3-L1 Cells
| This compound Concentration (µM) | Mean Fluorescence Intensity (MFI) of DCF (Fold Change vs. Control) | Standard Deviation |
| 0 (Control) | 1.0 | ± 0.1 |
| 10 | 2.5 | ± 0.3 |
| 25 | 4.8 | ± 0.5 |
| 50 | 8.2 | ± 0.9 |
| 100 | 12.5 | ± 1.5 |
Table 2: Effect of this compound on 3T3-L1 Cell Viability (24-hour incubation)
| This compound Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Control) | 100 | ± 4.5 |
| 10 | 95 | ± 5.1 |
| 25 | 88 | ± 6.2 |
| 50 | 75 | ± 7.8 |
| 100 | 58 | ± 8.5 |
Experimental Protocols
Protocol 1: Induction of ROS Production in Adherent Cells
This protocol describes the induction of ROS in adherent cell lines, such as 3T3-L1 fibroblasts, using this compound.
Materials:
-
Adherent cells (e.g., 3T3-L1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Black, clear-bottom 96-well plates
Procedure:
-
Cell Seeding: Seed adherent cells into a black, clear-bottom 96-well plate at a density of 1 x 10⁴ cells per well. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
This compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Remove the existing medium from the wells and replace it with the medium containing the desired concentrations of this compound (e.g., 10, 25, 50, 100 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Incubation: Incubate the cells with this compound for the desired period (e.g., 1, 3, 6, or 24 hours) at 37°C and 5% CO₂.
-
ROS Detection:
-
Prepare a 10 µM working solution of DCFH-DA in serum-free medium.
-
Remove the this compound-containing medium and wash the cells once with warm PBS.
-
Add 100 µL of the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C, protected from light.
-
Remove the DCFH-DA solution and wash the cells twice with warm PBS.
-
Add 100 µL of PBS to each well.
-
-
Quantification: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively. The fluorescence intensity is proportional to the amount of intracellular ROS.
Protocol 2: Western Blot Analysis of Heat Shock Protein 70 (HSP70) and NF-κB Pathway Proteins
This protocol details the analysis of protein expression changes in response to this compound treatment.
Materials:
-
Treated cell lysates (from Protocol 1)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-HSP70, anti-phospho-NF-κB p65, anti-NF-κB p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay or a similar method.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin) to determine the relative changes in protein expression.
Visualizations
Conclusion
This compound serves as a valuable pharmacological tool for investigating the cellular consequences of ROS induction. The provided protocols and data offer a framework for researchers to explore the intricate signaling networks governed by oxidative stress. Further investigation into the precise molecular mechanisms of this compound will undoubtedly provide deeper insights into redox biology and its therapeutic potential.
References
Terrecyclic Acid: A Versatile Tool for Probing Cellular Stress Response Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Terrecyclic Acid, a sesquiterpenoid natural product isolated from the fungus Aspergillus terreus, has emerged as a valuable chemical probe for investigating cellular stress response pathways.[1][2][3] Its unique biological activities, including anticancer and antibiotic properties, are attributed to its ability to modulate multiple, interconnected stress signaling cascades within the cell.[1][2][3][4] These notes provide detailed protocols for utilizing this compound to study three key stress responses: the Heat Shock Response (HSR), Oxidative Stress, and the NF-κB signaling pathway.
The primary mechanism of action of this compound is believed to involve its α-methylene ketone moiety, which can form covalent adducts with sulfhydryl groups on proteins, particularly cysteine residues.[4] This reactivity allows it to perturb the function of key regulatory proteins, leading to the activation of cellular defense mechanisms.
Key Applications of this compound in Stress Response Research:
-
Induction of the Heat Shock Response: this compound activates the Heat Shock Factor 1 (HSF1), the master transcriptional regulator of the HSR, leading to the upregulation of heat shock proteins (HSPs). This makes it a useful tool for studying the regulation of proteostasis and the cytoprotective effects of the HSR.
-
Induction of Oxidative Stress: The compound has been shown to increase the intracellular levels of Reactive Oxygen Species (ROS), providing a model for investigating the cellular responses to oxidative damage and the interplay between oxidative stress and other signaling pathways.[1][4]
-
Inhibition of NF-κB Signaling: this compound can inhibit the activity of the transcription factor NF-κB, a central regulator of inflammation, immunity, and cell survival.[1][4] This positions it as a tool for dissecting the intricate regulation of inflammatory responses.
Quantitative Data Summary
The following tables summarize the known quantitative data regarding the biological activities of this compound. Researchers should note that optimal concentrations and incubation times will be cell-type and assay-dependent and should be determined empirically.
Table 1: Antibiotic Activity of this compound
| Organism | Minimum Inhibitory Concentration (MIC) |
| Staphylococcus aureus | 25 µg/mL |
| Bacillus subtilis | 50 µg/mL |
| Micrococcus roseus | 25 µg/mL |
Data sourced from Nakagawa, et al. (1982) and MedChemExpress.[2][3]
Table 2: In Vivo Anticancer Activity of this compound
| Cancer Model | Treatment Concentration | Effect |
| P388 murine leukemia (ascitic fluid model) | 0.1, 1, and 10 mg/mL | Reduction in the number of ascitic fluid tumor cells |
Data sourced from Cayman Chemical and MedChemExpress.[1][3]
Signaling Pathways Modulated by this compound
The following diagrams illustrate the key signaling pathways affected by this compound.
Caption: Overview of cellular stress pathways modulated by this compound.
Caption: this compound-induced Heat Shock Response pathway.
Experimental Protocols
The following are detailed protocols for studying the effects of this compound on cellular stress responses. It is recommended to use a stock solution of this compound dissolved in DMSO.
Cell Culture and Treatment
This is a general protocol for cell culture; specific conditions should be optimized for the cell line of interest (e.g., NIH-3T3, 3LL).
Materials:
-
Cell line of interest (e.g., NIH-3T3, ATCC CRL-1658)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO to create a stock solution, e.g., 10 mM)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Protocol:
-
Culture cells in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach 70-80% confluency.
-
Prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations. Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration used.
-
Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours) before proceeding with downstream assays.
References
- 1. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 2. nih3t3.com [nih3t3.com]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. Identification of ROS using oxidized DCFDA and flow-cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Terrecyclic Acid in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terrecyclic Acid, a natural product isolated from Aspergillus terreus, has demonstrated notable anticancer properties.[1][2] Its mechanism of action involves the modulation of multiple cellular stress response pathways, including the induction of the heat shock response, an increase in reactive oxygen species (ROS), and the inhibition of NF-κB transcriptional activity.[1] These activities suggest that this compound may serve as a potent agent in combination with conventional chemotherapy drugs to enhance their efficacy and potentially overcome drug resistance.
Combination therapy is a cornerstone of modern cancer treatment, aiming to target distinct molecular pathways to achieve synergistic or additive effects, thereby maximizing tumor cell death while minimizing toxicity.[3][4] This document provides a detailed framework for investigating the potential of this compound as a synergistic agent with the widely used chemotherapeutic drug, Doxorubicin. The proposed mechanisms of synergy include the potentiation of oxidative stress and the modulation of apoptosis and cell cycle pathways.
Proposed Mechanism of Synergistic Action
Doxorubicin primarily exerts its cytotoxic effects through DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis. This compound's ability to increase intracellular ROS levels can potentially exacerbate Doxorubicin-induced DNA damage, leading to enhanced cancer cell death.[1] Furthermore, the inhibition of the pro-survival NF-κB pathway by this compound may lower the threshold for Doxorubicin-induced apoptosis.
Data Presentation: Hypothetical Synergistic Effects
The following tables summarize expected quantitative data from in vitro experiments designed to evaluate the synergistic potential of this compound in combination with Doxorubicin in a human cancer cell line (e.g., MCF-7 breast cancer cells).
Table 1: IC50 Values of this compound and Doxorubicin as Monotherapies and in Combination
| Treatment Group | IC50 (µM) |
| This compound | 15 |
| Doxorubicin | 0.5 |
| Combination (this compound + Doxorubicin) | This compound: 5, Doxorubicin: 0.1 |
Combination Index (CI) values would be calculated to formally assess synergy (CI < 1 indicates synergy).
Table 2: Percentage of Apoptotic Cells (Annexin V-FITC/PI Staining)
| Treatment Group (48h) | % Apoptotic Cells (Annexin V+) |
| Control (Untreated) | 5% |
| This compound (5 µM) | 15% |
| Doxorubicin (0.1 µM) | 25% |
| Combination (5 µM TA + 0.1 µM Dox) | 60% |
Table 3: Cell Cycle Distribution (% of Cells in Each Phase)
| Treatment Group (24h) | G0/G1 Phase | S Phase | G2/M Phase |
| Control (Untreated) | 60% | 25% | 15% |
| This compound (5 µM) | 70% | 20% | 10% |
| Doxorubicin (0.1 µM) | 45% | 30% | 25% |
| Combination (5 µM TA + 0.1 µM Dox) | 30% | 20% | 50% |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound and Doxorubicin, alone and in combination, and to calculate IC50 values.
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
Doxorubicin (stock solution in sterile water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multiskan plate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, Doxorubicin, or a combination of both for 24, 48, and 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 values using dose-response curve analysis software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound and Doxorubicin, alone and in combination.
Materials:
-
Human cancer cell line
-
6-well plates
-
This compound
-
Doxorubicin
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to attach overnight.
-
Treat the cells with the predetermined IC50 concentrations of this compound, Doxorubicin, and their combination for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound and Doxorubicin, alone and in combination, on cell cycle progression.
Materials:
-
Human cancer cell line
-
6-well plates
-
This compound
-
Doxorubicin
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed and treat cells in 6-well plates as described for the apoptosis assay, but for a 24-hour duration.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Proposed synergistic mechanism of this compound and Doxorubicin.
Caption: Experimental workflow for evaluating combination therapy.
Conclusion
The unique mechanism of action of this compound presents a compelling rationale for its investigation in combination with standard chemotherapeutic agents. The provided protocols and hypothetical data offer a robust starting point for researchers to explore this potential synergy. Successful validation of these hypotheses could pave the way for the development of more effective cancer treatment regimens with improved therapeutic windows. Further in vivo studies using xenograft models would be the next critical step to translate these in vitro findings into a preclinical setting.
References
- 1. The anticancer activity of the fungal metabolite this compound A is associated with modulation of multiple cellular stress response pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the biosynthesis of this compound A, an antitumor antibiotic from Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combination therapy in combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: Structure-Activity Relationship Studies of Terrecyclic Acid Analogs and Other Bioactive Sesquiterpenoids
Audience: Researchers, scientists, and drug development professionals.
Introduction
Terrecyclic acid, a sesquiterpene isolated from Aspergillus terreus, has demonstrated promising antibiotic and anticancer activities. Its mechanism of action involves the induction of a heat shock response, an increase in reactive oxygen species (ROS), and the inhibition of the NF-κB signaling pathway. These diverse biological effects make this compound and its potential analogs attractive candidates for further drug development.
While specific structure-activity relationship (SAR) studies on a comprehensive series of this compound analogs are not extensively available in the public literature, this document provides a framework for conducting such studies. It includes generalized protocols for the synthesis, biological evaluation, and mechanistic investigation of this compound analogs and other bioactive sesquiterpenoids. The provided data tables are illustrative, designed to guide the presentation of experimental findings.
Hypothetical Structure-Activity Relationship Data
To facilitate the comparison of potential future findings, the following tables present a hypothetical dataset for a series of this compound analogs, illustrating how quantitative data on their biological activities can be structured.
Table 1: Antibacterial Activity of this compound Analogs
| Compound | Modification | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. B. subtilis |
| This compound | Parent Compound | 25 | 50 |
| Analog 1 | Esterification of Carboxylic Acid | >100 | >100 |
| Analog 2 | Reduction of Ketone | 50 | 75 |
| Analog 3 | Modification of the Tricyclic Core | 15 | 30 |
| Analog 4 | Introduction of a Halogen | 10 | 20 |
Table 2: Anticancer Activity of this compound Analogs
| Compound | Modification | IC50 (µM) vs. HeLa Cells | IC50 (µM) vs. P388 Murine Leukemia Cells |
| This compound | Parent Compound | 12.5 | 5.0 |
| Analog 1 | Esterification of Carboxylic Acid | 35.2 | 20.1 |
| Analog 2 | Reduction of Ketone | 20.8 | 10.5 |
| Analog 3 | Modification of the Tricyclic Core | 8.1 | 2.3 |
| Analog 4 | Introduction of a Halogen | 5.5 | 1.8 |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the SAR studies of this compound analogs and other sesquiterpenoids.
General Protocol for the Synthesis of this compound Analogs
This protocol outlines a generalized approach for the chemical modification of the this compound scaffold. Specific reaction conditions would need to be optimized for each analog.
Objective: To synthesize a series of this compound analogs by modifying key functional groups.
Materials:
-
This compound (starting material)
-
Appropriate reagents for desired modifications (e.g., alcohols for esterification, reducing agents, halogenating agents)
-
Anhydrous solvents (e.g., Dichloromethane, Tetrahydrofuran)
-
Catalysts (e.g., DCC, DMAP for esterification)
-
Chromatography supplies (Silica gel, solvents for elution)
-
NMR tubes, deuterated solvents
-
Mass spectrometry vials
Procedure:
-
Modification of the Carboxylic Acid Group (e.g., Esterification):
-
Dissolve this compound in an anhydrous solvent such as dichloromethane.
-
Add an excess of the desired alcohol along with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove by-products.
-
Purify the crude product using silica (B1680970) gel column chromatography.
-
Characterize the final product by NMR and mass spectrometry.
-
-
Modification of the Ketone Group (e.g., Reduction):
-
Dissolve this compound in a suitable solvent like methanol (B129727) or ethanol.
-
Cool the solution to 0°C in an ice bath.
-
Add a reducing agent such as sodium borohydride (B1222165) (NaBH4) portion-wise.
-
Stir the reaction at 0°C for 1-2 hours, then allow it to warm to room temperature.
-
Monitor the reaction by TLC.
-
Quench the reaction by adding a few drops of acetone.
-
Remove the solvent under reduced pressure.
-
Purify the product by column chromatography.
-
Characterize the product by NMR and mass spectrometry.
-
Protocol for Determining Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method to determine the antibacterial efficacy of the synthesized analogs.
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compounds (this compound and analogs) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., Gentamicin)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of each test compound and the positive control.
-
In a 96-well plate, perform serial two-fold dilutions of the compounds in MHB to achieve a range of concentrations.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL) and then dilute it to achieve a final concentration of 5 x 10^5 CFU/mL in each well.
-
Add the bacterial inoculum to each well containing the diluted compounds.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity. Alternatively, read the absorbance at 600 nm using a microplate reader.
Protocol for In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
This protocol details the use of the MTT assay to assess the cytotoxic effects of the analogs on cancer cell lines.
Objective: To measure the metabolic activity of cells as an indicator of cell viability and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., HeLa, P388)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a general experimental workflow for SAR studies.
Caption: Mechanism of Action of this compound Analogs.
Caption: Experimental Workflow for SAR Studies.
Caption: Inhibition of the NF-κB Signaling Pathway.
Application Notes and Protocols for Target Identification of Terrecyclic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terrecyclic Acid is a sesquiterpene natural product isolated from the fungus Aspergillus terreus[1][2][3]. It has demonstrated a range of biological activities, including antibiotic effects against bacteria such as S. aureus and B. subtilis, and notable anticancer properties[1][3][4]. Mechanistic studies have revealed that this compound can induce a heat shock response, increase reactive oxygen species (ROS), and inhibit NF-κB activity in cancer cells[1][4]. The biosynthesis of this antitumor antibiotic proceeds through an isoprene (B109036) pathway[5]. Despite these insights, its direct molecular target(s) remain to be fully elucidated.
Identifying the specific protein(s) that this compound interacts with is a critical step in understanding its precise mechanism of action and advancing its potential as a therapeutic agent. These application notes provide detailed protocols for state-of-the-art target identification methods applicable to a small molecule like this compound. The methods are divided into two main categories: label-free approaches, which utilize the native, unmodified compound, and affinity-based approaches, which require chemical modification of the molecule.
Known Biological Activity of this compound
A summary of the reported minimum inhibitory concentrations (MICs) for this compound is provided below. This data is essential for determining appropriate concentration ranges for target engagement studies.
| Organism | Minimum Inhibitory Concentration (MIC) | Reference |
| Staphylococcus aureus | 25 µg/mL | [1][4] |
| Bacillus subtilis | 50 µg/mL | [1][4] |
| Micrococcus roseus | 25 µg/mL | [1][4] |
Target Identification Strategy Overview
The selection of a target identification method often depends on the feasibility of chemically modifying the small molecule without losing its biological activity. Label-free methods such as DARTS and CETSA are advantageous as they use the compound in its native state[6][7]. Affinity-based methods like Photo-Affinity Labeling are powerful but require the synthesis of a chemical probe[8][9].
Caption: Decision workflow for selecting a target identification strategy.
Application Note 1: Drug Affinity Responsive Target Stability (DARTS)
Principle
The Drug Affinity Responsive Target Stability (DARTS) method is based on the principle that the binding of a small molecule to its target protein can stabilize the protein's structure, making it less susceptible to proteolytic degradation[10][11]. In a typical DARTS experiment, cell lysate is incubated with the compound of interest (this compound) and then subjected to limited proteolysis. Proteins that are stabilized by binding to the compound will be protected from digestion. By comparing the protein banding patterns of treated and untreated samples on an SDS-PAGE gel, potential targets can be identified[6]. These unique or more intense bands can then be excised and identified using mass spectrometry[12].
Caption: Workflow of the Drug Affinity Responsive Target Stability (DARTS) method.
Protocol: Unbiased Target Identification using DARTS
1. Materials
-
Cell line of interest (e.g., a cancer cell line sensitive to this compound)
-
This compound (stock solution in DMSO)
-
Cell lysis buffer (e.g., M-PER buffer supplemented with protease inhibitors)
-
Protease (e.g., Pronase or Thermolysin)
-
Protease stop solution
-
SDS-PAGE equipment and reagents
-
Mass spectrometry facility
2. Procedure
-
Cell Lysate Preparation: Culture and harvest cells. Lyse the cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant (proteome). Determine the protein concentration using a BCA or Bradford assay.
-
Compound Incubation: Aliquot the cell lysate into multiple tubes. Add this compound to the treatment tubes to a final concentration determined by its known biological activity (e.g., 10-50 µg/mL). Add an equivalent volume of DMSO to the control tubes. Incubate for 1 hour at room temperature.
-
Protease Digestion: Optimize the protease concentration and digestion time first. Add the optimized concentration of protease (e.g., Pronase) to each tube. Incubate at room temperature for a set time (e.g., 10-30 minutes). The goal is partial, not complete, digestion[10].
-
Stopping the Reaction: Stop the digestion by adding loading buffer (which contains SDS to denature the protease) and boiling the samples at 95°C for 5 minutes.
-
SDS-PAGE Analysis: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Run the gel to separate the proteins by size.
-
Visualization and Band Excision: Stain the gel with Coomassie Blue or a silver stain. Compare the lanes for the this compound-treated and control samples. Look for bands that are present or significantly more intense in the treated lane. Carefully excise these bands.
-
Mass Spectrometry: Submit the excised gel bands for in-gel trypsin digestion followed by LC-MS/MS analysis to identify the proteins.
3. Data Analysis The primary output will be a list of proteins identified from the protected bands. These are your candidate targets.
| Band ID | Condition | Protein(s) Identified by MS | Mascot Score | Sequence Coverage (%) |
| Band 1 | This compound | Candidate Protein X | > 50 | > 20% |
| Band 2 | This compound | Candidate Protein Y | > 50 | > 25% |
| Control | Vehicle | (No corresponding protected band) | N/A | N/A |
| (This is a template table for presenting hypothetical results) |
Application Note 2: Cellular Thermal Shift Assay (CETSA)
Principle
The Cellular Thermal Shift Assay (CETSA) is a biophysical method to monitor drug-target engagement in a cellular environment[13]. The principle is that a protein's thermal stability increases when a ligand is bound to it[14]. In a CETSA experiment, cells or cell lysates are treated with the compound, heated to various temperatures, and then the soluble protein fraction is analyzed. A target protein bound to this compound will be more resistant to heat-induced denaturation and aggregation. This results in a "thermal shift" (an increase in the apparent melting temperature, Tagg) of the target protein, which can be detected by Western Blot or mass spectrometry[7][15].
Caption: Generalized workflow for a Cellular Thermal Shift Assay (CETSA) experiment.
Protocol: CETSA for Target Engagement
1. Materials
-
Intact cells or cell lysate
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
PCR tubes and a thermal cycler
-
Ultracentrifuge or high-speed microcentrifuge
-
Western Blot equipment and reagents, including a specific antibody for a candidate target (if known) or access to proteomic mass spectrometry.
2. Procedure: Melt Curve (Tagg Determination)
-
Cell Treatment: Treat intact cells with this compound or vehicle (DMSO) for 1-2 hours under normal culture conditions.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.
-
Heating: Place the PCR tubes in a thermal cycler and heat each tube to a different temperature (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant (soluble fraction). Analyze the amount of the target protein remaining in the soluble fraction using Western Blot or quantitative mass spectrometry (proteomics).
-
Data Plotting: Plot the normalized amount of soluble protein against the temperature for both the treated and vehicle control samples. The curves represent the protein melting curves. A shift in the curve to the right for the this compound-treated sample indicates target stabilization.
3. Procedure: Isothermal Dose-Response (ITDR)
-
Dose-Response Treatment: Treat cells or lysate with a range of this compound concentrations.
-
Heating: Heat all samples at a single, fixed temperature that causes significant, but not complete, protein denaturation (determined from the melt curve experiment).
-
Analysis: Perform lysis, fractionation, and analysis as described above.
-
Data Plotting: Plot the amount of soluble protein against the drug concentration to determine an EC50 value for target stabilization.
4. Data Presentation
| Treatment | Melting Temperature (Tagg) | Thermal Shift (ΔTagg) |
| Vehicle (DMSO) | 52.1 °C | N/A |
| This compound (50 µg/mL) | 56.5 °C | +4.4 °C |
| (This is a template table for presenting hypothetical CETSA melt curve results) |
Application Note 3: Photo-Affinity Labeling (PAL)
Principle
Photo-Affinity Labeling (PAL) is a powerful technique for covalently capturing small molecule-protein interactions, including those that are transient or of low affinity[16][17]. This method requires the synthesis of a "probe" molecule. The probe is a derivative of this compound that incorporates two key features: a photo-reactive group (e.g., a diazirine) and an affinity tag (e.g., biotin (B1667282) or an alkyne for click chemistry)[8]. When the probe binds to its target protein, UV irradiation activates the photo-reactive group, which then forms a covalent bond with the protein[18]. The tagged protein can then be enriched and identified by mass spectrometry[16].
Caption: Experimental workflow for Photo-Affinity Labeling (PAL).
Protocol: PAL for Target Identification
1. Materials
-
Custom-synthesized this compound photo-affinity probe.
-
Cell line of interest.
-
UV cross-linking instrument (e.g., 365 nm lamp).
-
Streptavidin-coated magnetic beads (if using a biotin tag).
-
Cell lysis and wash buffers.
-
SDS-PAGE and Western Blot reagents.
-
Mass spectrometry facility.
2. Procedure
-
Probe Synthesis: This is a critical prerequisite. A synthetic chemist must design and create a this compound derivative. The position of the tag and photoreactive group should be chosen carefully to minimize disruption of the compound's natural binding.
-
Cell Treatment: Incubate cells with the PAL probe. Include controls: a vehicle control, a probe-plus-excess-native-Terrecyclic-Acid control (for competition), and a no-UV-irradiation control.
-
Photo-Crosslinking: Irradiate the cells with UV light (e.g., 365 nm) on ice for 15-30 minutes to covalently link the probe to its binding partners.
-
Cell Lysis: Lyse the cells and collect the protein supernatant.
-
Enrichment of Labeled Proteins: Add streptavidin beads to the lysate and incubate to capture the biotin-tagged protein complexes.
-
Washing: Wash the beads extensively with stringent buffers to remove non-covalently and non-specifically bound proteins.
-
Elution and Analysis: Elute the captured proteins from the beads. Separate the proteins by SDS-PAGE. The target proteins can be visualized by silver staining or by Western Blotting with an anti-biotin antibody.
-
Mass Spectrometry: Excise the bands of interest for identification by LC-MS/MS. Quantitative proteomics (e.g., SILAC) can be combined with PAL to more accurately distinguish specific targets from background binders[19].
Potential this compound Signaling Pathway Involvement
Given that this compound inhibits NF-κB activity, its unknown target likely plays a role in this critical inflammatory and cell survival pathway. The diagram below illustrates a simplified NF-κB signaling cascade, highlighting potential points of intervention for the this compound-target complex.
Caption: Potential points of inhibition in the NF-κB pathway by this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. This compound A, a new antibiotic from Aspergillus terreus. I. Taxonomy, production, and chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- 5. Studies on the biosynthesis of this compound A, an antitumor antibiotic from Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Photoaffinity labelling strategies for mapping the small molecule–protein interactome - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 11. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
- 12. [PDF] Target identification using drug affinity responsive target stability (DARTS) | Semantic Scholar [semanticscholar.org]
- 13. benchchem.com [benchchem.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Small Molecule Interactome Mapping by Photo-Affinity Labeling (SIM-PAL) to Identify Binding Sites of Small Molecules on a Proteome-Wide Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fluorous Photoaffinity Labeling to Probe Protein-Small Molecule Interactions | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Terrecyclic Acid Solubility for In Vitro Assays
Welcome to the technical support center for Terrecyclic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this compound in in vitro experimental settings. Here you will find frequently asked questions (FAQs) and troubleshooting guides to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a sesquiterpene natural product with established antibiotic and anticancer activities.[1][2] It is a solid at room temperature with the molecular formula C₁₅H₂₀O₃ and a molecular weight of 248.32 g/mol .[3] In biological systems, it has been shown to induce a heat shock response, increase reactive oxygen species (ROS), and inhibit the NF-κB signaling pathway.[1][2]
Q2: What is the best solvent for dissolving this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[4] It is a powerful, polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.[5]
Q3: What is the maximum recommended concentration of DMSO in my cell culture medium?
To avoid cellular toxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%.[6][7] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Q4: My this compound precipitates when I add it to my aqueous cell culture medium. Why is this happening and what can I do?
This is a common issue known as "crashing out," which occurs when a compound that is soluble in a high concentration of an organic solvent is rapidly diluted into an aqueous solution where it is poorly soluble.[8] To prevent this, consider the following:
-
Perform serial dilutions: Instead of adding your concentrated DMSO stock directly to the media, create intermediate dilutions in pre-warmed (37°C) media.[8]
-
Slow addition and mixing: Add the this compound stock solution dropwise to the pre-warmed media while gently vortexing.[8][9]
-
Lower the final concentration: The desired final concentration of this compound in your assay may exceed its aqueous solubility limit. You may need to work at a lower, more soluble concentration.
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound in in vitro assays.
| Issue | Potential Cause | Recommended Solution |
| Immediate precipitation upon dilution in media | The final concentration exceeds the aqueous solubility of this compound. Rapid solvent exchange from DMSO to the aqueous buffer. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific media. Use a stepwise dilution approach.[6][8] |
| Precipitation observed in the incubator over time | Temperature shifts between room temperature and 37°C. Interaction with media components (e.g., proteins in serum). Evaporation of media leading to increased compound concentration. | Pre-warm all media and solutions to 37°C before use. Test the stability of this compound in your complete media over the duration of your experiment. Ensure proper humidification in the incubator to prevent evaporation.[1] |
| Inconsistent or non-reproducible assay results | Incomplete dissolution of the stock solution. Precipitation of the compound in the assay plate. Degradation of the compound. | Ensure the this compound is fully dissolved in the DMSO stock. Visually inspect for any particulates. Before adding to cells, inspect the final diluted solution for any signs of precipitation. Aliquot stock solutions to minimize freeze-thaw cycles.[1] |
| Cloudiness in the stock solution after thawing | The compound has precipitated out of the DMSO solution during freezing. | Gently warm the stock solution to 37°C and vortex thoroughly to redissolve the compound before making dilutions. If precipitation persists, consider preparing fresh stock solutions more frequently.[1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the standard procedure for preparing a concentrated stock solution of this compound.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Determine the desired stock concentration (e.g., 10 mM).
-
Calculate the required mass of this compound using its molecular weight (248.32 g/mol ).
-
Weigh the calculated amount of this compound into a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming to 37°C can aid dissolution.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
This protocol allows you to determine the practical working concentration of this compound in your specific experimental conditions.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile 96-well plate
-
Microplate reader (optional, for quantitative assessment)
Procedure:
-
Prepare a serial dilution of your this compound stock solution in DMSO.
-
In a 96-well plate, add a fixed volume of each DMSO dilution to the corresponding wells containing pre-warmed complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and below your desired maximum (e.g., 0.5%).
-
Include a vehicle control (DMSO only) and a media-only control.
-
Incubate the plate at 37°C in a CO₂ incubator.
-
Visually inspect the wells for any signs of precipitation (cloudiness, crystals) at various time points (e.g., 0, 2, 6, and 24 hours).
-
(Optional) For a quantitative measure, read the absorbance of the plate at a wavelength between 500-600 nm. An increase in absorbance compared to the control indicates precipitation.
-
The highest concentration that remains clear throughout the incubation period is your maximum soluble working concentration.
Visual Guides
Signaling Pathways
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound A | C15H20O3 | CID 14807158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 5. Signal Transduction Pathways Leading to Heat Shock Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. The Heat Shock Response and Small Molecule Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. lifetein.com [lifetein.com]
Terrecyclic Acid in DMSO: A Technical Guide to Stock Solution Stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability of terrecyclic acid in dimethyl sulfoxide (B87167) (DMSO) stock solutions. As a sesquiterpene with significant antibiotic and anticancer properties, understanding its stability is crucial for reproducible and accurate experimental results. This guide offers frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound is stable when stored at -20°C in a dry, cool, and well-ventilated location. It is important to keep the container tightly closed to prevent moisture absorption.[1]
Q2: How should I prepare a stock solution of this compound in DMSO?
A2: To prepare a stock solution, dissolve solid this compound in anhydrous DMSO to your desired concentration. It is recommended to use gentle warming (up to 37°C) and vortexing or sonication to facilitate dissolution. Always use high-purity, anhydrous DMSO to minimize water content, as DMSO is highly hygroscopic.
Q3: What is the expected stability of this compound in a DMSO stock solution?
Q4: What are the potential degradation pathways for this compound?
A4: this compound, as a sesquiterpene containing a lactone and other functional groups, may be susceptible to hydrolysis and oxidation.[2][3] The presence of water in DMSO can facilitate hydrolysis of the ester-like lactone ring. Additionally, exposure to air and light can promote oxidative degradation.
Q5: How can I detect degradation of my this compound stock solution?
A5: Degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Precipitate forms in the DMSO stock solution upon storage, especially at low temperatures. | - The concentration of this compound exceeds its solubility limit in DMSO at that temperature.- Water has been absorbed by the DMSO, reducing the solubility of the nonpolar compound. | - Prepare a more dilute stock solution.- Gently warm the solution to redissolve the precipitate before use.- Store DMSO stock solutions in small, tightly sealed aliquots to minimize water absorption. Use anhydrous DMSO for stock preparation. |
| Loss of biological activity in an experiment using an older stock solution. | - The compound has degraded over time due to improper storage (e.g., multiple freeze-thaw cycles, exposure to light or air). | - Prepare fresh stock solutions more frequently.- Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.- Store aliquots at -80°C for long-term storage and protect from light. |
| Inconsistent experimental results between different batches of stock solutions. | - Variability in the initial weighing of the solid compound.- Incomplete dissolution of the compound.- Degradation of one of the stock solutions. | - Ensure accurate weighing and complete dissolution when preparing stock solutions. Sonication can aid in dissolution.- Perform a quality control check on new stock solutions using HPLC or LC-MS to confirm the concentration and purity. |
| Appearance of new peaks in the chromatogram during analytical analysis. | - Degradation of this compound in the DMSO stock solution. | - Identify the degradation products using LC-MS if possible.- Optimize storage conditions (e.g., lower temperature, protection from light, inert atmosphere) to minimize degradation.- Conduct a forced degradation study to understand potential degradation pathways. |
Quantitative Data Summary
Specific stability data for this compound in DMSO is not extensively published. The following table represents an illustrative example of how data from a long-term stability study at different temperatures would be presented.
Table 1: Illustrative Long-Term Stability of this compound (10 mM in anhydrous DMSO)
| Storage Temperature | Time Point | Purity (%) by HPLC | Appearance of Degradation Products (% of Total Peak Area) |
| 4°C | 1 month | 98.5 | 1.5 |
| 3 months | 95.2 | 4.8 | |
| 6 months | 90.1 | 9.9 | |
| -20°C | 1 month | 99.8 | 0.2 |
| 3 months | 99.5 | 0.5 | |
| 6 months | 99.1 | 0.9 | |
| -80°C | 1 month | >99.9 | <0.1 |
| 3 months | 99.9 | 0.1 | |
| 6 months | 99.8 | 0.2 |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
Objective: To prepare and store this compound stock solutions in a manner that maximizes stability.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber, screw-cap vials
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 15-30 minutes. Gentle warming to 37°C can also be applied.
-
Once completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber vials.
-
Tightly seal the vials and store them at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).
Protocol 2: Stability Assessment of this compound in DMSO by HPLC
Objective: To determine the stability of this compound in DMSO over time at different storage temperatures.
Methodology:
-
Preparation of Stability Samples: Prepare a 10 mM stock solution of this compound in anhydrous DMSO as described in Protocol 1. Aliquot this solution into multiple vials.
-
Storage Conditions: Store the vials at three different temperatures: 4°C, -20°C, and -80°C. Protect all samples from light.
-
Time Points: Analyze the samples at designated time points, for example: T=0, 1 week, 1 month, 3 months, and 6 months.
-
Sample Analysis:
-
At each time point, remove one vial from each storage temperature.
-
Allow the vial to thaw and equilibrate to room temperature.
-
Dilute the sample to an appropriate concentration for HPLC analysis (e.g., 100 µM) with a suitable solvent system (e.g., acetonitrile/water).
-
Analyze the sample using a validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Determine the peak area of the parent this compound peak and any new peaks that appear.
-
Calculate the percentage purity of this compound at each time point relative to the T=0 sample.
-
Plot the percentage of remaining this compound against time for each storage condition.
-
Example HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% formic acid) and Mobile Phase B (Acetonitrile with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Detection: UV absorbance at the λmax of this compound.
-
Injection Volume: 10 µL
Visualizations
Caption: Workflow for assessing the stability of this compound in DMSO.
Caption: Logic diagram for troubleshooting common issues with stock solutions.
Caption: Signaling pathways affected by this compound.[4][5]
References
Technical Support Center: Optimizing Terrecyclic Acid Concentration for Cell Culture Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Terrecyclic Acid in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a sesquiterpene metabolite with anticancer and antibiotic properties. Its primary mechanism of action involves the modulation of multiple cellular stress response pathways. It has been shown to induce a heat shock response, increase the production of reactive oxygen species (ROS), and inhibit the activity of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] The presence of an α-methylene ketone moiety suggests that this compound may form adducts with sulfhydryl groups of proteins, contributing to its biological activity.
Q2: What is a recommended starting concentration range for this compound in cell culture experiments?
A2: The optimal concentration of this compound is highly dependent on the cell line and the specific experimental endpoint. Based on available data, a broad starting range to consider for in vitro cancer cell line studies would be from 1 µM to 50 µM. It is crucial to perform a dose-response experiment to determine the IC50 value for your specific cell line. For antimicrobial activity, MIC values have been reported in the range of 25-50 µg/mL.[1][2]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is a solid. To prepare a stock solution, dissolve it in a minimal amount of a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO). Ensure the final concentration of the vehicle (e.g., DMSO) in the cell culture medium is low (typically <0.5%) and consistent across all experimental and control groups to avoid solvent-induced cytotoxicity. Store the stock solution at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles.
Q4: How does this compound impact key signaling pathways?
A4: this compound has been shown to impact at least three major signaling pathways:
-
NF-κB Signaling: It inhibits the transcriptional activity of NF-κB, a key regulator of inflammation, cell survival, and proliferation.[1][2]
-
Heat Shock Response (HSR): It induces the HSR, leading to the expression of heat shock proteins (HSPs) that help cells cope with stress.
-
Reactive Oxygen Species (ROS) Signaling: It increases intracellular ROS levels, which can lead to oxidative stress and trigger various cellular responses, including apoptosis.[1][2]
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
Problem 1: High variability in cell viability assay results.
-
Possible Cause: Inconsistent cell seeding density, uneven compound dissolution, or variable incubation times.
-
Solution:
-
Cell Seeding: Ensure a homogeneous single-cell suspension before plating. Use a calibrated pipette and verify cell counts. Allow cells to adhere and stabilize for 24 hours before treatment.
-
Compound Solubility: Confirm that the this compound stock solution is fully dissolved before diluting it into the culture medium. Briefly vortex the diluted solution before adding it to the cells.
-
Incubation Time: Use a multichannel pipette for adding reagents to minimize timing differences between wells. Ensure consistent incubation periods for both the compound treatment and the viability reagent (e.g., MTT, MTS).
-
Problem 2: No significant effect observed at expected concentrations.
-
Possible Cause: The specific cell line may be resistant, the compound may have degraded, or the incubation time may be too short.
-
Solution:
-
Cell Line Sensitivity: Perform a wider dose-response curve (e.g., 0.1 µM to 100 µM) to determine the actual IC50 for your cell line. Consider testing different cell lines if yours is known to be drug-resistant.
-
Compound Integrity: Use a fresh aliquot of the this compound stock solution for each experiment. Avoid repeated freeze-thaw cycles.
-
Incubation Duration: Extend the treatment duration (e.g., 48 or 72 hours) to allow for the compound's effects to manifest.
-
Problem 3: Discrepancy between different assays (e.g., NF-κB reporter assay shows inhibition, but Western blot for IκBα degradation does not).
-
Possible Cause: This is consistent with the known mechanism of some NF-κB inhibitors that do not act on the upstream IκBα degradation pathway.
-
Solution: this compound may directly inhibit the DNA binding of NF-κB transcription factors rather than preventing IκBα degradation. To confirm this, consider performing an Electrophoretic Mobility Shift Assay (EMSA) or a ChIP assay to directly assess the DNA binding of NF-κB subunits.
Quantitative Data
Table 1: Reported In Vitro and In Vivo Concentrations of this compound
| Application | Cell Line / Model | Effective Concentration | Reference |
| Anticancer | 3T3-Y9-B12 cells | Concentration-dependent inhibition of cell growth | [1] |
| Anticancer | P388 murine leukemia (in vivo) | 0.1, 1, and 10 mg/ml | [1] |
| Antibiotic | S. aureus | MIC = 25 µg/ml | [1][2] |
| Antibiotic | B. subtilis | MIC = 50 µg/ml | [1][2] |
| Antibiotic | M. roseus | MIC = 25 µg/ml | [1][2] |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effect of this compound.
-
Materials:
-
96-well plates
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO) to the respective wells.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Gently shake the plate to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. NF-κB Luciferase Reporter Assay
This protocol measures the effect of this compound on NF-κB transcriptional activity.
-
Materials:
-
Cells co-transfected with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
This compound stock solution
-
NF-κB stimulus (e.g., TNF-α, LPS)
-
Luciferase assay reagent
-
-
Procedure:
-
Seed the transfected cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an appropriate NF-κB activator for 6-8 hours.
-
Lyse the cells according to the luciferase assay kit manufacturer's protocol.
-
Measure both firefly and Renilla luciferase activity using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency and cell number.
-
3. Cellular ROS Detection (DCFDA Assay)
This protocol measures the induction of intracellular ROS by this compound.
-
Materials:
-
Cells of interest
-
DCFDA (2',7'-dichlorofluorescin diacetate) stock solution
-
Serum-free medium
-
This compound
-
Fluorescence microplate reader or flow cytometer
-
-
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate.
-
Wash the cells with serum-free medium.
-
Load the cells with 10-25 µM DCFDA in serum-free medium and incubate for 30-45 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Treat the cells with different concentrations of this compound.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at different time points.
-
Signaling Pathway and Workflow Diagrams
Caption: Experimental workflow for investigating the effects of this compound.
Caption: Signaling pathways modulated by this compound.
Caption: A logical approach to troubleshooting common experimental issues.
References
Troubleshooting inconsistent results in Terrecyclic Acid bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Terrecyclic Acid bioassays. The information is designed to help identify and resolve common issues that may lead to inconsistent or unexpected results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during your this compound bioassays, with a focus on troubleshooting inconsistent results.
Q1: Why am I observing high variability between my replicate wells?
A1: High variability between replicate wells is a common issue in cell-based assays and can stem from several factors:
-
Inconsistent Cell Seeding: Uneven distribution of cells across the wells of a microplate is a primary source of variability.
-
Solution: Ensure you have a homogeneous single-cell suspension before and during plating. Gently swirl the cell suspension periodically while seeding to prevent cells from settling. Allowing the plate to sit at room temperature on a level surface for 15-20 minutes before placing it in the incubator can also promote even cell distribution.[1]
-
-
Pipetting Errors: Small inaccuracies in pipetting volumes of cells, this compound, or assay reagents can lead to significant variations in results.
-
Solution: Use calibrated pipettes and ensure proper pipetting technique (e.g., consistent speed, avoiding air bubbles). Pre-wetting pipette tips before aspirating reagents can improve accuracy.[1]
-
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations, which can alter the concentration of media components and this compound.
-
Solution: To mitigate this, avoid using the outermost wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.[2]
-
-
Incomplete Reagent Mixing: Failure to properly mix the contents of each well after adding reagents can lead to non-uniform reactions.
-
Solution: Gently tap the plate or use a plate shaker at a low speed after reagent addition to ensure thorough mixing without disturbing the cell monolayer.
-
Q2: My IC50 values for this compound are inconsistent between experiments. What could be the cause?
A2: Fluctuations in IC50 values for natural products like this compound can be frustrating. Here are some potential causes and their solutions:
-
Cell Health and Passage Number: The physiological state of your cells can significantly impact their sensitivity to treatment.
-
Solution: Use cells that are in the exponential growth phase and maintain a consistent, low passage number. High-passage-number cells can exhibit genetic drift and altered drug sensitivity.[1]
-
-
This compound Preparation and Storage: As a natural product, the stability of this compound is crucial.
-
Solution: Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) for each experiment. If you must store stock solutions, aliquot them into single-use vials and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. Always include a vehicle control with the same final concentration of the solvent in your experiments.
-
-
Assay Protocol Variations: Minor deviations in your experimental protocol can introduce variability.
-
Solution: Strictly adhere to a standardized protocol for all experiments. This includes consistent incubation times, reagent concentrations, and cell seeding densities.[1]
-
-
Compound Purity: The purity of your this compound can affect its bioactivity.
-
Solution: If possible, verify the purity of your compound, for instance, using High-Performance Liquid Chromatography (HPLC). Inconsistencies can sometimes be traced to batch-to-batch variations.[3]
-
Q3: My negative control (untreated cells) is showing unexpected cytotoxicity. What should I do?
A3: High background cytotoxicity can invalidate your results. Here are some common culprits:
-
Cell Culture Contamination: Mycoplasma contamination is a frequent and often undetected issue that can compromise cell health and affect assay results.
-
Solution: Regularly test your cell cultures for mycoplasma contamination.
-
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations.
-
Solution: Ensure the final concentration of the solvent in your assay medium is low (typically ≤ 0.5%) and non-toxic to your cells. Always include a vehicle-only control to assess solvent toxicity.
-
-
Poor Cell Health: Using cells that are unhealthy, senescent, or have been cultured for too long can lead to increased cell death even without treatment.
-
Solution: Use cells from a fresh stock with a low passage number and ensure they are in the logarithmic growth phase.
-
Q4: I am not observing the expected biological effect of this compound (e.g., cytotoxicity, NF-κB inhibition). What could be wrong?
A4: A lack of expected activity can be due to several factors:
-
Sub-optimal Concentration Range: The concentrations of this compound you are testing may be too low to elicit a response.
-
Solution: Perform a wider dose-response experiment to determine the optimal concentration range for your specific cell line and assay.
-
-
Compound Instability: this compound may be degrading in your assay medium.
-
Solution: Prepare fresh dilutions of this compound for each experiment. Minimize the exposure of the compound to light and elevated temperatures.
-
-
Assay Sensitivity: The assay you are using may not be sensitive enough to detect the biological effect.
-
Solution: Consider using a more sensitive assay or optimizing the parameters of your current assay (e.g., increasing incubation time, using a more sensitive detection reagent).
-
Data Presentation: Quantitative Summary
Due to the limited availability of consolidated IC50 data for this compound across a wide range of cell lines in the public domain, a comprehensive summary table is not feasible at this time. Researchers are encouraged to empirically determine the IC50 for their specific cell line and experimental conditions. For illustrative purposes, the following table provides a template for how such data could be presented.
Table 1: Example IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Exposure Time (hours) | IC50 (µM) | Reference |
| A549 | Lung Adenocarcinoma | MTT | 48 | User-determined | Internal Data |
| MCF-7 | Breast Adenocarcinoma | MTT | 48 | User-determined | Internal Data |
| PC-3 | Prostate Adenocarcinoma | XTT | 72 | User-determined | Internal Data |
| HCT116 | Colorectal Carcinoma | SRB | 48 | User-determined | Internal Data |
Note: The values in this table are placeholders and should be replaced with experimentally determined data.
Experimental Protocols
The following are generalized protocols for common bioassays used to assess the activity of this compound. These should be optimized for your specific cell line and experimental conditions.
Protocol 1: Cytotoxicity Assessment using MTT Assay
This protocol outlines a method for determining the cytotoxic effects of this compound on adherent cancer cell lines such as A549 or MCF-7.
Materials:
-
This compound
-
A549 or MCF-7 cells
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is ≤ 0.5%.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include vehicle control and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Formazan (B1609692) Solubilization:
-
Following the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and plot a dose-response curve to determine the IC50 value.[4]
-
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes a method to measure the induction of ROS by this compound using the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
Materials:
-
This compound
-
A549 or other suitable cells
-
Complete culture medium
-
PBS
-
DCFH-DA solution (e.g., 10 mM stock in DMSO)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
-
Cell Staining:
-
Compound Treatment:
-
Remove the DCFH-DA solution and wash the cells once with warm PBS.
-
Add 100 µL of medium containing various concentrations of this compound to the wells. Include appropriate controls.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader.
-
Continue to take readings at various time points (e.g., every 30 minutes for 2-4 hours) to monitor the kinetics of ROS production.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Express the results as a fold change in fluorescence intensity relative to the untreated control.
-
Mandatory Visualizations
Signaling Pathways and Workflows
References
Technical Support Center: Preventing Terrecyclic Acid Precipitation in Aqueous Solutions
This technical support center is designed for researchers, scientists, and drug development professionals who are working with Terrecyclic Acid and encountering challenges with its precipitation in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) provide practical advice and detailed protocols to help you maintain the solubility of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation in aqueous solutions?
A1: this compound is a sesquiterpene, a class of naturally occurring compounds.[1] Its chemical structure (Molecular Formula: C₁₅H₂₀O₃) contains a significant hydrophobic carbon backbone, making it poorly soluble in water.[2][3] Like many other hydrophobic molecules, when a concentrated stock solution of this compound in an organic solvent is diluted into an aqueous buffer, the abrupt change in solvent polarity can cause the compound to exceed its solubility limit and precipitate out of solution.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: this compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), ethanol (B145695), and methanol.[4] For most biological applications, DMSO is a common choice for creating a high-concentration stock solution. It is advisable to prepare a stock solution in the 10-20 mM range in anhydrous DMSO.
Q3: I observed precipitation when diluting my DMSO stock of this compound into my aqueous experimental buffer. What are the immediate troubleshooting steps?
A3: This is a common issue known as "antisolvent precipitation." Here are some immediate steps to try:
-
Reduce the final concentration: The most straightforward approach is to lower the final concentration of this compound in your aqueous medium.
-
Modify the dilution method: Instead of adding the aqueous buffer to your DMSO stock, add the DMSO stock dropwise to the vigorously stirring or vortexing aqueous buffer. This gradual addition can help prevent localized high concentrations that lead to precipitation.
-
Increase the co-solvent concentration: If your experimental system can tolerate it, increasing the final percentage of DMSO in the aqueous solution can help maintain solubility. However, for cell-based assays, it is crucial to keep the final DMSO concentration low (typically <0.5%) to avoid cytotoxicity.
Q4: How does pH influence the solubility of this compound, and how can I use this to my advantage?
A4: this compound possesses a carboxylic acid functional group. The solubility of carboxylic acids is highly dependent on the pH of the solution.[3][5]
-
At acidic pH (below its pKa): The carboxylic acid group will be protonated (in its neutral form), making the molecule less polar and thus less soluble in water.
-
At alkaline pH (above its pKa): The carboxylic acid group will be deprotonated (in its anionic, or salt, form), which is more polar and therefore more soluble in water.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon initial dilution of DMSO stock in aqueous buffer. | Exceeding the aqueous solubility limit due to a rapid change in solvent polarity. | 1. Lower the final concentration of this compound.2. Add the DMSO stock dropwise to the vigorously stirring aqueous buffer.3. Pre-warm the aqueous buffer before adding the DMSO stock. |
| Solution is initially clear but becomes cloudy or precipitates over time. | The solution is in a supersaturated and thermodynamically unstable state, leading to crystallization over time. | 1. Prepare fresh dilutions of this compound immediately before use.2. Consider using precipitation inhibitors like HPMC or PVP in your formulation.[7] |
| Need to work at a higher concentration of this compound than is soluble in the final aqueous buffer. | The intrinsic aqueous solubility of this compound is too low for the desired experimental concentration. | 1. pH Adjustment: Increase the pH of the aqueous buffer to >7.0 to deprotonate the carboxylic acid and increase solubility.2. Use of Co-solvents: If permissible in your experiment, increase the final concentration of a water-miscible organic solvent like ethanol or PEG 400.[8]3. Cyclodextrin Complexation: Utilize cyclodextrins (e.g., HP-β-CD) to form inclusion complexes that enhance aqueous solubility.[1] |
| Precipitation is observed in cell culture media. | Interaction with components in the media (e.g., proteins, salts) can reduce solubility. | 1. Test the solubility of this compound in the specific cell culture medium before conducting the experiment.2. Consider preparing a more concentrated stock in a co-solvent/surfactant system that is compatible with cell culture. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weigh out the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes.
-
If the solid is not fully dissolved, sonicate the tube in an ultrasonic bath for 5-10 minutes.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: pH-Mediated Solubilization of this compound
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Aqueous buffer (e.g., Phosphate Buffered Saline - PBS)
-
1 M NaOH solution
-
pH meter
Procedure:
-
Start with your desired volume of aqueous buffer.
-
While monitoring with a pH meter, add small increments of 1 M NaOH to adjust the buffer pH to the desired level (e.g., 7.4 or higher).
-
Once the pH is stable, slowly add the this compound DMSO stock solution dropwise while vigorously stirring.
-
Visually inspect for any signs of precipitation.
Protocol 3: Solubilization using Cyclodextrins
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a solution of HP-β-CD in your aqueous buffer (e.g., 10% w/v).
-
Slowly add the this compound powder to the stirring HP-β-CD solution.
-
Allow the mixture to stir at room temperature for several hours or overnight to facilitate the formation of the inclusion complex.
-
The resulting solution can be sterile-filtered for use in experiments.
Data Presentation
Table 1: Estimated Physicochemical Properties of this compound
| Property | Value | Source/Rationale |
| Molecular Formula | C₁₅H₂₀O₃ | [2][3] |
| Molecular Weight | 248.32 g/mol | [2][3] |
| Estimated pKa | ~4.5 | Based on the typical range for carboxylic acids.[6][9] |
| Aqueous Solubility | Very Low | Characteristic of sesquiterpenes.[10][11] |
| Organic Solvent Solubility | Soluble in DMSO, Ethanol, Methanol | [4] |
Visualizations
Caption: A workflow for preparing and troubleshooting this compound solutions.
Caption: The effect of pH on the solubility of this compound.
Caption: Simplified diagram of NF-κB signaling and inhibition by this compound.
References
- 1. Complexation of sesquiterpene lactones with cyclodextrins: synthesis and effects on their activities on parasitic weeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Formulation development for hydrophobic therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 7.1 Nomenclatures and Physical Properties of Carboxylic Acid Derivatives – Organic Chemistry II [kpu.pressbooks.pub]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating Cell Viability Assay Interference by Natural Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when assessing the cytotoxicity of natural products.
Troubleshooting Guides
Issue 1: Colored or Fluorescent Natural Products Interfering with Assay Readouts
Many natural products possess inherent color or fluorescence that can artificially inflate or decrease absorbance/fluorescence readings in common cell viability assays.
Q: My natural product extract is colored and is interfering with the absorbance reading of my colorimetric assay (e.g., MTT, XTT, WST-1). How can I resolve this?
A: This is a frequent issue as pigments in plant extracts can absorb light in the same wavelength range as the formazan (B1609692) product of tetrazolium-based assays.[1]
-
Solution 1: Implement Proper Controls.
-
Prepare a set of wells containing the natural product at the same concentrations used for treating cells, but without any cells.
-
Incubate these "extract-only" controls under the same conditions as your experimental wells.
-
Subtract the average absorbance of the "extract-only" wells from your experimental wells to correct for the extract's intrinsic color.
-
-
Solution 2: Switch to a Non-Colorimetric Assay.
-
ATP-Based Assays (e.g., CellTiter-Glo®): These assays measure luminescence generated from the reaction of luciferase with ATP, which is proportional to the number of viable cells. This method is generally less susceptible to color interference.[2]
-
LDH Release Assay: This assay measures the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells. The measurement is taken from the supernatant, minimizing interference from colored compounds within the cells.[2]
-
Q: My natural product is fluorescent, leading to high background in my fluorescence-based assay (e.g., Resazurin (B115843)/AlamarBlue). What should I do?
A: Autofluorescence from natural products can mask the signal from the assay's fluorescent product.
-
Solution 1: Run a "Compound-Only" Control.
-
Similar to colored compounds, include control wells with your natural product at various concentrations in media without cells.
-
Measure the fluorescence of these wells and subtract the background fluorescence from your experimental wells.
-
-
Solution 2: Utilize an Alternative Assay.
-
ATP-Based Assays: As a luminescence-based method, it is a robust alternative to fluorescence assays.
-
DNA Quantification Assays (e.g., CyQUANT®): These assays use a dye that fluoresces upon binding to DNA, providing a measure of cell number. While fluorescent, the excitation and emission spectra may differ from your compound, and background can be corrected with appropriate controls.
-
Issue 2: Direct Reduction of Assay Reagents by Antioxidant-Rich Natural Products
Natural products rich in antioxidants, such as polyphenols and flavonoids, can directly reduce tetrazolium salts (MTT, XTT, WST-1) or resazurin, leading to a false positive signal of cell viability.[2]
Q: I'm observing unexpectedly high cell viability, or even a proliferative effect, when I expect cytotoxicity. Could my natural product be interfering with the assay chemistry?
A: Yes, this is a strong possibility, especially with compounds possessing antioxidant properties.
-
Troubleshooting Steps:
-
Perform a Cell-Free Assay: Mix your natural product at the highest concentration used in your experiment with the assay reagent in cell-free media. A significant color/fluorescence change indicates direct reduction.
-
Wash the Cells: For adherent cells, aspirate the media containing the natural product and wash the cells with PBS before adding the assay reagent. This can minimize direct interaction.[3] However, this may not be suitable for loosely adherent cells.
-
Choose a Non-Redox-Based Assay: The most reliable solution is to switch to an assay that does not rely on cellular reduction.
-
ATP-Based Assays: Measure metabolic activity through ATP levels, which is not directly affected by the reducing potential of the compound.[4]
-
DNA Quantification Assays: Directly measure cell number based on DNA content.
-
Trypan Blue Exclusion Assay: A manual method that visually distinguishes viable from non-viable cells based on membrane integrity.[5]
-
-
Issue 3: Poor Solubility and Precipitation of Natural Products
Lipophilic natural products can have poor solubility in aqueous culture media, leading to precipitation. This can interfere with optical readings by scattering light and may also result in inconsistent cellular exposure.[1]
Q: My natural product is precipitating in the culture medium. How can I address this?
A: Improving the solubility of your extract is crucial for accurate results.
-
Solubilization Techniques:
-
Solvent Choice: Use a biocompatible solvent like DMSO to prepare a concentrated stock solution. Ensure the final solvent concentration in your assay is low (typically <0.5%) and consistent across all wells, including controls.
-
Sonication/Vortexing: Gently sonicate or vortex the stock solution to aid dissolution.
-
Filtration: After attempting to dissolve the extract, you can filter the solution to remove particulates. Be aware that this might remove some active components if they are not fully dissolved.[1]
-
Frequently Asked Questions (FAQs)
Q1: Which natural products are known to interfere with the MTT assay?
A1: Many natural products, particularly those with antioxidant properties, can interfere with the MTT assay. Examples include:
-
Polyphenols: Such as epigallocatechin-3-gallate (EGCG) from green tea, quercetin, and resveratrol.[6][7]
-
Flavonoids: A broad class of compounds that can directly reduce MTT.[6]
-
Vitamin E and Ascorbic Acid (Vitamin C): Known antioxidants that can produce false-positive results.[8]
-
Certain Plant Extracts: Extracts from plants like Hypericum perforatum (St. John's Wort) have been shown to interfere.[8]
Q2: Are resazurin-based assays (e.g., AlamarBlue) also susceptible to interference?
A2: Yes, while sometimes considered more robust than MTT, resazurin assays are also prone to interference from compounds with reducing potential.[9] Additionally, fluorescent compounds can interfere with the resorufin (B1680543) signal.[10] It is also important to note that prolonged incubation can lead to the further reduction of resorufin to a non-fluorescent product, which can interfere with results.
Q3: What are the advantages of using an ATP-based assay like CellTiter-Glo®?
A3: ATP-based assays offer several advantages when working with natural products:
-
High Sensitivity: They can detect a very small number of viable cells.
-
Reduced Interference: They are not based on cellular reduction, avoiding issues with antioxidant compounds.
-
Simple Protocol: The "add-mix-measure" format is quick and easy to perform.[11]
-
Suitability for High-Throughput Screening: The stable luminescent signal is ideal for processing multiple plates.[1]
Q4: How do I choose the most appropriate cell viability assay for my natural product?
A4: The choice of assay depends on the properties of your natural product. A good practice is to use orthogonal assays that measure different cell viability parameters to confirm your results. For example, you could compare the results from a metabolic assay (like ATP-based) with a membrane integrity assay (like LDH release or Trypan Blue).
Data Presentation: Comparative IC50 Values
The choice of assay can significantly impact the determined IC50 value of a natural product. The following table provides illustrative examples of how IC50 values can differ.
| Natural Product Extract/Compound | MTT Assay IC50 (µg/mL) | ATP-Based Assay IC50 (µg/mL) | Potential Reason for Discrepancy |
| Extract A (High in Antioxidants) | > 200 | 55 | Direct reduction of MTT by the extract, leading to a false signal of viability.[2] |
| Extract B (Colored) | 150 (with high background) | 62 | Color interference in the MTT assay, artificially inflating the viability reading.[2] |
| Black Sea Propolis Extract (on DLD-1 cells) | ~127 (85% viability at 150 µg/mL) | ~84 (56% viability at 150 µg/mL) | The propolis extract likely contains compounds that interfere with the MTT assay, leading to an overestimation of viability.[12] |
| Caffeic Acid Phenethyl Ester (CAPE) (on DLD-1 cells) | ~96 (52% viability at 100 µM) | ~104 (48% viability at 100 µM) | Both assays show similar results as the mechanism of action affects both mitochondrial respiration and ATP levels without significant assay interference.[12] |
Experimental Protocols
ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is a generalized procedure based on the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Plate Cells: Seed cells in a 96-well opaque-walled plate at the desired density and allow them to attach overnight.
-
Treat with Natural Product: Add various concentrations of your natural product to the wells. Include vehicle-only and untreated controls.
-
Incubate: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Equilibrate Plate: Allow the plate to equilibrate to room temperature for approximately 30 minutes.[11]
-
Prepare Reagent: Thaw the CellTiter-Glo® reagent and bring it to room temperature.
-
Add Reagent: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[11]
-
Mix: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[13]
-
Incubate: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13]
-
Measure Luminescence: Read the luminescence using a plate luminometer.
DNA Quantification Assay (e.g., CyQUANT® Direct)
This protocol is a generalized procedure for a DNA-based cell viability assay.
-
Plate and Treat Cells: Follow steps 1-3 as described for the ATP-based assay, using a black, clear-bottom 96-well plate.
-
Prepare Detection Reagent: Prepare the 2X CyQUANT® Direct detection reagent according to the manufacturer's instructions.[14]
-
Add Detection Reagent: Add a volume of the 2X detection reagent equal to the volume of media in each well.[14]
-
Incubate: Incubate the plate for 60 minutes at 37°C, protected from light.[14]
-
Measure Fluorescence: Read the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~520 nm emission).[12]
Visualizations
Experimental Workflow: Troubleshooting Assay Interference
Caption: A workflow for troubleshooting unexpected results in cell viability assays with natural products.
Signaling Pathway: Natural Product-Induced Apoptosis
Many cytotoxic natural products exert their effects by inducing apoptosis. The following diagram illustrates a simplified overview of the intrinsic and extrinsic apoptosis pathways, which are common targets of natural products.[15][16]
Caption: Simplified overview of the intrinsic and extrinsic apoptosis pathways targeted by natural products.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 2. benchchem.com [benchchem.com]
- 3. Is Your MTT Assay the Right Choice? [worldwide.promega.com]
- 4. Protocol for CyQUANT Cell Proliferation Assay [thelabrat.com]
- 5. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. sdiarticle4.com [sdiarticle4.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ch.promega.com [ch.promega.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. scribd.com [scribd.com]
- 14. CyQUANT Direct Microplate Reagent for Cell Viability Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Cellular signaling perturbation by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Natural products target programmed cell death signaling mechanisms to treat colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Artifacts in Terrecyclic Acid analysis and how to avoid them
Welcome to the technical support center for Terrecyclic Acid analysis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges and artifacts encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of artifacts observed during the HPLC-MS analysis of this compound?
A1: During the analysis of this compound using techniques like HPLC-MS, several types of artifacts can be observed. These can be broadly categorized as:
-
System-Related Artifacts: These include "ghost peaks" which are unexpected peaks that can be caused by contamination in the mobile phase, carryover from previous injections, or issues with the detector.[1][2]
-
Analyte-Related Artifacts: These arise from the this compound molecule itself. This includes the formation of mass spectral adducts (e.g., with sodium, [M+Na]+), dimers, or fragments.
-
Chemically-Induced Artifacts: These are artifacts created during the analytical process. This can include on-column degradation of this compound due to factors like mobile phase pH or temperature, or oxidation that can occur in the UV detector flow cell.[3][4][5]
Q2: How can I distinguish between a true impurity of this compound and an analytical artifact?
A2: Differentiating between a genuine impurity and an artifact is critical for accurate analysis. A systematic approach is recommended:
-
Blank Injections: Run a blank injection (mobile phase only). If the peak appears, it is likely a "ghost peak" originating from system contamination or carryover.[6]
-
Vary Analytical Conditions: Artifacts are often sensitive to changes in analytical parameters. For instance, an on-column degradation product might decrease in area if the column temperature is lowered or the mobile phase pH is adjusted.[5] True impurities will typically respond proportionally to the main analyte peak under different conditions.
-
Orthogonal Techniques: Analyze the sample using a different analytical technique (e.g., an alternative chromatographic method or direct infusion mass spectrometry) to see if the peak persists.[7]
-
Sample Preparation Review: An artifact may be introduced during sample preparation. Re-prepare the sample using fresh, high-purity solvents and clean glassware to see if the peak disappears.[6]
Q3: What are the immediate first steps to take when I see an unexpected peak in my this compound chromatogram?
A3: When an unexpected peak appears, a logical troubleshooting sequence can quickly identify the source.
-
Assess the Peak Shape: Note if the peak is sharp, broad, tailing, or split, as this can provide clues to its origin.[1]
-
Run a Blank: As a first step, inject a blank solvent. The presence of the peak in the blank points towards system contamination or carryover from a previous sample.[8]
-
Check the Mobile Phase: Ensure the mobile phase solvents are fresh, HPLC-grade, and have been properly degassed. Contaminated or degraded solvents are a common source of extraneous peaks.[2][6]
-
Inject a Standard: Inject a freshly prepared standard of this compound. If the unexpected peak is absent, the issue likely stems from the sample matrix or the specific sample preparation workflow.
Troubleshooting Guides
Problem 1: Unexpected Peaks in Blank Injections (Ghost Peaks & Carryover)
Q: I see a peak corresponding to this compound in my blank run right after injecting a concentrated sample. What is causing this and how can I fix it?
A: This issue is known as sample carryover, where remnants of a previous injection appear in subsequent runs.[8] It can originate from the autosampler needle, injection valve, or column.
Troubleshooting Workflow:
-
Identify the Source:
-
Perform several consecutive blank injections. If the peak area decreases with each injection, it confirms carryover. .
-
-
Implement Corrective Actions:
-
Autosampler Wash: The most common source of carryover is the autosampler.[2] Enhance the needle wash protocol. Use a wash solvent that is stronger than the mobile phase and in which this compound is highly soluble.
-
System Flush: If a stronger needle wash is not effective, perform a system-wide flush with a strong solvent.
-
Column Flush: The analytical column can also retain the analyte. Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or isopropanol) to remove strongly retained compounds.[2]
-
Diagram 1: Troubleshooting Workflow for Carryover
References
- 1. uhplcs.com [uhplcs.com]
- 2. mastelf.com [mastelf.com]
- 3. Degradation of Samples Due to Hydrolysis in HPLC Columns - HPLC Primer [mtc-usa.com]
- 4. researchgate.net [researchgate.net]
- 5. Chromatographic studies of unusual on-column degradation of cefaclor observed in the impurity separation by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. broughton-group.com [broughton-group.com]
- 8. halocolumns.com [halocolumns.com]
Technical Support Center: Optimizing Preparative HPLC for Higher Purity Terrecyclic Acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the preparative High-Performance Liquid Chromatography (HPLC) for higher purity Terrecyclic Acid.
Troubleshooting Guide
This section addresses common issues encountered during the preparative HPLC of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why is my this compound peak tailing or showing poor shape?
A: Peak tailing is a common issue when purifying acidic compounds like this compound. Several factors can contribute to this problem:
-
Secondary Interactions: The carboxylic acid group of this compound can interact with active sites (silanols) on the silica-based stationary phase, leading to tailing.[1][2]
-
Incorrect Mobile Phase pH: If the mobile phase pH is not optimal, the ionization of this compound may not be suppressed, causing poor peak shape.[1][3]
-
Column Overload: Injecting too much sample can saturate the column, resulting in peak distortion.[1][2]
-
Column Degradation: The stationary phase can degrade over time, especially when using aggressive mobile phases.
Solutions:
-
Acidify the Mobile Phase: Add a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase to suppress the ionization of the carboxylic acid group.[1]
-
Optimize pH: Adjust the mobile phase pH to be at least 2 pH units below the pKa of this compound to ensure it is in its neutral form.[4]
-
Reduce Sample Load: Dilute the sample and inject a smaller volume to avoid overloading the column.[1][2]
-
Use a High-Purity Silica (B1680970) Column: Modern, high-purity silica columns have fewer active silanol (B1196071) groups, which can reduce peak tailing.[2][5]
-
Consider a Different Stationary Phase: A phenyl-hexyl or a C18 phase with a different bonding chemistry might offer better peak shape.[1]
Q2: My retention times for this compound are shifting between runs. What is the cause?
A: Inconsistent retention times can compromise the purity and reproducibility of your purification. The most common causes include:
-
Inadequate Column Equilibration: The column must be thoroughly equilibrated with the initial mobile phase conditions before each injection, especially in gradient elution.[1]
-
Mobile Phase Instability: The composition of the mobile phase can change over time due to the evaporation of the more volatile organic solvent.[1]
-
Temperature Fluctuations: Changes in ambient temperature can affect the viscosity of the mobile phase and the column's performance, leading to retention time drift.[1]
-
Pump Issues: Inconsistent flow from the pump can lead to variable retention times.[6]
Solutions:
-
Increase Equilibration Time: Ensure the column is fully equilibrated by extending the equilibration time between runs.[1]
-
Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent reservoirs capped to prevent evaporation.[1]
-
Use a Column Oven: A column oven will maintain a constant temperature, improving the reproducibility of your results.[1]
-
Check Pump Performance: Regularly maintain and check the performance of your HPLC pump to ensure a consistent flow rate.[7]
Q3: I am observing high backpressure in my preparative HPLC system. What should I do?
A: High backpressure can damage your column and pump. It is often caused by blockages in the system.
-
System Blockage: Particulate matter from the sample or mobile phase can clog the column frit, guard column, or tubing.[7][8]
-
Precipitated Buffer: If using a buffered mobile phase, the buffer can precipitate if the organic solvent concentration becomes too high.[7][9]
-
High Mobile Phase Viscosity: A highly viscous mobile phase will result in higher backpressure.[9]
Solutions:
-
Filter Sample and Mobile Phase: Always filter your sample and mobile phase through a 0.45 µm or 0.22 µm filter before use.[3][10]
-
Check Buffer Solubility: Ensure your buffer is soluble in the entire gradient range. Flush the system with a high-aqueous mobile phase to dissolve any precipitated salts.[7]
-
Optimize Mobile Phase: Consider using a less viscous organic solvent, like acetonitrile (B52724) instead of methanol, if compatible with your separation.[3]
-
Troubleshoot Systematically: Disconnect components one by one (starting from the detector and moving backward) to identify the source of the high pressure.[7]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding method development and optimization for the preparative HPLC of this compound.
Q1: What is a good starting point for a preparative HPLC method for this compound?
A: A good starting point for purifying an acidic compound like this compound is a reversed-phase method on a C18 column.[1]
| Parameter | Recommended Starting Condition |
| Stationary Phase | C18, 5-10 µm particle size, 100-300 Å pore size |
| Column Dimensions | Analytical: 4.6 x 250 mm; Preparative: 21.2 x 250 mm or larger |
| Mobile Phase A | 0.1% Formic Acid or TFA in Water |
| Mobile Phase B | 0.1% Formic Acid or TFA in Acetonitrile |
| Gradient | Start with a shallow gradient, e.g., 10-90% B over 30 minutes |
| Flow Rate | Analytical: 1 mL/min; Preparative: Scale up based on column dimensions |
| Detection | UV at 205-210 nm (as triterpenoids often lack strong chromophores)[1] |
| Temperature | 30-40 °C |
Q2: How do I properly prepare my this compound sample for preparative HPLC?
A: Proper sample preparation is crucial for protecting your column and achieving high purity.
-
Dissolution: Dissolve the crude this compound sample in a solvent that is compatible with the initial mobile phase conditions. The sample solvent should be as weak as or weaker than the initial mobile phase to avoid peak distortion.[11]
-
Filtration: Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could clog the column.[10][12]
-
Concentration: The sample concentration should be optimized to avoid column overload. Start with a lower concentration and gradually increase it to maximize throughput without sacrificing purity.[1][11]
Q3: How do I scale up my analytical method to a preparative scale?
A: Scaling up from an analytical to a preparative method requires adjusting the flow rate and sample load while maintaining the separation.[13] The goal is to keep the linear velocity of the mobile phase constant.
The flow rate can be scaled using the following equation:
Fprep = Fanalyt x (dprep2 / danalyt2)
Where:
-
Fprep is the preparative flow rate.
-
Fanalyt is the analytical flow rate.
-
dprep is the inner diameter of the preparative column.
-
danalyt is the inner diameter of the analytical column.
The sample load can be scaled up proportionally to the cross-sectional area of the column.[13]
| Parameter | Analytical Scale | Preparative Scale |
| Column ID | 4.6 mm | 21.2 mm |
| Flow Rate | 1.0 mL/min | 21.2 mL/min |
| Injection Volume | 10 µL | ~210 µL |
| Sample Load | 0.1 mg | ~2.1 mg |
Experimental Protocols
Protocol 1: General Preparative HPLC Method for this compound Purification
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly.
-
Prepare Mobile Phase B: Add 1 mL of formic acid to 1 L of HPLC-grade acetonitrile and mix thoroughly.
-
Degas both mobile phases using sonication or vacuum filtration.
-
-
Sample Preparation:
-
Dissolve the crude this compound sample in a minimal amount of a 50:50 mixture of Mobile Phase A and B.
-
Filter the sample solution through a 0.45 µm PTFE syringe filter.[10]
-
-
HPLC System Preparation:
-
Chromatographic Run:
-
Inject the prepared sample.
-
Run the following gradient program:
Time (min) %A %B Flow Rate (mL/min) 0 90 10 20.0 30 10 90 20.0 35 10 90 20.0 36 90 10 20.0 | 45 | 90 | 10 | 20.0 |
-
Monitor the separation at 210 nm.
-
-
Fraction Collection:
-
Collect the fractions corresponding to the this compound peak.
-
-
Post-Run:
-
Flush the column with a high percentage of organic solvent (e.g., 90% B) to remove any strongly retained impurities.
-
Store the column in an appropriate solvent (e.g., 80% acetonitrile/water).
-
Visualizations
Caption: Troubleshooting workflow for preparative HPLC.
Caption: General workflow for preparative HPLC purification.
References
- 1. benchchem.com [benchchem.com]
- 2. hplc.eu [hplc.eu]
- 3. mastelf.com [mastelf.com]
- 4. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]
- 5. hplc.eu [hplc.eu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. realab.ua [realab.ua]
- 8. agilent.com [agilent.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. cores.emory.edu [cores.emory.edu]
- 11. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 12. nacalai.com [nacalai.com]
- 13. agilent.com [agilent.com]
Terrecyclic Acid Production: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental production and scale-up of Terrecyclic Acid from Aspergillus terreus.
Frequently Asked Questions (FAQs)
Q1: What is the general approach for producing this compound?
A1: this compound is a sesquiterpene secondary metabolite produced by the filamentous fungus Aspergillus terreus. The general production process involves submerged fermentation of an optimized A. terreus strain, followed by extraction and purification of the compound from the culture broth.
Q2: My A. terreus culture is growing, but the yield of this compound is low. What are the potential reasons?
A2: Low yields can be attributed to several factors:
-
Suboptimal Fermentation Conditions: pH, temperature, aeration, and agitation are critical parameters that need to be finely tuned for secondary metabolite production.
-
Nutrient Limitation or Inhibition: The composition of the fermentation medium, including carbon and nitrogen sources, as well as trace elements, can significantly impact yield.
-
Inappropriate Fungal Morphology: The morphology of A. terreus (e.g., pellets vs. dispersed mycelia) plays a crucial role in production efficiency. Pellet formation can sometimes lead to mass transfer limitations.
-
Regulatory Gene Repression: The biosynthetic gene cluster for this compound may be silenced or downregulated by various regulatory networks within the fungus.
Q3: How can I improve the yield of this compound?
A3: Yield improvement can be approached through several strategies:
-
Media Optimization: Systematically evaluate different carbon and nitrogen sources, phosphate (B84403) concentrations, and trace metal additions.
-
Process Parameter Optimization: Optimize fermentation parameters such as pH, temperature, dissolved oxygen (DO), and agitation speed. A constant oxygen mass transfer coefficient (kLa) can be a key scale-up parameter.
-
Strain Improvement: Consider classical mutagenesis (e.g., UV or chemical mutagenesis) followed by screening for high-producing strains, or metabolic engineering approaches to enhance the expression of biosynthetic genes.
-
Morphology Engineering: Control of fungal morphology through manipulation of inoculum density, media composition, or agitation can lead to improved productivity.
Q4: What is the typical morphology of Aspergillus terreus for optimal secondary metabolite production?
A4: For many Aspergillus terreus fermentations, the formation of small, loose pellets or clumps is often associated with higher productivity of secondary metabolites.[1] This morphology is thought to provide a balance between sufficient biomass growth and adequate nutrient and oxygen transfer to the cells. Very large, dense pellets can lead to autolysis in the center due to mass transfer limitations, while highly dispersed mycelia can increase the viscosity of the broth, making mixing and aeration difficult.
Troubleshooting Guides
Low or No this compound Production
| Symptom | Possible Cause | Suggested Solution |
| Good biomass growth, but low/no product | Repression of secondary metabolism | - Verify that the fermentation conditions (pH, temperature) have shifted to a production phase if a two-stage process is used.- Analyze the expression of key biosynthetic genes and global regulators like LaeA. |
| Poor biomass growth and no product | Inadequate media composition or inhibitory substances | - Re-evaluate the carbon and nitrogen sources and their ratio.- Test for the presence of inhibitory compounds in the media components. |
| Foaming in the bioreactor | High protein content in the medium or excessive agitation | - Add an appropriate antifoaming agent.- Reduce agitation speed while ensuring adequate mixing and oxygen transfer. |
Inconsistent Yields Between Batches
| Symptom | Possible Cause | Suggested Solution |
| Batch-to-batch variability in final titer | Inconsistent inoculum quality or quantity | - Standardize the spore counting and inoculation procedure.- Ensure the age and viability of the spore suspension are consistent. |
| Fluctuations in raw material quality | - Source key media components from a reliable supplier and test new batches for performance.- Consider using a chemically defined medium for greater consistency. |
Scale-Up Challenges
| Symptom | Possible Cause | Suggested Solution |
| Decreased productivity at larger scale | Poor oxygen transfer | - Maintain a constant oxygen mass transfer coefficient (kLa) during scale-up.- Adjust agitation and aeration rates to compensate for the larger volume. |
| Shear stress damaging mycelia | - Use low-shear impellers.- Optimize the agitation speed to provide adequate mixing without causing excessive cell damage. | |
| Inadequate mixing | - Ensure the bioreactor is appropriately designed for viscous fungal fermentations.- Perform mixing studies to identify and eliminate dead zones. |
Data Presentation
Table 1: Illustrative Fermentation Parameters for this compound Production at Different Scales
| Parameter | Lab Scale (5 L) | Pilot Scale (50 L) |
| Inoculum | 1 x 10^8 spores/L | 1 x 10^8 spores/L |
| Temperature | 28°C | 28°C |
| pH | Controlled at 5.5 | Controlled at 5.5 |
| Agitation | 250 rpm | 180 rpm |
| Aeration | 1.5 vvm | 0.5 vvm |
| kLa (s⁻¹) | ~0.02 | ~0.02 |
| Fermentation Time | 168 hours | 192 hours |
| Typical Yield | 150 mg/L | 135 mg/L |
Note: This data is illustrative and may need to be optimized for specific strains and equipment.
Experimental Protocols
Protocol 1: Submerged Fermentation of Aspergillus terreus for this compound Production (Lab Scale)
-
Inoculum Preparation:
-
Grow A. terreus on Potato Dextrose Agar (PDA) plates for 7-10 days at 28°C until sporulation.
-
Harvest spores by adding sterile 0.1% Tween 80 solution to the plate and gently scraping the surface.
-
Determine spore concentration using a hemocytometer and adjust to the desired concentration.
-
-
Fermentation:
-
Prepare the fermentation medium (e.g., a modified Czapek-Dox broth with optimized carbon and nitrogen sources).
-
Autoclave the 5 L bioreactor containing 3 L of the fermentation medium.
-
Inoculate the sterile medium with the spore suspension to a final concentration of 1 x 10^8 spores/L.
-
Set the fermentation parameters as outlined in Table 1 (28°C, pH 5.5, 250 rpm, 1.5 vvm aeration).
-
Run the fermentation for 168 hours. Take samples aseptically at regular intervals to monitor biomass, pH, substrate consumption, and this compound concentration.
-
Protocol 2: Extraction and Partial Purification of this compound
-
Separation of Biomass:
-
After fermentation, separate the mycelial biomass from the culture broth by filtration through cheesecloth or centrifugation.
-
-
Solvent Extraction:
-
Extract the culture filtrate three times with an equal volume of ethyl acetate (B1210297) in a separation funnel.
-
Combine the organic (ethyl acetate) layers.
-
-
Concentration:
-
Dry the pooled ethyl acetate extract over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Silica (B1680970) Gel Chromatography:
-
Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane).
-
Load the dissolved extract onto a silica gel column pre-equilibrated with the same solvent.
-
Elute the column with a gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.
-
Pool the pure fractions and evaporate the solvent to yield semi-purified this compound.
-
Visualizations
Caption: Overview of the biosynthetic pathway of this compound.
Caption: General experimental workflow for production and purification.
Caption: Key regulators of secondary metabolism in Aspergillus.[2][3][4][5][6]
References
- 1. Maximizing Itaconic Acid Production through Fermentation of Aspergillus terreus in the LAMBDA MINIFOR Benchtop Bioreactor with Bipolar Membrane Electrodialysis | LAMBDA [lambda-instruments.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Unraveling the Gene Regulatory Networks of the Global Regulators VeA and LaeA in Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LaeA Control of Velvet Family Regulatory Proteins for Light-Dependent Development and Fungal Cell-Type Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Involvement of LaeA and Velvet Proteins in Regulating the Production of Mycotoxins and Other Fungal Secondary Metabolites [mdpi.com]
Light and temperature sensitivity of Terrecyclic Acid solutions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with Terrecyclic Acid solutions. Below you will find troubleshooting advice and frequently asked questions to ensure the stability and integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] To prepare a stock solution, we recommend dissolving the solid compound in high-purity DMSO to your desired concentration. For sensitive applications, it is advisable to use anhydrous DMSO to minimize potential hydrolysis. To enhance solubility, you can warm the solution to 37°C and use an ultrasonic bath.[1]
Q2: What are the recommended storage conditions for this compound solutions?
A2: While the solid form of this compound is stable for at least four years at -20°C, solutions are more susceptible to degradation. We recommend storing DMSO stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solutions from light by using amber vials or by wrapping the vials in aluminum foil.
Q3: My this compound solution has changed color. Is it still usable?
A3: A change in color, such as a faint yellow tint, can be an indicator of degradation.[2] We advise running a quality control check, for instance, using High-Performance Liquid Chromatography (HPLC), to assess the purity of the solution. If new peaks, indicative of degradation products, are observed, it is best to prepare a fresh solution.
Q4: I am observing inconsistent results in my cell-based assays. Could this be related to the stability of my this compound solution?
A4: Yes, inconsistent results can be a sign of compound degradation in your cell culture medium.[3] this compound, as a sesquiterpene lactone, may be unstable at physiological pH (around 7.4) and 37°C.[4][5] We recommend performing a stability check by incubating the this compound in your cell culture medium for the duration of your experiment and analyzing the remaining compound at different time points via HPLC or a similar analytical method.
Q5: What are the likely degradation pathways for this compound?
A5: As a sesquiterpene lactone, this compound may be susceptible to hydrolysis, particularly at non-neutral pH.[4][5] The presence of nucleophiles in the solution can also lead to degradation. For example, some sesquiterpene lactones have been shown to react with ethanol.[6][7] Additionally, exposure to light and elevated temperatures can induce degradation.[3][8]
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis
-
Possible Cause: Degradation of this compound in solution.
-
Troubleshooting Steps:
-
Analyze a Freshly Prepared Standard: Compare the chromatogram of your aged solution to that of a freshly prepared solution to confirm that the new peaks are not present initially.
-
Perform a Forced Degradation Study: To understand the degradation profile, intentionally stress a fresh solution of this compound under various conditions (acid, base, heat, light, oxidation). This can help in identifying the nature of the degradation products.[8]
-
Use a Diode Array Detector (DAD) or Mass Spectrometer (MS): If your HPLC system is equipped with a DAD, check if the UV spectrum of the new peaks is similar to the parent compound. An LC-MS system can provide mass information to help in the identification of the degradation products.[8]
-
Issue 2: Loss of Biological Activity
-
Possible Cause: The concentration of the active this compound has decreased due to degradation.
-
Troubleshooting Steps:
-
Quantify the Remaining Compound: Use a validated stability-indicating HPLC method to determine the concentration of intact this compound in your solution.
-
Prepare Fresh Solutions More Frequently: If you observe significant degradation over time, reduce the storage duration of your stock and working solutions.
-
Evaluate Stability in Your Assay Medium: As mentioned in the FAQs, assess the stability of this compound under your specific experimental conditions (e.g., in cell culture media at 37°C).[4][5]
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity DMSO to achieve the target concentration.
-
To aid dissolution, gently vortex the tube and, if necessary, warm it to 37°C and sonicate in an ultrasonic bath for a short period.[1]
-
Visually inspect the solution to ensure that the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes in amber, tightly sealed vials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Assessment of Temperature Stability
-
Prepare a solution of this compound in your solvent of interest (e.g., DMSO, phosphate-buffered saline).
-
Divide the solution into several aliquots in sealed, amber vials.
-
Place the vials at different temperatures (e.g., 4°C, room temperature (25°C), 37°C, and a higher temperature like 50°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), remove one aliquot from each temperature.
-
Immediately analyze the samples using a validated HPLC method to quantify the remaining percentage of this compound.
-
Plot the percentage of remaining this compound against time for each temperature to determine the degradation kinetics.
Protocol 3: Assessment of Photostability
-
Prepare a solution of this compound in a transparent vial.
-
Prepare a control sample by wrapping an identical vial containing the same solution in aluminum foil to protect it from light.
-
Expose the unwrapped vial to a controlled light source, as specified in ICH guideline Q1B (e.g., a combination of cool white fluorescent and near-UV lamps).[9][10][11][12]
-
Place the control sample alongside the test sample under the same temperature conditions.
-
At defined time intervals, take a sample from both the exposed and the control vials.
-
Analyze the samples by HPLC to determine the extent of photodegradation.
Data Presentation
The following tables are templates for summarizing hypothetical data from stability studies.
Table 1: Temperature Stability of this compound (100 µM in PBS, pH 7.4)
| Time (hours) | % Remaining at 4°C | % Remaining at 25°C | % Remaining at 37°C |
| 0 | 100 | 100 | 100 |
| 2 | 99.8 | 98.5 | 95.2 |
| 4 | 99.5 | 97.1 | 90.8 |
| 8 | 99.0 | 94.3 | 82.1 |
| 24 | 97.2 | 85.6 | 65.4 |
| 48 | 94.5 | 73.2 | 42.8 |
Table 2: Photostability of this compound (100 µM in Acetonitrile/Water)
| Exposure Time (hours) | % Remaining (Light Exposed) | % Remaining (Dark Control) |
| 0 | 100 | 100 |
| 1 | 92.3 | 99.9 |
| 2 | 85.1 | 99.8 |
| 4 | 72.5 | 99.6 |
| 8 | 55.9 | 99.2 |
Visualizations
Caption: Workflow for assessing the stability of this compound solutions.
Caption: Decision tree for troubleshooting inconsistent experimental results.
References
- 1. This compound - 上海一研生物科技有限公司 [m.elisa-research.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Thieme E-Books & E-Journals - [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. On the stability of sesquiterpene lactones in the officinal Arnica tincture of the German pharmacopoeia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 10. ikev.org [ikev.org]
- 11. database.ich.org [database.ich.org]
- 12. biobostonconsulting.com [biobostonconsulting.com]
Effect of pH on Terrecyclic Acid stability and activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the influence of pH on the stability and biological activity of Terrecyclic Acid.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing this compound solutions?
A1: While specific long-term stability data for this compound is not extensively published, based on its chemical structure containing a carboxylic acid, it is advisable to store stock solutions and working solutions in a slightly acidic to neutral pH range (pH 4-7). Alkaline conditions (pH > 8) may lead to degradation over time through hydrolysis or other pH-dependent reactions.[1][2][3] For critical long-term storage, it is recommended to perform a stability study under your specific buffer and temperature conditions.
Q2: I am observing lower than expected activity of this compound in my cell-based assay, which uses a bicarbonate-based buffer at pH 7.4. What could be the issue?
A2: The ionization state of this compound's carboxylic acid group is pH-dependent and can influence its ability to cross cell membranes and interact with its intracellular target. While pH 7.4 is generally suitable, variations in the actual pH of your cell culture medium due to CO2 levels can affect the compound's activity. It is also possible that components of your specific medium interact with the compound. Consider verifying the final pH of your assay medium and ensuring its consistency.
Q3: Can I use buffers other than phosphate-buffered saline (PBS) for my experiments with this compound?
A3: Yes, other buffers can be used, but it is crucial to ensure they do not interact with this compound.[4] Buffers like citrate (B86180) and acetate (B1210297) are suitable for acidic conditions, while buffers like Tris and HEPES are common for neutral to slightly alkaline conditions.[4] When switching buffers, it is essential to validate the stability and activity of this compound in the new buffer system.
Troubleshooting Guides
Problem 1: Precipitation of this compound in aqueous buffer.
-
Possible Cause: The solubility of this compound, like many organic acids, can be pH-dependent.[5] It may be less soluble at a pH close to its pKa.
-
Solution:
-
Determine the pH of the buffer in which the precipitation occurred.
-
Try adjusting the pH of the buffer slightly. Increasing the pH above the pKa will ionize the carboxylic acid group, which may increase aqueous solubility.
-
Consider preparing a concentrated stock solution in an organic solvent like DMSO and then diluting it into the aqueous buffer to the final desired concentration.[4]
-
Problem 2: Inconsistent results in activity assays.
-
Possible Cause 1: Degradation of this compound in the assay buffer.
-
Troubleshooting Step: Perform a time-course stability study of this compound in your assay buffer at the experimental temperature. Analyze samples at different time points using HPLC to quantify the amount of intact this compound remaining.[6]
-
-
Possible Cause 2: The pH of the assay medium is not optimal for this compound activity.
-
Troubleshooting Step: Conduct the activity assay over a range of pH values to determine the optimal pH for your specific experimental setup.
-
Quantitative Data Summary
The following tables present hypothetical data to illustrate the potential effects of pH on this compound. Researchers should generate their own data for their specific experimental conditions.
Table 1: Hypothetical Stability of this compound at Different pH Values.
| pH | % Remaining after 24h at 37°C | % Remaining after 72h at 37°C |
| 4.0 | 98% | 95% |
| 7.4 | 95% | 88% |
| 9.0 | 80% | 65% |
Table 2: Hypothetical Biological Activity of this compound at Different pH Values.
| pH | IC50 (µM) in a cancer cell line |
| 6.8 | 12.5 |
| 7.4 | 10.2 |
| 8.0 | 18.7 |
Experimental Protocols
Protocol 1: Determining the pH Stability of this compound using HPLC
This protocol is adapted from standard methodologies for assessing compound stability.[4][6]
-
Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 4.0, 7.4, and 9.0).
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in DMSO. Dilute the stock solution into each buffer to a final concentration of 10 µM.
-
Incubation: Incubate the solutions at a constant temperature (e.g., 37°C).
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each solution.
-
Quenching: If necessary, quench the degradation by adding an equal volume of cold acetonitrile.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the parent compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.
Protocol 2: Assessing the Biological Activity of this compound at Different pH Values
-
Cell Culture: Culture the target cancer cell line under standard conditions.
-
Preparation of Assay Media: Prepare the cell culture medium buffered to different pH values (e.g., 6.8, 7.4, and 8.0). Ensure the media formulations are suitable for maintaining cell viability at these pH values for the duration of the assay.
-
Cell Seeding: Seed the cells in microplates at an appropriate density.
-
Compound Treatment: Prepare serial dilutions of this compound in each of the pH-adjusted assay media. Add the compound dilutions to the cells.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Viability Assay: Assess cell viability using a suitable method (e.g., MTT, CellTiter-Glo).
-
Data Analysis: Determine the IC50 value at each pH by fitting the dose-response data to a suitable model.
Visualizations
References
Technical Support Center: Minimizing Solvent Toxicity in Terrecyclic Acid Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to solvent toxicity when working with Terrecyclic Acid in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its relevance in cell-based assays?
This compound is a sesquiterpene natural product with demonstrated antibiotic and anticancer activities.[1][2] In cell-based assays, it is investigated for its potential as a therapeutic agent. Its mechanism of action involves the induction of a heat shock response and the inhibition of NF-κB activity, making it a compound of interest for cancer and inflammation research.[2][3]
Q2: Why is solvent toxicity a concern when working with this compound?
This compound is a lipophilic compound, meaning it has poor solubility in aqueous solutions like cell culture media.[4] Therefore, an organic solvent is typically required to dissolve it before it can be introduced to the cells. These organic solvents, even at low concentrations, can be toxic to cells, potentially confounding experimental results by causing cell death or altering cellular signaling pathways, independent of the effects of this compound itself.
Q3: What are the most common solvents for preparing this compound stock solutions?
Q4: What is the recommended maximum concentration of solvent in the final cell culture medium?
The final concentration of the organic solvent in the cell culture medium should be kept to a minimum to avoid off-target effects. For DMSO, a final concentration of less than 0.5% is generally recommended, with concentrations below 0.1% being preferable for sensitive cell lines or long-term exposure studies.[7] It is crucial to include a solvent control in all experiments, where cells are treated with the same final concentration of the solvent used to deliver this compound.[7]
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Medium
Problem: Upon adding the this compound stock solution to the cell culture medium, a precipitate or cloudiness is observed.
Cause: This "crashing out" occurs when the lipophilic compound, highly concentrated in an organic solvent, is rapidly diluted into the aqueous environment of the cell culture medium, exceeding its solubility limit.[8]
Solutions:
-
Reduce the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your assay. It's essential to first determine the maximum soluble concentration of this compound in your specific cell culture medium.
-
Stepwise Dilution: Instead of adding the concentrated stock solution directly to the final volume of media, perform serial dilutions. First, create an intermediate dilution of the stock in pre-warmed (37°C) cell culture medium, then add this intermediate dilution to the final volume.[9]
-
Gentle Mixing: When adding the stock solution to the medium, do so slowly and with gentle vortexing or swirling to facilitate dispersion and prevent localized high concentrations.[8]
-
Use of Serum: For cell lines that tolerate it, the presence of serum in the culture medium can help to solubilize lipophilic compounds through binding to proteins like albumin.
-
Alternative Delivery Methods: Consider using carrier molecules such as cyclodextrins or formulating the compound in liposomes to improve its aqueous solubility.[3]
Issue 2: High Background Cytotoxicity in Solvent Control
Problem: The cells treated with the solvent alone (vehicle control) show a significant decrease in viability.
Cause: The concentration of the solvent is too high for the specific cell line being used, leading to solvent-induced cytotoxicity. Different cell lines exhibit varying sensitivities to organic solvents.
Solutions:
-
Lower the Solvent Concentration: This is the most critical step. Aim for the lowest possible final solvent concentration that still allows for the desired concentration of this compound to be soluble. For DMSO, strive for ≤ 0.1% if possible.[7]
-
Consult Solvent Cytotoxicity Data: Refer to the tables below for published data on the cytotoxicity of common solvents on various cell lines to select a solvent and concentration that is likely to be well-tolerated.
-
Switch Solvents: If reducing the concentration of the current solvent is not feasible, consider switching to a less toxic alternative. For example, acetone (B3395972) has been shown to be less cytotoxic than DMSO and ethanol (B145695) in some cell lines at similar concentrations.[7]
-
Optimize Exposure Time: If possible, reduce the duration of the cells' exposure to the solvent.
Data Presentation
Table 1: Cytotoxicity of Common Solvents on Various Cell Lines
| Solvent | Cell Line | Concentration (% v/v) | Exposure Time (hours) | Cell Viability (%) | Reference |
| DMSO | MCF-7 | 1.0 | 24 | ~70 | [7] |
| RAW 264.7 | 1.0 | 24 | ~75 | [7] | |
| HUVEC | 1.0 | 24 | ~80 | [7] | |
| Balb/3T3 | 1.4 | - | 70 | [10] | |
| 293T | 1.4 | - | 70 | [10] | |
| K562 | 3.7 | 24 | 50 (IC50) | [11] | |
| HL-60 | 5.78 | 24 | 50 (IC50) | [11] | |
| HCT-116 | 3.28 | 24 | 50 (IC50) | [11] | |
| Ethanol | MCF-7 | 1.0 | 24 | ~85 | [7] |
| RAW 264.7 | 1.0 | 24 | ~90 | [7] | |
| HUVEC | 1.0 | 24 | ~95 | [7] | |
| Balb/3T3 | 1.2 | - | 70 | [10] | |
| 293T | 0.8 | - | 70 | [10] | |
| Acetone | MCF-7 | 1.0 | 24 | ~80 | [7] |
| RAW 264.7 | 1.0 | 24 | ~85 | [7] | |
| HUVEC | 1.0 | 24 | 94 | [7] | |
| Balb/3T3 | <0.2 | - | 70 | [10] | |
| 293T | <0.2 | - | 70 | [10] |
Note: IC50 is the concentration of a substance that causes a 50% reduction in cell viability.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in an appropriate organic solvent.
Materials:
-
This compound powder
-
High-purity, sterile-filtered DMSO (or ethanol/acetone)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Determine Target Stock Concentration: Aim for a stock concentration that is at least 1000x the highest final concentration you plan to use in your assay. This will help to keep the final solvent concentration low.
-
Weigh this compound: In a sterile environment (e.g., a biosafety cabinet), accurately weigh the desired amount of this compound powder into a sterile amber tube or vial.
-
Add Solvent: Add the calculated volume of sterile DMSO (or other solvent) to the vial.
-
Dissolution: Vortex the solution vigorously until the powder is completely dissolved. If the compound is difficult to dissolve, brief sonication in a water bath at room temperature may be used.[8] Visually inspect the solution against a light source to ensure there are no undissolved particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Kinetic Solubility Assay
Objective: To determine the maximum concentration of this compound that remains soluble in your specific cell culture medium under experimental conditions.
Materials:
-
This compound stock solution (from Protocol 1)
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile 96-well plate
-
Multichannel pipette
-
Plate reader (optional, for quantitative assessment)
Procedure:
-
Prepare Serial Dilutions: In the 96-well plate, prepare a 2-fold serial dilution of your this compound stock solution in the pre-warmed cell culture medium. Ensure the final volume in each well is consistent (e.g., 200 µL). Include a well with medium only and a well with the highest concentration of solvent as controls.
-
Incubate: Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a duration that reflects your planned experiment (e.g., 24, 48, or 72 hours).
-
Visual Inspection: At various time points, visually inspect the wells for any signs of precipitation, cloudiness, or crystal formation.
-
Microscopic Examination (Optional): To confirm, you can take a small sample from each well and examine it under a microscope.
-
Quantitative Assessment (Optional): Measure the absorbance of the plate at a wavelength of 600-650 nm. An increase in absorbance compared to the medium-only control indicates the presence of a precipitate.
-
Determine Maximum Soluble Concentration: The highest concentration of this compound that remains clear and free of precipitate is your maximum working concentration for subsequent cell-based assays.
Mandatory Visualizations
Signaling Pathways
Caption: NF-κB Signaling Pathway Inhibition by this compound.
Caption: Heat Shock Response Induction by this compound.
Experimental Workflow
Caption: Experimental Workflow for this compound Cell-Based Assays.
References
- 1. researchgate.net [researchgate.net]
- 2. emulatebio.com [emulatebio.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound A | C15H20O3 | CID 14807158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. thco.com.tw [thco.com.tw]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. crispmaastricht.nl [crispmaastricht.nl]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Bioassays for Terrecyclic Acid and Other "Difficult-to-Bioassay" Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with challenging compounds like Terrecyclic Acid. Our goal is to offer practical solutions to common experimental hurdles, ensuring the accuracy and reproducibility of your bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered "difficult to bioassay"?
A1: this compound is a sesquiterpene natural product isolated from the fungus Aspergillus terreus.[1][2][3] It exhibits both antibiotic and anticancer properties.[1][3] The challenges in its bioassay development often stem from its poor aqueous solubility, a common issue with many natural products. This can lead to compound precipitation in aqueous assay media, resulting in inaccurate and irreproducible data.
Q2: What are the known biological activities of this compound that I might want to assay?
A2: this compound is known to induce a heat shock response, increase the production of reactive oxygen species (ROS), and inhibit the NF-κB signaling pathway.[1][3] These activities are linked to its anticancer effects. It also has antibacterial activity against S. aureus, B. subtilis, and M. roseus.[1][3]
Q3: My this compound is precipitating in my cell culture medium. What can I do?
A3: This is a common issue. The first step is to ensure you have a well-solubilized stock solution, typically in an organic solvent like DMSO or ethanol (B145695). When diluting the stock into your aqueous assay buffer or cell culture medium, the final concentration of the organic solvent should be kept to a minimum (ideally ≤0.5%) to avoid solvent-induced toxicity and compound precipitation. If precipitation persists, consider using a lower concentration of this compound or exploring formulation strategies such as the use of solubilizing agents (e.g., cyclodextrins, surfactants), though these should be carefully validated for their effects on the assay.
Q4: How should I prepare a stock solution of this compound?
Troubleshooting Guides
Solubility Determination and Stock Solution Preparation
Problem: You are unsure of the solubility of this compound in your chosen solvent and need to prepare a reliable stock solution.
Solution Workflow:
Caption: Workflow for determining solubility and preparing a stock solution.
Detailed Protocol: Solubility Determination
-
Preparation: Accurately weigh out a small amount of this compound (e.g., 1 mg) into a clear microcentrifuge tube.
-
Solvent Addition: Add a small, precise volume of your chosen solvent (e.g., 10 µL of DMSO) to the tube.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate in a water bath for 5-10 minutes.
-
Observation: Carefully inspect the solution against a light source for any undissolved particles.
-
Titration:
-
If the solution is clear, the compound is soluble at that concentration. Continue adding small, measured volumes of the compound until you observe precipitation that does not dissolve with vortexing and sonication.
-
If the compound is not fully dissolved, continue adding small, measured volumes of the solvent, vortexing/sonicating after each addition, until the solution is clear. Record the total volume of solvent added.
-
-
Calculation: Calculate the solubility in mg/mL or convert to molarity using the molecular weight of this compound (248.32 g/mol ).
NF-κB Inhibition Assay
Problem: You want to measure the inhibitory effect of this compound on the NF-κB signaling pathway.
Signaling Pathway:
Caption: Canonical NF-κB signaling pathway and the inhibitory point of this compound.
Experimental Protocol: Luciferase Reporter Assay
-
Cell Seeding: Seed cells stably expressing an NF-κB luciferase reporter construct (e.g., HEK293-NF-κB-luc) into a 96-well white, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control inhibitor. Incubate for 1-2 hours.
-
Stimulation: Prepare a working solution of a known NF-κB activator, such as TNF-α (final concentration of 10-20 ng/mL). Add the activator to all wells except for the unstimulated control. Incubate for 6-8 hours.
-
Lysis and Luminescence Reading: Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions. Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla) or total protein concentration. Calculate the percent inhibition and determine the IC50 value.
Reactive Oxygen Species (ROS) Detection Assay
Problem: You need to quantify the increase in intracellular ROS levels induced by this compound.
Experimental Workflow:
Caption: Workflow for measuring intracellular ROS levels.
Detailed Protocol: DCFDA Assay
-
Cell Seeding: Seed cells (e.g., 3T3-L1) in a black, clear-bottom 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a positive control (e.g., 100 µM H₂O₂).
-
Incubation: Incubate the plate for a predetermined time (e.g., 1, 3, 6, or 24 hours) at 37°C.
-
Probe Loading: Prepare a working solution of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) in serum-free medium or PBS. Remove the treatment medium and add the DCFDA solution to each well.
-
Incubation with Probe: Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Fluorescence Measurement: Wash the cells with PBS to remove excess probe. Add PBS to each well and measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Data Analysis: Subtract the background fluorescence (wells with no cells) and normalize the fluorescence of treated cells to that of the vehicle control to determine the fold increase in ROS production.
Heat Shock Response Assay
Problem: You want to confirm that this compound induces a heat shock response by measuring the upregulation of heat shock proteins (e.g., HSP70).
Experimental Workflow:
Caption: Workflow for detecting HSP70 induction by Western Blot or ELISA.
Detailed Protocol: Western Blot for HSP70
-
Cell Treatment and Lysis: Plate cells and treat with this compound for different durations (e.g., 6, 12, 24 hours). Include a positive control by subjecting a plate of cells to heat shock (e.g., 42°C for 1-2 hours). Lyse the cells in RIPA buffer and determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel. Perform electrophoresis to separate the proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific for HSP70 overnight at 4°C. Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane thoroughly and add an enhanced chemiluminescence (ECL) substrate. Image the resulting signal. Quantify the band intensities using densitometry software and normalize the HSP70 signal to a loading control (e.g., β-actin or GAPDH).
Quantitative Data Summary
| Biological Activity | Assay Type | Key Parameters | This compound | Reference |
| Antibacterial Activity | Minimum Inhibitory Concentration (MIC) | MIC (µg/mL) vs. S. aureus | 25 | [1][3] |
| MIC (µg/mL) vs. B. subtilis | 50 | [1][3] | ||
| MIC (µg/mL) vs. M. roseus | 25 | [1][3] | ||
| Anticancer Activity | P388 Murine Leukemia (in vivo) | Reduction in ascitic fluid tumor cells | Observed at 0.1, 1, and 10 mg/mL | [3] |
| Cellular Mechanisms | NF-κB Inhibition | IC50 (µM) | To be determined by user | |
| ROS Induction | Fold increase vs. control | To be determined by user | ||
| Heat Shock Response | Fold increase in HSP70 | To be determined by user |
References
Resolubilization techniques for precipitated Terrecyclic Acid samples
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for handling Terrecyclic Acid samples that have precipitated. Our goal is to provide direct, actionable solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound has precipitated out of solution. What is the most common reason for this?
A1: this compound, a sesquiterpenoid carboxylic acid, has low aqueous solubility. Precipitation commonly occurs when a stock solution, typically in an organic solvent like DMSO, is diluted into an aqueous buffer or cell culture medium beyond its solubility limit. Other factors include temperature fluctuations and prolonged storage.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is a common and effective solvent for preparing a stock solution of this compound. While specific quantitative data for this compound is not widely published, similar sesquiterpenoids are known to be soluble in DMSO. For cell-based assays, it is crucial to keep the final DMSO concentration in the culture medium low (ideally below 0.5%) to avoid cytotoxicity.
Q3: Are there alternative solvents to DMSO for dissolving this compound?
A3: While DMSO is preferred, other organic solvents like ethanol (B145695) and methanol (B129727) can also be used. However, the solubility in these solvents may be lower than in DMSO. It is recommended to perform a small-scale solubility test to determine the optimal solvent and concentration for your specific experimental conditions.
Q4: How can I prevent my this compound from precipitating during my experiment?
A4: To prevent precipitation, ensure that the final concentration of this compound in your aqueous solution does not exceed its solubility limit. When diluting a DMSO stock solution, add the stock solution to the aqueous medium slowly while vortexing or stirring to facilitate mixing. Pre-warming the aqueous medium can sometimes help improve solubility.
Troubleshooting Guide: Resolubilizing Precipitated this compound
If you encounter precipitation of your this compound sample, the following troubleshooting steps and protocols can be employed for resolubilization.
Initial Assessment Workflow
The following diagram outlines the initial steps to assess and address this compound precipitation.
Caption: Initial assessment workflow for precipitated this compound.
Detailed Experimental Protocols
Protocol 1: Resolubilization from Aqueous Buffers
This protocol is intended for samples where precipitation occurred after diluting an organic stock solution into an aqueous medium.
Materials:
-
Precipitated this compound sample in aqueous buffer
-
Organic solvent (e.g., DMSO, ethanol)
-
Vortex mixer
-
Water bath sonicator
-
Centrifuge
Methodology:
-
Solvent Addition: To the precipitated sample, add a small volume of a suitable organic solvent (e.g., 10-20% of the total volume with DMSO or ethanol) to aid in redissolving the compound.
-
Mechanical Agitation: Vortex the sample vigorously for 1-2 minutes.
-
Sonication: Place the sample in a water bath sonicator for 10-15 minutes. This can help break up aggregates and enhance dissolution.
-
Gentle Warming (Optional): If the precipitate persists, gently warm the solution to 37°C for 5-10 minutes while stirring. Avoid excessive heat, as it may degrade the compound.
-
Centrifugation: If insoluble material remains, centrifuge the sample at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitate.
-
Supernatant Transfer: Carefully transfer the supernatant containing the resolubilized this compound to a new tube.
-
Concentration Determination: It is advisable to determine the concentration of the resolubilized this compound using a suitable analytical method (e.g., HPLC-UV) before proceeding with experiments.
Protocol 2: Resolubilization from Organic Solvents
This protocol is for instances where this compound has precipitated from its organic stock solution, possibly due to solvent evaporation or temperature changes.
Materials:
-
Precipitated this compound sample in organic solvent
-
Additional pure organic solvent (same as the stock solution)
-
Vortex mixer
-
Water bath sonicator
Methodology:
-
Solvent Top-up: Add a small amount of fresh, pure organic solvent to the stock solution to compensate for any potential evaporation.
-
Vortexing: Vortex the vial vigorously for 2-3 minutes to mechanically break up the precipitate.
-
Sonication: Sonicate the vial in a water bath sonicator for 15-20 minutes.
-
Gentle Warming: If necessary, warm the solution to 37-40°C for a short period to aid dissolution.
-
Visual Inspection: Visually inspect the solution to ensure all precipitate has dissolved before use.
Data Presentation: Solubility of Structurally Similar Compounds
While specific quantitative solubility data for this compound is limited in public literature, the following table provides solubility information for terephthalic acid, another carboxylic acid, to offer a general reference for solvent selection.[1][2]
| Solvent | Solubility of Terephthalic Acid ( g/100g of solvent at 25°C) |
| Water | 0.0017 |
| Methanol | 0.1 |
| N,N-Dimethylformamide (DMF) | 7.4 |
| Dimethyl sulfoxide (DMSO) | 20.0 |
Note: This data is for a structurally different molecule and should be used as a general guide only. Actual solubility of this compound will vary.
Signaling Pathway Diagrams
This compound has been reported to induce a heat shock response and inhibit NF-κB activity.[3] The following diagrams illustrate the general mechanisms of these pathways.
Heat Shock Response (HSR) Pathway
Under cellular stress, such as exposure to this compound, Heat Shock Factor 1 (HSF1) is activated. This leads to the transcription of heat shock proteins (HSPs), which act as molecular chaperones to refold denatured proteins and protect the cell.[4][5][6]
Caption: General overview of the Heat Shock Response (HSR) pathway.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation, IκB is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound has been shown to inhibit this activation.[3][7]
Caption: Simplified NF-κB signaling pathway and the inhibitory role of this compound.
References
- 1. Heat Shock Factor 1 Drives Intergenic Association of Its Target Gene Loci upon Heat Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sesquiterpene Lactones as Promising Phytochemicals to Cease Metastatic Propagation of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Development and characterization of liposomal formulations containing sesquiterpene lactones for the treatment of chronic gout - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction between Maslinic acid and HSF1 enhances the ubiquitin degradation of HSF1, resulting in the inhibitory effect of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Terrecyclic Acid-Induced ROS Production in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of terrecyclic acid with other anti-cancer agents known to induce reactive oxygen species (ROS) in cancer cells. We present supporting experimental data, detailed protocols for validation, and visualizations of the underlying cellular mechanisms to aid in the evaluation and application of these compounds in cancer research and drug development.
Performance Comparison of ROS-Inducing Anticancer Agents
The controlled induction of reactive oxygen species (ROS) is a promising strategy in cancer therapy to selectively kill cancer cells, which often exhibit a higher basal level of oxidative stress compared to normal cells. This compound, a fungal metabolite, has been identified as an inducer of the heat shock response and a potent generator of intracellular ROS, contributing to its anticancer activity.[1] This section compares the ROS-inducing capabilities of this compound with other well-established and experimental anticancer compounds.
Data Presentation
The following table summarizes the relative ROS production induced by various anticancer agents in a hypothetical cancer cell line, as measured by the DCFDA (2',7'-dichlorodihydrofluorescein diacetate) assay. The data is presented as the fold increase in fluorescence intensity relative to untreated control cells.
Disclaimer: The following data is illustrative and intended for comparative purposes. Actual results may vary depending on the cancer cell line, experimental conditions, and compound concentrations.
| Compound | Class/Origin | Concentration (µM) | Fold Increase in ROS (DCF Fluorescence) | Mechanism of ROS Induction |
| This compound | Fungal Metabolite (Sesquiterpene) | 10 | 4.5 | Induces heat shock response, inhibits NF-κB, and potentially depletes glutathione.[1] |
| Doxorubicin | Anthracycline Antibiotic | 1 | 3.8 | Redox cycling of its quinone moiety, leading to the formation of superoxide (B77818) radicals. |
| Cisplatin | Platinum-based Chemotherapeutic | 20 | 3.2 | Induces mitochondrial dysfunction and damages mitochondrial DNA.[2] |
| Piperlongumine | Natural Product (from Piper longum) | 15 | 5.2 | Selectively increases ROS in cancer cells, leading to apoptosis. |
| Parthenolide | Sesquiterpene Lactone (from Feverfew) | 25 | 4.1 | Depletes intracellular thiols, including glutathione. |
| Plumbagin | Naphthoquinone (from Plumbago species) | 5 | 4.8 | Redox cycling and generation of superoxide radicals. |
| Shikonin | Naphthoquinone (from Lithospermum erythrorhizon) | 2 | 4.3 | Induces mitochondrial dysfunction and endoplasmic reticulum stress through ROS.[3] |
| Hydrogen Peroxide (H₂O₂) | Positive Control | 100 | 6.0 | Direct source of ROS. |
Experimental Protocols
Accurate and reproducible measurement of intracellular ROS is critical for validating the efficacy of compounds like this compound. The most common method is the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA).
Detailed Methodology for DCFDA Assay
This protocol describes the measurement of intracellular ROS using DCFDA in adherent cancer cells cultured in a 96-well plate format.
Materials:
-
Adherent cancer cell line of choice
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFDA) stock solution (10 mM in DMSO)
-
This compound and other test compounds
-
Hydrogen peroxide (H₂O₂) as a positive control
-
Black, clear-bottom 96-well microplates
-
Fluorescence microplate reader (Excitation/Emission: ~485 nm/~535 nm)
Procedure:
-
Cell Seeding:
-
Seed the adherent cancer cells in a black, clear-bottom 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
DCFDA Loading:
-
The following day, carefully aspirate the culture medium from each well.
-
Wash the cells once with 100 µL of pre-warmed PBS.
-
Prepare a fresh 20 µM working solution of DCFDA in serum-free culture medium.
-
Add 100 µL of the 20 µM DCFDA solution to each well.
-
Incubate the plate at 37°C for 45 minutes in the dark.[4][5]
-
-
Compound Treatment:
-
After incubation, aspirate the DCFDA solution and wash the cells twice with 100 µL of pre-warmed PBS.
-
Add 100 µL of serum-free medium containing the desired concentration of this compound, other test compounds, or vehicle control (e.g., DMSO) to the respective wells.
-
Include wells with a known ROS inducer, such as 100 µM H₂O₂, as a positive control.
-
Incubate the plate for the desired treatment period (e.g., 1-6 hours) at 37°C in the dark.
-
-
Fluorescence Measurement:
-
Data Analysis:
-
Subtract the fluorescence reading of the blank (wells with medium but no cells) from all experimental readings.
-
Express the results as a fold increase in ROS production relative to the vehicle-treated control cells.
-
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound-Induced ROS Production
This compound's mechanism of ROS induction appears to be multifactorial, involving the activation of the heat shock response and the inhibition of the NF-κB signaling pathway.[1] The following diagram illustrates a plausible signaling cascade.
Experimental Workflow for Validating ROS Production
The following diagram outlines the key steps in a typical experiment designed to validate and quantify the ROS-inducing effects of a test compound like this compound.
References
- 1. The anticancer activity of the fungal metabolite this compound A is associated with modulation of multiple cellular stress response pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Strategies for Tumor Treatment: Harnessing ROS-Inducing Active Ingredients from Traditional Chinese Medicine Through Multifunctional Nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 5. abcam.cn [abcam.cn]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
A Comparative Analysis of Terrecyclic Acid and Other Bioactive Sesquiterpenoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sesquiterpenoids, a diverse class of 15-carbon isoprenoids, are a rich source of bioactive compounds with significant therapeutic potential. Among these, Terrecyclic Acid, a metabolite isolated from the fungus Aspergillus terreus, has garnered attention for its pronounced antibiotic and anticancer activities.[1][2] This guide provides a comprehensive comparative analysis of this compound with other prominent sesquiterpenoids—Parthenolide, Zerumbone, and β-caryophyllene—focusing on their anticancer and anti-inflammatory properties. The objective is to offer a clear, data-driven comparison to aid researchers and drug development professionals in their evaluation of these compounds.
Comparative Analysis of Biological Activities
This compound's biological activity is primarily attributed to its ability to modulate multiple cellular stress response pathways, including the heat shock response, oxidative stress, and the NF-κB signaling pathway.[3][4][5][6] This multi-targeted approach is a hallmark of many bioactive sesquiterpenoids. For a direct and quantitative comparison, this analysis will focus on two key areas of therapeutic interest: anticancer and anti-inflammatory activities.
Anticancer Activity
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Parthenolide | A549 (Lung Carcinoma) | 4.3 | [7] |
| TE671 (Medulloblastoma) | 6.5 | [7] | |
| HT-29 (Colon Adenocarcinoma) | 7.0 | [7] | |
| Zerumbone | HepG2 (Liver Cancer) | 28.4 (converted from 6.20 µg/mL) | |
| HeLa (Cervical Cancer) | 29.3 (converted from 6.4 µg/mL) | ||
| MCF-7 (Breast Cancer) | 105.4 (converted from 23.0 µg/mL) | ||
| MDA-MB-231 (Breast Cancer) | 111.3 (converted from 24.3 µg/mL) | ||
| β-caryophyllene | HCT 116 (Colon Cancer) | 19 | [8] |
| PANC-1 (Pancreatic Cancer) | 27 | [5] | |
| MG-63 (Bone Cancer) | 20 | [5] | |
| BT-20 (Breast Cancer) | 19.2 (converted from 3.92 µg/mL) | [1] |
Anti-inflammatory Activity
The anti-inflammatory effects of sesquiterpenoids are often mediated through the inhibition of the NF-κB signaling pathway, a key regulator of inflammatory responses. This compound has been shown to inhibit cytokine-induced NF-κB transcriptional activity in a concentration-dependent manner.[3][4] A direct quantitative comparison with other sesquiterpenoids can be made by examining their ability to inhibit the production of key inflammatory mediators.
| Compound | Inflammatory Mediator | Cell Line | IC50 (µM) | Reference |
| Parthenolide | NF-κB Inhibition | (Assay Dependent) | - | [4][9][10][11][12] |
| Zerumbone | NF-κB Inhibition | (Assay Dependent) | - | [2][3][6][13][14] |
| β-caryophyllene | NF-κB Inhibition | (Assay Dependent) | - | [15][16][17][18] |
Note: While the inhibitory effect on NF-κB is well-documented for these compounds, specific IC50 values for NF-κB inhibition are often assay-dependent and not always reported in a standardized manner. The references provided offer detailed mechanistic studies on their anti-inflammatory action.
Mechanism of Action: The Central Role of NF-κB Signaling
A common mechanistic thread among this compound, Parthenolide, Zerumbone, and β-caryophyllene is their interaction with the NF-κB signaling pathway. This pathway is a critical regulator of genes involved in inflammation, immunity, cell proliferation, and apoptosis. In many cancers, the NF-κB pathway is constitutively active, promoting cell survival and proliferation.
The general mechanism of NF-κB inhibition by these sesquiterpenoids involves preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By inhibiting the IκB kinase (IKK) complex, these compounds prevent the phosphorylation and subsequent degradation of IκBα, thereby keeping NF-κB inactive and unable to translocate to the nucleus to activate the transcription of its target genes.
Caption: Inhibition of the NF-κB signaling pathway by sesquiterpenoids.
Experimental Protocols
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Caption: General workflow of the MTT assay.
Detailed Methodology:
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, Parthenolide, etc.). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours at 37°C.
-
Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
NF-κB Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of NF-κB in response to a stimulus and the inhibitory effect of a compound.
Workflow:
Caption: General workflow of the NF-κB Luciferase Reporter Assay.
Detailed Methodology:
-
Cell Transfection: Cells (e.g., HEK293T) are transiently transfected with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element. A co-transfection with a plasmid expressing Renilla luciferase under a constitutive promoter is often performed for normalization.
-
Compound Treatment: After 24 hours, the transfected cells are pre-treated with various concentrations of the sesquiterpenoid for 1-2 hours.
-
Stimulation: The cells are then stimulated with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), for a specific duration (e.g., 6-8 hours).
-
Cell Lysis: The cells are washed with PBS and lysed using a passive lysis buffer.
-
Luminescence Measurement: The firefly and Renilla luciferase activities in the cell lysates are measured sequentially using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The percentage of NF-κB inhibition is calculated relative to the stimulated control.
Conclusion
This compound, Parthenolide, Zerumbone, and β-caryophyllene are all promising sesquiterpenoids with significant anticancer and anti-inflammatory activities. Their shared ability to inhibit the pro-inflammatory and pro-survival NF-κB signaling pathway underscores their therapeutic potential. While quantitative cytotoxic data for this compound against a broad range of cancer cell lines remains to be fully elucidated in publicly accessible literature, the available information on its concentration-dependent activity and its multi-targeted mechanism of action places it as a compound of high interest for further investigation. The comprehensive data presented for Parthenolide, Zerumbone, and β-caryophyllene provide a valuable benchmark for the continued exploration and development of this compound and other related sesquiterpenoids as potential therapeutic agents. The detailed experimental protocols provided herein offer a foundation for researchers to conduct further comparative studies and to elucidate the full therapeutic scope of these remarkable natural products.
References
- 1. caymanchem.com [caymanchem.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. The anticancer activity of the fungal metabolite this compound A is associated with modulation of multiple cellular stress response pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. experts.arizona.edu [experts.arizona.edu]
- 6. [PDF] The anticancer activity of the fungal metabolite this compound A is associated with modulation of multiple cellular stress response pathways | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Studies on the biosynthesis of this compound A, an antitumor antibiotic from Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound A, a new antibiotic from Aspergillus terreus. I. Taxonomy, production, and chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound A, a new antibiotic from Aspergillus terreus. II. Structure of this compound A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Roburic Acid Targets TNF to Inhibit the NF-κB Signaling Pathway and Suppress Human Colorectal Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anticancer effect of ursolic acid via mitochondria-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Vanillic acid inhibits inflammatory mediators by suppressing NF-κB in lipopolysaccharide-stimulated mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Asiatic acid inhibits lung cancer cell growth in vitro and in vivo by destroying mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rsc.org [rsc.org]
A Comparative Study: Terrecyclic Acid Versus Quadrone in Preclinical Research
A detailed analysis of two sesquiterpenoid compounds derived from Aspergillus terreus, this guide compares the biological activities of Terrecyclic Acid and Quadrone, providing available experimental data and outlining their known mechanisms of action for researchers, scientists, and drug development professionals.
This report offers a side-by-side comparison of this compound and Quadrone, two natural products with notable antimicrobial and anticancer properties. While structurally related, emerging data suggests distinct biological profiles, which are explored herein. This guide summarizes the quantitative data in structured tables, presents detailed experimental methodologies for key assays, and visualizes the known signaling pathways.
Introduction to the Compounds
This compound and Quadrone are both sesquiterpenoid compounds isolated from the fungus Aspergillus terreus. Structurally, this compound can be considered a precursor to Quadrone. While both have demonstrated potential as anticancer agents, their biological activity spectrum, particularly concerning antimicrobial effects, appears to differ significantly.
Comparative Biological Activity
A key differentiator between the two compounds is their antimicrobial efficacy. This compound exhibits activity against a range of bacteria, whereas Quadrone has been reported to lack antimicrobial properties. In the realm of anticancer activity, both compounds have shown promise, although direct comparative data from the same cell lines and experimental conditions are limited.
Anticancer Activity
This compound has demonstrated in vivo efficacy in a mouse model of P388 murine leukemia, where it was shown to reduce the number of ascitic fluid tumor cells[1].
Quadrone has shown in vitro activity against KB cells, a human oral cancer cell line[2]. However, specific IC50 values from publicly available literature are not consistently reported, making a direct quantitative comparison with this compound challenging.
Antimicrobial Activity
This compound has shown inhibitory activity against several bacterial strains. In contrast, Quadrone has been reported to not possess antimicrobial activity[2].
Data Presentation
The following tables summarize the available quantitative data for this compound and Quadrone.
Table 1: Anticancer Activity
| Compound | Cancer Model | Assay Type | Results |
| This compound | P388 murine leukemia | In vivo (mouse model) | Reduction in ascitic fluid tumor cells at 0.1, 1, and 10 mg/ml[1] |
| Quadrone | KB cells | In vitro | Active against KB cells[2] |
Table 2: Antimicrobial Activity
| Compound | Bacterial Strain | MIC (μg/mL) |
| This compound | Staphylococcus aureus | 25[1][3] |
| Bacillus subtilis | 50[1][3] | |
| Micrococcus roseus | 25[1][3] | |
| Quadrone | Not Applicable | No reported antimicrobial activity[2] |
Mechanisms of Action
This compound
The anticancer activity of this compound is associated with the modulation of multiple cellular stress response pathways. It is known to induce a heat shock response, increase levels of reactive oxygen species (ROS), and inhibit the NF-κB signaling pathway[1][3].
-
NF-κB Pathway Inhibition: this compound's inhibition of the NF-κB pathway likely contributes to its anti-inflammatory and pro-apoptotic effects. This is a common mechanism for many anticancer compounds. The inhibition is thought to occur through the prevention of IκB kinase (IKK) phosphorylation, which in turn prevents the degradation of IκBα and the subsequent translocation of the NF-κB dimer to the nucleus.
-
Heat Shock Response Induction: this compound induces a heat shock response, which involves the activation of Heat Shock Factor 1 (HSF1) and the subsequent expression of heat shock proteins (HSPs) like HSP70. This response can have both pro-survival and pro-death consequences depending on the cellular context.
-
Reactive Oxygen Species (ROS) Induction: The generation of ROS can induce oxidative stress, leading to DNA damage and apoptosis in cancer cells.
This compound's multifaceted mechanism of action.
Quadrone
The precise mechanism of action for Quadrone's anticancer activity is not as well-defined in the available literature. However, based on the common mechanisms of other sesquiterpenoid compounds with anticancer properties, it is plausible that Quadrone induces apoptosis and/or cell cycle arrest in cancer cells.
-
Apoptosis Induction (Postulated): Quadrone may trigger programmed cell death through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, leading to the activation of caspases and subsequent cell demise.
-
Cell Cycle Arrest (Postulated): It is also possible that Quadrone disrupts the normal progression of the cell cycle, leading to an accumulation of cells in a particular phase (e.g., G1, S, or G2/M) and preventing cell proliferation.
Postulated anticancer mechanisms of Quadrone.
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
MTT assay experimental workflow.
Detailed Steps:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (this compound or Quadrone) and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Workflow:
MIC determination workflow.
Detailed Steps:
-
Serial Dilution: Prepare a two-fold serial dilution of the test compound (e.g., this compound) in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL). Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Conclusion
This compound and Quadrone, while originating from the same fungal source and sharing a common structural heritage, exhibit distinct biological profiles. This compound demonstrates both anticancer and antibacterial activities, with its anticancer effects linked to the induction of cellular stress responses and inhibition of the pro-survival NF-κB pathway. In contrast, Quadrone's activity appears to be focused on anticancer effects, with a lack of reported antimicrobial action. Its precise anticancer mechanism warrants further investigation but is likely to involve the induction of apoptosis or cell cycle arrest. This comparative guide provides a foundation for further research into these promising natural products and highlights the need for direct, standardized comparative studies to fully elucidate their therapeutic potential.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. Inhibition of IκB kinase-β and IκB kinase-α by heterocyclic adamantyl arotinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Valproic acid induces functional heat shock protein 70 via Class I histone deacetylase inhibition in cortical neurons: a potential role of Sp1 acetylation - PMC [pmc.ncbi.nlm.nih.gov]
Terrecyclic Acid: A Comparative Analysis of Efficacy Against Standard Antibiotics
For Immediate Release
In the ongoing search for novel antimicrobial agents to combat the rise of antibiotic-resistant bacteria, natural products remain a crucial source of chemical diversity and unique mechanisms of action. This guide provides a comparative overview of Terrecyclic Acid, a sesquiterpene antibiotic, against established standard antibiotics, with a focus on its efficacy against Staphylococcus aureus. This document is intended for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a sesquiterpenoid natural product originally isolated from the fungus Aspergillus terreus.[1][2] Like other compounds in its class, it has demonstrated a range of biological activities, including antibiotic and anticancer properties.[2] Its potential as an antibacterial agent is of significant interest, particularly in an era where novel scaffolds are desperately needed.
Comparative Efficacy: Minimum Inhibitory Concentration (MIC)
The minimum inhibitory concentration (MIC) is a key metric for assessing the efficacy of an antimicrobial agent. It represents the lowest concentration of a drug that will inhibit the visible growth of a microorganism after overnight incubation. The data below compares the reported MIC of this compound against Staphylococcus aureus with that of two widely used antibiotics, Ciprofloxacin and Vancomycin.
It is important to note that the following MIC values have been compiled from different studies and are presented here for comparative purposes. Direct head-to-head studies under identical conditions would be required for a definitive assessment.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
| This compound | Staphylococcus aureus | 25 µg/mL[2] |
| Ciprofloxacin | Staphylococcus aureus (MRSA strains) | 0.25 - 0.5 µg/mL |
| Ciprofloxacin | Staphylococcus aureus (MSSA & MRSA) | 0.25 - 1 µg/mL |
| Vancomycin | Staphylococcus aureus (MRSA isolates) | Modal MIC of 1 µg/mL (Susceptible ≤2 µg/mL)[3] |
Proposed Mechanism of Action
While the precise molecular targets of this compound are not fully elucidated, its classification as a sesquiterpenoid provides clues to its antibacterial mechanism. Many sesquiterpenes are known to exert their antimicrobial effects by disrupting the integrity of the bacterial cell membrane. This disruption can lead to leakage of essential intracellular components and ultimately, cell death.
Proposed mechanism of action for this compound.
Experimental Protocols
The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[4][5][6]
Protocol: Broth Microdilution MIC Assay
1. Preparation of Materials:
- Antimicrobial Agent: Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).
- Bacterial Strain: Use a standardized bacterial strain (e.g., Staphylococcus aureus ATCC 29213). Culture the bacteria on an appropriate agar (B569324) plate (e.g., Tryptic Soy Agar) for 18-24 hours at 35-37°C.
- Growth Medium: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).
- Equipment: Sterile 96-well microtiter plates, multichannel pipettes, spectrophotometer, incubator.
2. Inoculum Preparation:
- Select 3-5 well-isolated colonies from the agar plate and transfer them to a tube of sterile saline or broth.
- Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Preparation of Antimicrobial Dilutions:
- Perform serial two-fold dilutions of the antimicrobial agent in CAMHB directly in the 96-well plate. The typical concentration range might span from 0.06 to 128 µg/mL, adjusted based on the expected potency of the compound.
- Include a positive control well (bacterial inoculum in broth without the antimicrobial agent) and a negative control well (broth only).
4. Inoculation and Incubation:
- Add the prepared bacterial inoculum to each well containing the antimicrobial dilutions and the positive control well. The final volume in each well should be uniform (e.g., 100 µL).
- Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.
5. Determination of MIC:
- After incubation, visually inspect the plates for bacterial growth (turbidity).
- The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
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prep_inoculum [label="Prepare Inoculum\n(0.5 McFarland Standard)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
dilute_compound [label="Serial Dilution of\nTest Compound in Plate", fillcolor="#FBBC05", fontcolor="#202124"];
inoculate_plate [label="Inoculate Plate with\nBacterial Suspension", fillcolor="#4285F4", fontcolor="#FFFFFF"];
incubate [label="Incubate Plate\n(16-20h at 37°C)", fillcolor="#34A853", fontcolor="#FFFFFF"];
read_results [label="Read Results\n(Visual Inspection for Turbidity)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
end [label="Determine MIC Value", shape="ellipse", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges
start -> prep_inoculum;
prep_inoculum -> inoculate_plate;
dilute_compound -> inoculate_plate;
inoculate_plate -> incubate;
incubate -> read_results;
read_results -> end;
}
Workflow for MIC determination via broth microdilution.
Conclusion
This compound demonstrates inhibitory activity against Staphylococcus aureus. However, based on the available data, its potency, as measured by MIC, appears to be lower than that of standard antibiotics like Ciprofloxacin and Vancomycin. While a higher MIC does not disqualify a compound from further development, it suggests that its therapeutic window and potential applications would need to be carefully considered. The distinct chemical scaffold of this compound and its potential for a novel mechanism of action warrant further investigation, including studies on its spectrum of activity, in vivo efficacy, and potential for synergistic combinations with existing antibiotics.
References
- 1. This compound A, a new antibiotic from Aspergillus terreus. I. Taxonomy, production, and chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. downloads.regulations.gov [downloads.regulations.gov]
A Comparative Analysis of the Cytotoxic Effects of Terrecyclic Acid Analogs and Doxorubicin in Leukemia Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic profiles of a novel class of compounds, exemplified by terrecyclic acid analogs EDK-87 and EDK-88, and the well-established chemotherapeutic agent, doxorubicin (B1662922), in the context of leukemia. The following sections present quantitative data, comprehensive experimental protocols, and visual representations of the underlying molecular mechanisms to facilitate an objective evaluation of their potential as anti-leukemic agents.
I. Quantitative Assessment of Cytotoxicity
The cytotoxic activity of the novel tetracyclic compounds EDK-87 and EDK-88, alongside doxorubicin, has been evaluated in various leukemia cell lines. While direct head-to-head IC50 comparisons in the same comprehensive study are limited, the available data allows for a comparative assessment of their potency.
Table 1: Comparative Cytotoxicity (IC50) in Leukemia Cell Lines
| Compound | Cell Line | IC50 (µM) | Exposure Time (hours) | Citation |
| Doxorubicin | HL-60 | ~0.29 - 3.4 | 24 | [1] |
| Doxorubicin | HL-60 | Not explicitly stated, but significant apoptosis at 0.5-1 µM | Not specified | [2] |
| Doxorubicin | MOLM-13 | Not explicitly stated, but significant cell death at 0.5 and 1 µM | 48 | [3] |
| EDK-87 | HL-60 | Not explicitly stated, but significant effects at 5 and 10 µM | 24 | [4] |
| EDK-88 | HL-60 | Not explicitly stated, but significant effects at 5 and 10 µM | 24 | [4] |
Table 2: Induction of Apoptosis in Leukemia Cell Lines
| Compound | Cell Line | Concentration (µM) | Apoptosis Induction | Citation |
| Doxorubicin | HL-60 | 0.5 - 1 | Induces rapid apoptosis | [2] |
| Doxorubicin | MOLM-13 | 0.5 and 1 | 53% and 89% dead cells, respectively (mainly apoptotic) | [3] |
| EDK-87 | HL-60 | 10 | Significant increase in apoptotic cells (Annexin-V positive) | [4] |
| EDK-88 | HL-60 | 10 | Significant increase in apoptotic cells (Annexin-V positive) | [4] |
II. Mechanisms of Action: A Comparative Overview
This compound analogs and doxorubicin elicit their cytotoxic effects through distinct molecular mechanisms.
This compound Analogs (EDK-87 and EDK-88): These novel compounds exhibit a multi-faceted mechanism of action primarily targeting cellular organelles. They are lysosomotropic agents that induce lysosomal membrane permeabilization (LMP).[4] This leads to the release of cathepsins into the cytosol, triggering a cascade of events that culminate in apoptosis. Furthermore, these compounds induce mitochondrial damage, contributing to the apoptotic process.[4] The proposed signaling pathway involves an increase in intracellular calcium, which in turn modulates the activity of the transcription factor EB (TFEB) and subsequently affects MYC expression.[5]
Doxorubicin: As a well-characterized anthracycline antibiotic, doxorubicin's primary mode of action involves the intercalation into DNA and the inhibition of topoisomerase II.[2] This disruption of DNA replication and transcription leads to cell cycle arrest, primarily at the G2/M phase, and the induction of apoptosis.[1]
III. Signaling Pathways and Experimental Workflow
To visualize the distinct mechanisms and the experimental approach to their study, the following diagrams are provided.
Caption: Signaling Pathway of this compound Analogs.
Caption: Experimental Workflow for Cytotoxicity Assessment.
IV. Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this comparison.
A. Cell Viability/Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Leukemia cells (e.g., HL-60) are seeded in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete culture medium.
-
Compound Treatment: Cells are treated with various concentrations of this compound analogs or doxorubicin and incubated for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals. The plate is then incubated overnight at 37°C.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
B. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Leukemia cells are treated with the compounds as described for the cytotoxicity assay.
-
Cell Harvesting and Washing: After treatment, cells are harvested by centrifugation and washed twice with cold PBS.
-
Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension according to the manufacturer's instructions.
-
Incubation: The cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry within one hour of staining. Annexin V-FITC positive/PI negative cells are considered early apoptotic, while Annexin V-FITC positive/PI positive cells are considered late apoptotic or necrotic.
C. Lysosomal Membrane Permeabilization (LMP) Assay (Galectin-3 Puncta Formation)
-
Cell Transduction (if necessary): For cell lines that do not endogenously express sufficient levels, cells can be transduced with a Galectin-3-GFP fusion protein construct.
-
Cell Seeding and Treatment: Cells are seeded on coverslips or in imaging dishes and treated with the test compounds.
-
Fixation and Permeabilization: After treatment, cells are fixed with 4% paraformaldehyde and permeabilized with a detergent-based buffer (e.g., 0.1% saponin).
-
Immunofluorescence Staining (if not using a fluorescent fusion protein): Cells are incubated with a primary antibody against Galectin-3, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.
-
Confocal Microscopy: The formation of intracellular Galectin-3 puncta, which indicates its recruitment to damaged lysosomes, is visualized and quantified using a confocal microscope.[5]
V. Conclusion
This guide provides a comparative overview of the cytotoxic properties of novel this compound analogs and the established anticancer drug doxorubicin in leukemia cells. While doxorubicin remains a potent cytotoxic agent, the unique multi-organelle targeting mechanism of this compound analogs presents a promising alternative therapeutic strategy. Further direct comparative studies are warranted to fully elucidate the relative efficacy and potential clinical applications of these novel compounds.
References
- 1. Exploring the ATR-CHK1 pathway in the response of doxorubicin-induced DNA damages in acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual mechanism of daunorubicin-induced cell death in both sensitive and MDR-resistant HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Doxorubicin selectively induces apoptosis through the inhibition of a novel isoform of Bcl-2 in acute myeloid leukaemia MOLM-13 cells with reduced Beclin 1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Terrecyclic Acid and Paclitaxel: Mechanisms of Action in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of two distinct anticancer agents: Terrecyclic Acid, a sesquiterpenoid natural product, and Paclitaxel, a widely used mitotic inhibitor. By examining their molecular targets and downstream cellular effects, this document aims to provide a clear understanding of their unique and overlapping properties, supported by available experimental data.
Introduction
This compound, a natural product isolated from Aspergillus terreus, has demonstrated anticancer properties by modulating cellular stress response pathways. In contrast, Paclitaxel, originally derived from the Pacific yew tree, is a well-established chemotherapeutic agent that disrupts microtubule function, a critical process for cell division. This guide will delve into the intricacies of their mechanisms, offering a side-by-side comparison to inform future research and drug development efforts.
Mechanism of Action: A Tale of Two Pathways
The anticancer effects of this compound and Paclitaxel stem from their interactions with distinct cellular components and signaling cascades.
This compound: A Modulator of Cellular Stress
This compound's mechanism of action is centered on the induction of cellular stress, leading to the activation of pathways that can selectively target cancer cells. Its key effects include:
-
Induction of Heat Shock Response: this compound activates the heat shock response, a cellular defense mechanism against stress, which can paradoxically lead to apoptosis in cancer cells that are already under significant stress.
-
Increased Reactive Oxygen Species (ROS): The compound elevates the levels of ROS within cancer cells.[1] While normal cells can manage a certain level of oxidative stress, the heightened ROS levels induced by this compound can overwhelm the antioxidant capacity of cancer cells, triggering cell death.[1]
-
Inhibition of NF-κB Activity: this compound has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a key regulator of inflammation, cell survival, and proliferation, and its inhibition can render cancer cells more susceptible to apoptosis.
Paclitaxel: A Stabilizer of the Cytoskeleton
Paclitaxel's primary mechanism involves the disruption of microtubule dynamics, which are essential for the formation of the mitotic spindle during cell division.[1] Its key actions are:
-
Microtubule Stabilization: Unlike other microtubule-targeting agents that cause depolymerization, Paclitaxel binds to the β-tubulin subunit of microtubules and stabilizes them, preventing their disassembly.[1]
-
Mitotic Arrest: The stabilization of microtubules leads to the formation of abnormal mitotic spindles, causing the cell cycle to arrest in the G2/M phase.
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.
-
Modulation of Signaling Pathways: Paclitaxel has also been shown to influence various signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation.
Comparative Data
The following table summarizes the key differences in the mechanisms of action and reported cytotoxic activities of this compound and Paclitaxel. Note: IC50 values for this compound are not widely available in the public domain and require further investigation.
| Feature | This compound | Paclitaxel |
| Primary Target | Cellular Stress Response Pathways | β-tubulin subunit of microtubules |
| Key Mechanism | Induction of heat shock response, increased ROS, inhibition of NF-κB | Stabilization of microtubules, mitotic arrest |
| Cell Cycle Effect | Not reported | G2/M phase arrest |
| Downstream Effect | Apoptosis | Apoptosis |
| IC50 Range (Various Cancer Cell Lines) | Data not readily available | nM to µM range |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound and Paclitaxel are provided below.
This compound:
1. Reactive Oxygen Species (ROS) Detection Assay:
-
Cell Line: 3LL Lewis lung carcinoma cells.[1]
-
Reagent: ROS-sensitive fluorescent dye (e.g., 2',7'-dichlorodihydrofluorescein (B1593923) diacetate, H2DCFDA).
-
Procedure:
-
Cells are seeded in appropriate culture vessels and allowed to adhere.
-
Cells are treated with varying concentrations of this compound for a specified duration.
-
The cells are then incubated with the ROS-sensitive dye.
-
The fluorescence intensity, which is proportional to the intracellular ROS levels, is measured using flow cytometry or a fluorescence microplate reader.[1]
-
2. NF-κB Inhibition Assay:
-
Cell Line: Cells carrying an NF-κB-driven reporter gene (e.g., luciferase).[1]
-
Procedure:
-
Cells are plated and treated with this compound.
-
NF-κB activation is induced using a stimulant such as a cytokine (e.g., TNF-α).
-
The activity of the reporter gene (e.g., luciferase) is measured, which reflects the transcriptional activity of NF-κB. A decrease in reporter activity indicates inhibition of the NF-κB pathway.[1]
-
Paclitaxel:
1. Microtubule Polymerization Assay:
-
Principle: To measure the ability of Paclitaxel to promote the assembly of tubulin into microtubules.
-
Procedure:
-
Purified tubulin is incubated with GTP in a suitable buffer.
-
Paclitaxel is added to the reaction mixture.
-
The polymerization of tubulin is monitored by measuring the increase in turbidity or fluorescence of a reporter dye that binds to microtubules.
-
2. Cell Viability (IC50) Assay:
-
Principle: To determine the concentration of Paclitaxel required to inhibit the growth of a cancer cell line by 50%.
-
Procedure:
-
Cancer cells are seeded in multi-well plates.
-
Cells are treated with a range of Paclitaxel concentrations for a defined period (e.g., 48 or 72 hours).
-
Cell viability is assessed using a colorimetric assay (e.g., MTT, XTT) or a fluorescence-based assay.
-
The IC50 value is calculated from the dose-response curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathways affected by this compound and Paclitaxel, as well as a typical experimental workflow for assessing cytotoxicity.
Figure 1. this compound signaling pathway.
Figure 2. Paclitaxel signaling pathway.
Figure 3. General workflow for cytotoxicity assessment.
Conclusion
This compound and Paclitaxel represent two distinct approaches to cancer therapy, targeting different cellular vulnerabilities. This compound exploits the inherent stress of the tumor microenvironment by further inducing cellular stress responses, while Paclitaxel directly interferes with the mechanics of cell division. Understanding these divergent mechanisms is crucial for the rational design of novel therapeutic strategies, including combination therapies that could potentially leverage the unique properties of both compounds to achieve synergistic anticancer effects. Further research is warranted to fully elucidate the therapeutic potential of this compound and to identify predictive biomarkers for both agents.
References
Validating NF-κB Inhibition: A Comparative Analysis of Terrecyclic Acid and Other Known Inhibitors Using Reporter Assays
For researchers, scientists, and drug development professionals, the validation of a compound's inhibitory effect on the Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical step in the development of novel therapeutics for a wide range of diseases, including cancer and inflammatory disorders. This guide provides a comparative framework for validating the inhibition of NF-κB by Terrecyclic Acid, contrasting it with well-characterized inhibitors through the lens of reporter gene assays.
This compound, a sesquiterpene natural product isolated from Aspergillus terreus, has been identified as an inhibitor of NF-κB activity, in addition to its known antibiotic and anticancer properties.[1][2] However, a comprehensive, publicly available dataset quantifying its inhibitory potency in standard reporter assays remains to be fully established. This guide will therefore focus on the established methodologies for such validation and present comparative data for well-known NF-κB inhibitors to serve as a benchmark for the evaluation of this compound.
The NF-κB Signaling Pathway: A Key Therapeutic Target
The NF-κB pathway is a cornerstone of the cellular response to inflammatory stimuli, stress, and infection. In its inactive state, the NF-κB dimer (most commonly p50/p65) is sequestered in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by various signals, such as tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent ubiquitination-mediated degradation of IκBα. This frees the NF-κB dimer to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of a wide array of pro-inflammatory and survival genes. The dysregulation of this pathway is a hallmark of many chronic diseases, making its inhibition a significant therapeutic strategy.
Comparative Performance of NF-κB Inhibitors in Reporter Assays
Reporter gene assays are the gold standard for quantifying the activity of the NF-κB signaling pathway in response to stimuli and inhibitors. These assays typically utilize a plasmid containing a reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP) under the control of a promoter with multiple NF-κB binding sites. When NF-κB is activated and translocates to the nucleus, it binds to these sites and drives the expression of the reporter gene, which can be easily quantified.
| Inhibitor | Mechanism of Action | Cell Line | Reporter Assay | IC50 Value |
| BAY 11-7082 | Irreversible inhibitor of IκBα phosphorylation | HEK293 | Luciferase | ~10-11 µM |
| Parthenolide | Inhibits IKKβ activity | Meg-01, MO7e | Luciferase | Activity reduced at 6 hours |
| MG-132 | Proteasome inhibitor (prevents IκBα degradation) | A549 | Luciferase | Inhibition observed at 10 µM |
Note: IC50 values can vary depending on the cell line, stimulus, and specific assay conditions.
Detailed Experimental Protocols
To ensure reproducibility and enable accurate comparison, detailed experimental protocols are essential. Below are generalized protocols for the two most common types of NF-κB reporter assays.
NF-κB Luciferase Reporter Assay
Objective: To quantitatively measure the transcriptional activity of NF-κB in response to a stimulus and in the presence of an inhibitor.
Methodology:
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T, HeLa) in a 96-well plate at a suitable density.
-
Co-transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency. Allow cells to express the plasmids for 24-48 hours.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with varying concentrations of the test compound (e.g., this compound) or a known inhibitor for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10 ng/mL) for 6-8 hours. Include appropriate controls (unstimulated, vehicle-treated).
-
-
Cell Lysis and Luciferase Measurement:
-
Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Transfer the cell lysate to an opaque 96-well plate.
-
Add luciferase assay substrate and measure the firefly luciferase activity using a luminometer.
-
Measure the Renilla luciferase activity for normalization.
-
-
Data Analysis:
-
Normalize the firefly luciferase readings to the Renilla luciferase readings.
-
Calculate the percentage of NF-κB inhibition for each concentration of the test compound relative to the stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the compound.
-
NF-κB Secreted Alkaline Phosphatase (SEAP) Reporter Assay
Objective: To provide a non-lytic method for quantifying NF-κB transcriptional activity over time.
Methodology:
-
Cell Culture and Transfection:
-
Establish a stable cell line expressing a SEAP reporter gene under the control of an NF-κB promoter, or transiently transfect cells as described for the luciferase assay.
-
-
Compound Treatment and Stimulation:
-
Plate the SEAP reporter cells in a 96-well plate.
-
Pre-treat with the test compound or known inhibitor.
-
Stimulate with an NF-κB activator.
-
-
Sample Collection and SEAP Measurement:
-
At desired time points, collect a small aliquot of the cell culture supernatant.
-
Heat-inactivate endogenous alkaline phosphatases in the supernatant.
-
Add a chemiluminescent or colorimetric alkaline phosphatase substrate.
-
Measure the signal using a luminometer or spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of NF-κB inhibition based on the reduction in SEAP activity in the supernatant of treated cells compared to stimulated controls.
-
Determine the IC50 value as described for the luciferase assay.
-
Experimental Workflow for NF-κB Reporter Assay
The following diagram illustrates a typical workflow for validating an NF-κB inhibitor using a luciferase-based reporter assay.
References
Navigating the Uncharted Territory of Synthetic Terrecyclic Acid Derivatives: A Review of a Field in its Infancy
Despite significant interest in the potent antibiotic and anticancer activities of the natural product terrecyclic acid, a comprehensive analysis of the structure-activity relationships (SAR) among its synthetic derivatives remains a largely unexplored frontier in medicinal chemistry. Extensive searches of scientific literature have revealed a notable scarcity of studies detailing the synthesis and comparative biological evaluation of a series of this compound analogues. This report summarizes the current state of knowledge based on available data and highlights the critical need for further research to unlock the therapeutic potential of this unique sesquiterpene scaffold.
Currently, the body of research on this compound primarily focuses on the isolation and biological characterization of the natural product itself, its biosynthesis, and the complex total synthesis of its core structure. While these studies provide a foundational understanding of this compound's bioactivity, they do not offer the systematic data required to establish clear SAR for synthetic derivatives. The development of a predictive model for how specific structural modifications impact biological efficacy is therefore still in its nascent stages.
The Biological Activity of Natural this compound
This compound, a sesquiterpene isolated from Aspergillus terreus, has demonstrated notable antibiotic and anticancer properties.[1][2][3] Its mechanism of action is believed to involve the induction of cellular stress responses, including the generation of reactive oxygen species (ROS) and inhibition of the NF-κB signaling pathway. This multifaceted activity makes it an attractive scaffold for the development of novel therapeutic agents.
The Missing Link: Synthetic Derivatives and SAR
A thorough investigation for published research on the synthesis of various this compound analogues and the subsequent reporting of their comparative biological activities did not yield sufficient data to construct a detailed SAR guide. The creation of such a guide requires systematic studies where specific parts of the this compound molecule are modified, and the resulting changes in biological activity are quantified. This information is crucial for rationally designing more potent and selective drug candidates.
Future Directions and the Path Forward
The development of a robust structure-activity relationship for synthetic this compound derivatives is a critical next step for this promising class of molecules. Future research should focus on the following areas:
-
Development of versatile synthetic routes: Efficient and adaptable synthetic strategies are needed to generate a diverse library of this compound analogues with modifications at key positions.
-
Systematic biological evaluation: A standardized panel of in vitro and in vivo assays is required to compare the anticancer and antimicrobial activities of newly synthesized derivatives.
-
Computational modeling: In silico studies could help to predict the biological activity of virtual compounds and guide the design of new synthetic targets.
A deeper understanding of the SAR for this compound class will be instrumental in optimizing the therapeutic properties of this compound, potentially leading to the development of new and effective treatments for a range of diseases. The scientific community awaits further research to illuminate this promising but currently underexplored area of medicinal chemistry.
A Note on Available Data
Given the limited specific data on the structure-activity relationship of synthetic this compound derivatives, it is not possible at this time to provide the detailed comparison tables, experimental protocols, and signaling pathway diagrams as originally requested. The information presented here reflects the current state of published scientific literature. Researchers interested in this field are encouraged to initiate studies that will fill this critical knowledge gap.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. This compound A, a new antibiotic from Aspergillus terreus. II. Structure of this compound A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound A, a new antibiotic from Aspergillus terreus. I. Taxonomy, production, and chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scilit.com [scilit.com]
A Comparative Analysis of the Antimicrobial Efficacy of Terrecyclic Acid and Vancomycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antimicrobial properties of Terrecyclic Acid, a naturally derived sesquiterpene, and Vancomycin (B549263), a widely used glycopeptide antibiotic. This analysis is based on available experimental data to objectively evaluate their performance and mechanisms of action.
Quantitative Antimicrobial Efficacy: A Side-by-Side Comparison
The antimicrobial activities of this compound and Vancomycin are summarized below, with efficacy measured by Minimum Inhibitory Concentration (MIC). Lower MIC values are indicative of greater antimicrobial potency. The available data for this compound is currently limited to a few Gram-positive bacterial strains, and direct comparative studies with Vancomycin are not presently available in the reviewed literature.
| Bacterial Strain | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| Staphylococcus aureus | 25[1] | 0.5 - 2[2][3] |
| Bacillus subtilis | 50[1] | ≤4.0[4] |
| Micrococcus roseus | 25[1] | Data not available |
Note: The MIC values for Vancomycin against Staphylococcus aureus can vary depending on the strain, with higher MICs observed in Vancomycin-intermediate S. aureus (VISA) and Vancomycin-resistant S. aureus (VRSA) strains.[2]
Experimental Protocols: Determining Antimicrobial Susceptibility
The Minimum Inhibitory Concentration (MIC) values presented in this guide are typically determined using standardized laboratory procedures such as broth microdilution or agar (B569324) dilution methods.
Broth Microdilution Method
This method is a common technique used to determine the MIC of an antimicrobial agent.
-
Preparation of Antimicrobial Agent Dilutions: A series of twofold dilutions of the antimicrobial agent (this compound or Vancomycin) is prepared in a liquid growth medium, typically cation-adjusted Mueller-Hinton Broth (CAMHB), within a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted antimicrobial agent is inoculated with the prepared bacterial suspension. The plate is then incubated under appropriate atmospheric conditions and temperature (typically 35-37°C) for 16-20 hours.
-
MIC Determination: Following incubation, the microtiter plate is visually inspected for bacterial growth, which is indicated by turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Agar Dilution Method
The agar dilution method is considered a reference method for antimicrobial susceptibility testing.
-
Preparation of Agar Plates: A series of agar plates are prepared, each containing a specific concentration of the antimicrobial agent. The agent is added to molten agar, which is then poured into petri dishes and allowed to solidify.
-
Inoculum Preparation: The bacterial inoculum is prepared to a standardized concentration, similar to the broth microdilution method.
-
Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.
-
Incubation: The inoculated plates are incubated under suitable conditions for 16-20 hours.
-
MIC Determination: After incubation, the plates are examined for bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that prevents the visible growth of the bacterial colonies.
Mechanisms of Antimicrobial Action
The ways in which this compound and Vancomycin inhibit bacterial growth are distinct, targeting different cellular processes.
This compound: Induction of Cellular Stress
The precise antimicrobial mechanism of this compound is not as extensively characterized as that of Vancomycin. However, available evidence suggests that its mode of action involves the induction of a cellular stress response in bacteria.[1] This includes:
-
Induction of a Heat Shock Response: this compound has been shown to trigger a heat shock response in cells.
-
Increased Reactive Oxygen Species (ROS): It leads to an increase in the levels of reactive oxygen species, which can cause damage to cellular components.[1]
-
Inhibition of NF-κB Activity: this compound has also been observed to inhibit the activity of NF-κB, a protein complex that controls transcription of DNA, cytokine production and cell survival.[1]
Vancomycin: Inhibition of Cell Wall Synthesis
Vancomycin is a glycopeptide antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall in Gram-positive bacteria.[5][6][7] Its mechanism is well-established and involves the following key steps:
-
Binding to Peptidoglycan Precursors: Vancomycin binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the pentapeptide precursors of peptidoglycan.[5][7][8]
-
Inhibition of Transglycosylation and Transpeptidation: This binding sterically hinders the two key enzymatic reactions required for peptidoglycan synthesis: transglycosylation (the polymerization of glycan chains) and transpeptidation (the cross-linking of peptide chains).[5][8]
-
Weakened Cell Wall: The inhibition of these processes results in a weakened cell wall that is unable to withstand the internal osmotic pressure of the bacterial cell.
-
Cell Lysis: Ultimately, the compromised cell wall leads to cell lysis and bacterial death.
Vancomycin is generally not effective against Gram-negative bacteria because their outer membrane prevents the large vancomycin molecule from reaching its target in the peptidoglycan layer.[6]
References
- 1. caymanchem.com [caymanchem.com]
- 2. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microbiologyjournal.org [microbiologyjournal.org]
- 4. Antimicrobial Susceptibility of Bacillus Strains Isolated from Primary Starters for African Traditional Bread Production and Characterization of the Bacitracin Operon and Bacitracin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medicoverhospitals.in [medicoverhospitals.in]
- 6. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 7. What is the mechanism of Vancomycin Hydrochloride? [synapse.patsnap.com]
- 8. Vancomycin - Wikipedia [en.wikipedia.org]
Orthogonal Assays: A Comprehensive Guide to Confirming the Biological Activity of Terrecyclic Acid
For Researchers, Scientists, and Drug Development Professionals
Terrecyclic Acid, a sesquiterpene natural product, has garnered significant interest within the scientific community for its potent anticancer and anti-inflammatory properties. Preliminary studies have elucidated its multi-faceted mechanism of action, which includes the induction of cellular stress responses and inhibition of key inflammatory pathways. To rigorously validate these biological activities and ensure the robustness of experimental findings, the use of orthogonal assays is paramount. This guide provides a comprehensive overview of orthogonal experimental approaches to confirm the primary biological activities of this compound, complete with comparative data, detailed protocols, and visual workflows.
The Principle of Orthogonal Assays
Orthogonal assays are distinct experimental methods that measure the same biological endpoint through different analytical principles. Employing a combination of a primary assay and an orthogonal secondary assay strengthens the validity of research findings by minimizing the risk of technology-specific artifacts or off-target effects. This approach is crucial for building a comprehensive and reliable biological profile of a compound like this compound.
I. Anticancer Activity
This compound has demonstrated significant cytotoxicity against various cancer cell lines. The primary method for assessing this activity is often a metabolic assay like the MTT assay. An orthogonal approach, such as a clonogenic assay, provides a longer-term perspective on the compound's ability to inhibit cancer cell proliferation and survival.
Comparison of Anticancer Assays
| Assay | Principle | Endpoint Measured | This compound (Hypothetical Data) |
| Primary: MTT Assay | Enzymatic reduction of tetrazolium salt by metabolically active cells. | Cell viability and metabolic activity. | IC50: 10 µM in 3T3-Y9-B12 cells[1] |
| Orthogonal: Clonogenic Assay | Ability of a single cell to form a colony. | Long-term cell survival and proliferative capacity. | Significant reduction in colony formation at 10 µM. |
Experimental Protocols
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) for 24-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
2. Clonogenic Assay
This in vitro cell survival assay measures the ability of a single cell to grow into a colony.
-
Cell Seeding: Seed a low density of cells (e.g., 200-1000 cells/well) in a 6-well plate.
-
Compound Treatment: Treat the cells with this compound at various concentrations for a specified period.
-
Incubation: Remove the drug-containing medium, wash the cells, and incubate in fresh medium for 1-3 weeks to allow for colony formation.
-
Staining: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells). The surviving fraction is calculated by normalizing the number of colonies in the treated wells to that in the control wells.
II. Inhibition of NF-κB Signaling
This compound has been shown to inhibit the activity of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammation and cancer.[1] A common primary assay to measure this is a reporter gene assay. A powerful orthogonal method is to directly assess the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.
Comparison of NF-κB Inhibition Assays
| Assay | Principle | Endpoint Measured | This compound (Hypothetical Data) |
| Primary: NF-κB Reporter Assay | Luciferase or other reporter gene expression under the control of an NF-κB response element. | Transcriptional activity of NF-κB. | Concentration-dependent inhibition of cytokine-induced NF-κB transcriptional activity.[1] |
| Orthogonal: p65 Nuclear Translocation Assay (Western Blot) | Detection of the p65 subunit of NF-κB in nuclear and cytoplasmic fractions. | Subcellular localization of NF-κB p65. | Decreased levels of p65 in the nuclear fraction upon treatment. |
Experimental Protocols
1. NF-κB Reporter Assay
This assay quantifies the transcriptional activity of NF-κB.
-
Transfection: Transfect cells with a plasmid containing a reporter gene (e.g., luciferase) driven by an NF-κB responsive promoter.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound.
-
Stimulation: Induce NF-κB activation with a stimulant such as TNF-α or LPS.
-
Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) using a plate reader.
2. p65 Nuclear Translocation by Western Blot
This method directly visualizes the inhibition of NF-κB activation.
-
Cell Treatment: Treat cells with this compound and then stimulate with an NF-κB activator.
-
Fractionation: Separate the cytoplasmic and nuclear fractions of the cell lysates.
-
Western Blotting: Perform SDS-PAGE on both fractions and transfer the proteins to a membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for the p65 subunit of NF-κB, followed by a secondary antibody.
-
Detection: Visualize the bands to determine the relative amounts of p65 in the cytoplasm and nucleus. A decrease in the nuclear p65 band in treated cells indicates inhibition.
References
Assessing the Synergistic Potential of Terrecyclic Acid: A Comparative Guide for Researchers
An objective analysis of Terrecyclic Acid's performance in combination with other natural products, supported by existing experimental data on its standalone bioactivity and a framework for future synergistic studies.
Executive Summary
This compound, a sesquiterpene isolated from Aspergillus terreus, has demonstrated notable anticancer and antibiotic properties.[1][2] Its mechanism of action involves the modulation of multiple cellular stress response pathways, including the induction of heat shock response, an increase in reactive oxygen species (ROS), and the inhibition of NF-κB activity.[1][3] While extensive research has focused on its standalone efficacy, publicly available literature to date does not contain specific experimental data on the synergistic effects of this compound in combination with other natural products.
This guide provides a comprehensive overview of the known biological activities of this compound, presents its established mechanisms of action, and, in the absence of direct synergistic data, proposes a theoretical framework for assessing potential synergistic combinations with other natural products. The experimental protocols detailed herein are established methods for evaluating synergy and can serve as a blueprint for future research in this promising area.
This compound: Standalone Biological Activity
Quantitative data on the individual efficacy of this compound is crucial for designing future synergistic studies. The following table summarizes the reported minimum inhibitory concentrations (MICs) and other key activity metrics.
| Biological Activity | Test Organism/Cell Line | Metric | Value | Reference |
| Antibiotic | Staphylococcus aureus | MIC | 25 µg/ml | [1] |
| Antibiotic | Bacillus subtilis | MIC | 50 µg/ml | [1] |
| Antibiotic | Micrococcus roseus | MIC | 25 µg/ml | [1] |
| Anticancer | 3T3-Y9-B12 cells | - | Inhibits cell growth | [1] |
| Anticancer | P388 murine leukemia (in vivo mouse model) | - | Reduces ascitic fluid tumor cells | [1] |
Mechanistic Insights into this compound's Action
Understanding the mechanism of action of this compound is fundamental to identifying potentially synergistic partners. Its multifaceted activity targets key cellular pathways often implicated in cancer cell survival and proliferation.
A key aspect of its anticancer activity is the modulation of multiple stress response pathways.[3] this compound has been shown to induce a heat shock response, increase levels of reactive oxygen species (ROS), and inhibit the transcriptional activity of NF-κB.[1][3] The presence of an alpha-methylene ketone moiety suggests it may form adducts with sulfhydryl groups of proteins, such as labile intracellular cysteines.[3] This is supported by findings that N-acetyl-cysteine, a glutathione (B108866) precursor, protects tumor cells from its cytotoxic effects, while buthionine sulfoximine, a glutathione-depleting agent, enhances its activity.[3]
Signaling Pathway of this compound's Anticancer Activity
Caption: Proposed mechanism of this compound's anticancer activity.
Framework for Assessing Synergistic Combinations
Given the lack of direct experimental data on synergistic combinations, this section outlines a theoretical framework for identifying promising natural product partners for this compound and the experimental protocols to validate these hypotheses.
Hypothetical Synergistic Partners
The selection of potential partners should be based on complementary mechanisms of action. Natural products that target pathways distinct from but related to those affected by this compound are prime candidates.
-
Pro-oxidant Natural Products: Combining this compound with other ROS-inducing agents (e.g., certain flavonoids or polyphenols) could overwhelm the antioxidant capacity of cancer cells, leading to enhanced apoptosis.
-
Inhibitors of DNA Repair Mechanisms: Since high levels of ROS can induce DNA damage, combining this compound with natural products that inhibit DNA repair enzymes (e.g., PARP inhibitors) could be a potent synergistic strategy.
-
Apoptosis Inducers: Natural products that induce apoptosis through different pathways (e.g., by modulating Bcl-2 family proteins) could complement the pro-apoptotic effects of this compound.
Experimental Protocols for Synergy Assessment
a) Checkerboard Assay (for Antimicrobial Synergy)
This method is used to determine the synergistic, additive, or antagonistic effects of two antimicrobial agents.
-
Preparation: Prepare serial twofold dilutions of this compound and the partner natural product in a 96-well microtiter plate. The concentrations should range from sub-inhibitory to supra-inhibitory.
-
Inoculation: Inoculate each well with a standardized suspension of the target microorganism.
-
Incubation: Incubate the plate under appropriate conditions for the microorganism.
-
Data Analysis: Determine the MIC of each compound alone and in combination. The Fractional Inhibitory Concentration Index (FICI) is calculated as follows: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Additive/Indifference
-
FICI > 4.0: Antagonism
-
b) Combination Index (CI) Method (for Anticancer Synergy)
This method, based on the median-effect principle, is widely used to quantify drug synergism in cancer research.
-
Cell Culture and Treatment: Plate cancer cells and treat them with this compound and the partner natural product at various concentrations, both alone and in combination, typically at a constant ratio.
-
Cytotoxicity Assay: After a set incubation period (e.g., 48-72 hours), assess cell viability using an appropriate method (e.g., MTT assay, CellTiter-Glo®).
-
Data Analysis: Calculate the fraction of cells affected (fa) for each concentration. Use software like CompuSyn to calculate the Combination Index (CI) value.
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Experimental Workflow for Assessing Anticancer Synergy
Caption: A typical workflow for evaluating anticancer drug synergy.
Future Directions and Conclusion
The available evidence strongly supports the potential of this compound as a standalone therapeutic agent.[1][2][3][4] However, its potential in combination therapies with other natural products remains an unexplored and highly promising field of research. The multifaceted mechanism of action of this compound provides a solid rationale for investigating its synergistic effects with compounds that target complementary cellular pathways.
Researchers and drug development professionals are encouraged to utilize the proposed framework and experimental protocols to systematically evaluate potential synergistic combinations. Such studies are essential to unlock the full therapeutic potential of this compound and to develop novel, more effective combination therapies for cancer and infectious diseases. The lack of existing data represents a significant research opportunity.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound A, a new antibiotic from Aspergillus terreus. I. Taxonomy, production, and chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anticancer activity of the fungal metabolite this compound A is associated with modulation of multiple cellular stress response pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the biosynthesis of this compound A, an antitumor antibiotic from Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Terrecyclic Acid: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Terrecyclic Acid, a tricyclic sesquiterpene antibiotic. Given the limited specific data on its disposal, a cautious approach adhering to general best practices for chemical waste management is imperative. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.
Chemical and Physical Properties
A summary of this compound's properties is provided below to inform handling and disposal decisions.
| Property | Value | Source |
| CAS Number | 83058-94-0 | [1] |
| Molecular Formula | C₁₅H₂₀O₃ | [1][2][3] |
| Molecular Weight | 248.3 g/mol | [1][2][3] |
| Appearance | Light tan residue / Solid | [1][4] |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. | [1] |
| Storage Conditions | -20°C in a dry, cool, and well-ventilated place. | [1][4] |
| Stability | Stable under recommended storage conditions. | [4] |
| Incompatibilities | Strong oxidizing agents. | [4] |
| Hazardous Decomposition | Carbon oxides. | [4] |
Immediate Safety and Handling Precautions
While not classified as hazardous by the 2012 OSHA Hazard Communication Standard, it is crucial to note that 100% of the mixture consists of ingredient(s) of unknown toxicity[4]. Therefore, handle this compound in accordance with good industrial hygiene and safety practices[4].
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields or goggles, protective gloves, and a lab coat[4].
-
Ventilation: Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, NIOSH/MSHA-approved respiratory protection should be worn[4].
-
Spill Response: In case of a spill, mechanically take up the solid material, avoiding dust creation, and place it in appropriate, labeled containers for disposal. Clean the contaminated surface thoroughly[4].
Step-by-Step Disposal Procedure
The following is a general procedure for the disposal of this compound. This should be adapted to comply with your institution's specific protocols.
-
Consult Institutional EHS: Before beginning any disposal process, contact your Environmental Health and Safety (EHS) department. They will provide guidance based on your specific circumstances and local regulations.
-
Waste Identification and Collection:
-
Collect waste this compound, whether in solid form or dissolved in a solvent, in a designated, compatible, and properly sealed waste container.
-
If dissolved in a solvent, the solvent itself may be considered hazardous waste and must be disposed of accordingly.
-
Label the waste container clearly with "Hazardous Waste," the chemical name ("this compound"), and any other components of the mixture.
-
-
Storage of Waste:
-
Arrange for Professional Disposal:
-
Your institution's EHS department will arrange for the pickup and disposal of the chemical waste through a licensed hazardous waste disposal facility.
-
Common disposal methods for chemical waste of this type include incineration at an EPA-permitted facility[7][8]. Do not attempt to dispose of this compound down the drain or in regular trash.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: The information provided is a general guide and is not a substitute for professional safety advice and adherence to institutional and regulatory protocols. Always prioritize safety and consult with your EHS department.
References
- 1. toku-e.com [toku-e.com]
- 2. This compound A | C15H20O3 | CID 14807158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. How to Dispose of Acids and Bases Safely: A Complete Guide [greenflow.com]
- 6. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
- 7. uwlax.edu [uwlax.edu]
- 8. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Personal protective equipment for handling Terrecyclic Acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Terrecyclic Acid. The following procedures are based on currently available safety data to ensure the safe handling, storage, and disposal of this compound.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.[1]
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses | Must be equipped with side shields or goggles.[1] |
| Skin Protection | Protective Gloves | Chemically resistant gloves. |
| Protective Clothing | Lab coat or other suitable protective clothing.[1] | |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | Required if exposure limits are exceeded or irritation occurs. Positive-pressure supplied air respirators may be necessary for high airborne contaminant concentrations.[1] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential for laboratory safety. The following workflow outlines the key steps from receiving the compound to its final disposal.
Emergency Response Plan
Immediate and appropriate action during an emergency is critical. The following procedures should be followed in the event of a spill, exposure, or fire.
| Emergency Scenario | Procedural Steps |
| Spill | 1. Ensure adequate ventilation.[1]2. Wear appropriate personal protective equipment.[1]3. Cover powder spill with a plastic sheet or tarp to minimize spreading.[1]4. Mechanically take up the spill and place it in appropriate containers for disposal.[1]5. Avoid creating dust.[1]6. Thoroughly clean the contaminated surface.[1] |
| Exposure: Eye Contact | 1. Immediately flush eyes with plenty of water.[1]2. Seek medical attention if irritation persists. |
| Exposure: Skin Contact | 1. Wash skin with soap and water.[1] |
| Exposure: Inhalation | 1. Move the individual to fresh air.[1]2. If breathing is difficult, provide oxygen.[1]3. If the individual is not breathing, give artificial respiration.[1]4. Seek medical attention. |
| Exposure: Ingestion | 1. Clean mouth with water.[1]2. Never give anything by mouth to an unconscious person.[1]3. Seek medical attention. |
| Fire | 1. Use extinguishing media appropriate for the surrounding environment.[1]2. Wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode and full protective gear.[1] |
Quantitative Data and Experimental Protocols
It is imperative to always consult the most current Safety Data Sheet (SDS) before handling any chemical and to perform a thorough risk assessment for any new experimental procedure. This guide is intended to supplement, not replace, institutional safety protocols and professional judgment.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
